6-Chloro-5-isopropylindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12ClN |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
6-chloro-5-propan-2-yl-1H-indole |
InChI |
InChI=1S/C11H12ClN/c1-7(2)9-5-8-3-4-13-11(8)6-10(9)12/h3-7,13H,1-2H3 |
InChI Key |
UXWBQWDSPMQHGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C=CN2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Substituted 6-Chloroindoles: Analysis of 6-Chloro-5-fluoro-1H-indole
Senior Application Scientist Note: Initial research for the compound "6-Chloro-5-isopropylindole" did not yield sufficient public data for a comprehensive technical guide, suggesting it may be a novel or sparsely documented molecule. This guide has been structured to focus on a closely related, well-characterized analogue, 6-Chloro-5-fluoro-1H-indole . This compound serves as an exemplary model for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential of di-substituted 6-chloroindoles.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique aromatic and electronic properties allow it to mimic peptide structures and interact with a wide array of biological targets, including enzymes and receptors.[2] The strategic placement of substituents on the indole ring is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacological profile. Halogenation, in particular, is a powerful tool used to modulate factors like lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed technical overview of 6-Chloro-5-fluoro-1H-indole, a halogenated indole with significant potential as a synthetic intermediate in pharmaceutical research.[3]
Structural Elucidation and Physicochemical Properties
6-Chloro-5-fluoro-1H-indole is a solid, crystalline compound at room temperature. The presence of both chlorine and fluorine atoms on the benzene portion of the indole ring creates a unique electronic environment that influences its reactivity and biological interactions.
Chemical Structure
The structure consists of a bicyclic system with a fused benzene and pyrrole ring. A chlorine atom is attached at position 6, and a fluorine atom is at position 5.
Caption: Chemical Structure of 6-Chloro-5-fluoro-1H-indole.
Key Identifiers and Properties
The fundamental physicochemical properties of 6-Chloro-5-fluoro-1H-indole are summarized below. These values are critical for designing experimental conditions, predicting solubility, and assessing potential bioavailability.
| Property | Value | Source |
| IUPAC Name | 6-chloro-5-fluoro-1H-indole | [4] |
| CAS Number | 122509-72-2 | |
| Molecular Formula | C₈H₅ClFN | |
| Molecular Weight | 169.58 g/mol | |
| Appearance | Solid | |
| Melting Point | 103-108 °C | |
| Predicted XLogP3 | 2.8 | [4] |
| InChI Key | ANGRSSWNBDJESO-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of substituted indoles is a well-established field, with the Leimgruber-Batcho indole synthesis being a particularly efficient and scalable method.[3] This approach is favored in industrial settings due to its high yields and avoidance of harsh conditions often associated with other methods like the Fischer synthesis.
Leimgruber-Batcho Synthesis Workflow
A common pathway to synthesize 6-Chloro-5-fluoro-1H-indole involves the reductive cyclization of a nitrostyrene precursor, which is itself derived from a substituted toluene.[3]
Caption: Leimgruber-Batcho synthesis workflow for substituted indoles.
Representative Experimental Protocol
The following protocol is a representative example of the Leimgruber-Batcho synthesis adapted for this class of compounds.
Step 1: Formation of the Enamine Intermediate
-
A solution of the starting material, 4-chloro-5-fluoro-2-nitrotoluene, is prepared in a suitable solvent such as Dimethylformamide (DMF).
-
A condensing agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), is added to the solution.
-
The reaction mixture is heated to promote the condensation reaction, which forms the corresponding β-dimethylamino-2-nitrostyrene intermediate. The progress is monitored by a suitable technique like HPLC.
-
Upon completion, the intermediate is typically isolated via filtration or extraction.
Causality: The use of DMF-DMA provides both the reactant and a high-boiling solvent, streamlining the condensation. This step transforms the activated methyl group of the nitrotoluene into an enamine, which is the key precursor for the subsequent cyclization.
Step 2: Reductive Cyclization
-
A mixture of a reducing agent (e.g., iron powder) and a proton source (e.g., acetic acid) is prepared in a reaction vessel with a solvent like toluene.[3]
-
The enamine intermediate from Step 1 is added portion-wise to the reducing mixture at an elevated temperature (e.g., 60-80 °C).[3]
-
The reaction is driven to completion by heating (e.g., 100 °C) for several hours.[3] The reduction of the nitro group and subsequent intramolecular cyclization occur in this step.
-
After cooling, the product is extracted using an organic solvent (e.g., ethyl acetate), and the crude material is purified, often by silica gel chromatography or recrystallization, to yield pure 6-Chloro-5-fluoro-1H-indole.[3]
Causality: Iron in acetic acid is a classic and cost-effective reducing system for nitro groups. The in-situ reduction generates an amino group which immediately attacks the enamine's double bond, leading to cyclization and subsequent elimination of dimethylamine to form the aromatic indole ring. This one-pot reduction and cyclization is highly efficient.
Spectroscopic Profile
Structural confirmation of the final compound relies on standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive information about the arrangement of hydrogen atoms. For 6-Chloro-5-fluoro-1H-indole (in CDCl₃), characteristic signals would include a broad singlet for the N-H proton (around δ 8.10 ppm) and distinct doublets and triplets in the aromatic region (δ 6.50-7.40 ppm) corresponding to the protons on the indole ring.[5] The coupling patterns between these protons are used to confirm the substitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak (M+).
Applications in Research and Drug Development
While specific biological data for 6-Chloro-5-fluoro-1H-indole is limited in publicly available literature, its structure is highly relevant to drug discovery. Substituted indoles are foundational scaffolds for a vast range of therapeutic agents.[2][6]
-
Anticancer Agents: Many indole derivatives function as inhibitors of crucial signaling proteins involved in cancer progression, such as receptor tyrosine kinases (RTKs) or tubulin polymerization.[1] The specific halogenation pattern of 6-Chloro-5-fluoro-1H-indole makes it an attractive starting point or intermediate for synthesizing novel compounds for anti-proliferative screening.[7]
-
Antimicrobial Agents: The indole nucleus is present in many compounds with antibacterial and antifungal properties.[2] Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes.[1]
-
Synthetic Building Block: Perhaps its most immediate application is as a versatile chemical intermediate.[3] The N-H group can be functionalized, and the indole ring can undergo electrophilic substitution, allowing for the construction of more complex molecules for various therapeutic targets, including antivirals and central nervous system agents.
Conclusion
6-Chloro-5-fluoro-1H-indole stands as a well-characterized and synthetically accessible member of the halogenated indole family. Its straightforward synthesis via the Leimgruber-Batcho method, combined with the proven therapeutic importance of the substituted indole scaffold, makes it a valuable molecule for medicinal chemists and drug development professionals. This guide provides the core technical information necessary to understand its properties, synthesis, and potential, serving as a foundational resource for its application in pioneering new therapeutic agents.
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thermodynamic stability of 6-Chloro-5-isopropylindole
The thermodynamic stability assessment of 6-Chloro-5-isopropylindole is a critical, multi-disciplinary endeavor. It requires a logical, evidence-based approach that combines controlled experimental stress testing with precise thermal and chromatographic analysis. As demonstrated, forced degradation studies are essential for unmasking potential liabilities in the molecular structure, while thermal analyses quantify its resilience to heat. [10][13]Furthermore, the integration of computational chemistry offers a predictive advantage, allowing for a more profound understanding of the molecule's electronic structure and inherent reactivity. [11][14] By rigorously applying the principles and protocols outlined in this guide, researchers and drug development professionals can build a comprehensive stability profile. This profile is not only fundamental for regulatory submissions but also provides the critical knowledge needed to guide formulation development, establish appropriate packaging and storage conditions, and ultimately ensure the delivery of a safe and effective therapeutic agent to patients. [3][4]
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A Technical Guide to the Potential Biological Activity of 6-Chloro-5-isopropylindole Derivatives
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active compounds, from the essential amino acid tryptophan to potent therapeutic agents.[1][2] Its unique aromatic and electronic properties allow it to interact with a multitude of biological targets, making it a focal point in the development of new drugs for cancer, infections, and neurological disorders.[1][3][4] This guide delves into the specific, yet underexplored, chemical space of 6-Chloro-5-isopropylindole derivatives.
While direct research on this precise substitution pattern is limited in publicly accessible literature, this document will extrapolate from established structure-activity relationship (SAR) principles to build a robust hypothesis for its potential biological activities.[5] We will analyze the predictable influence of the chloro and isopropyl substituents on the indole core's physicochemical properties and, consequently, its pharmacological potential. This guide will then propose targeted biological activities for investigation, complete with detailed, field-proven experimental protocols and workflows for validation.
The primary objective is to provide researchers, scientists, and drug development professionals with a foundational, scientifically-grounded framework to initiate and advance the exploration of 6-Chloro-5-isopropylindole derivatives as potential therapeutic candidates.
Structure-Activity Relationship (SAR) Analysis: A Predictive Framework
The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents.[5] The specific placement of a chloro group at the C6 position and an isopropyl group at the C5 position on the indole ring allows for several key predictions regarding the molecule's behavior.
The Influence of the 6-Chloro Substituent
Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to modulate a molecule's properties.
-
Increased Lipophilicity: The chloro group significantly increases the lipophilicity (fat-solubility) of the indole core. This is a critical factor, as enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a necessary step to reach intracellular targets.[6][7] This property is often associated with enhanced antimicrobial and anticancer activities.[6]
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom alters the electron density of the indole ring system. This can influence the molecule's ability to participate in hydrogen bonding and π-π stacking interactions with biological targets like enzyme active sites or DNA.[7]
-
Metabolic Stability: Halogenation can sometimes block sites of metabolic oxidation, increasing the compound's half-life in biological systems and potentially enhancing its therapeutic efficacy.
Studies on related chloro-substituted indoles have demonstrated potent biological effects. For instance, 5-chloro substituted indole-2-carboxamides have shown enhanced potency as allosteric modulators of the CB1 receptor.[8] Furthermore, indole derivatives bearing a p-chlorophenyl substituent have demonstrated significant anticancer activity against breast cancer cell lines.[9]
The Influence of the 5-Isopropyl Substituent
The isopropyl group, a bulky and lipophilic alkyl substituent, is expected to impart distinct characteristics:
-
Steric Hindrance: The size of the isopropyl group can provide steric bulk, which may confer selectivity for specific protein targets by preventing binding to off-target proteins with smaller binding pockets.
-
Enhanced Lipophilicity: Similar to the chloro group, the isopropyl moiety further increases the overall lipophilicity of the molecule, potentially contributing to improved membrane permeability.[6]
-
Hydrophobic Interactions: This group can engage in favorable hydrophobic (van der Waals) interactions within the binding pockets of target proteins, which can be a significant driver of binding affinity.
The combination of these two substituents—the electron-withdrawing and lipophilic 6-chloro group with the bulky, hydrophobic 5-isopropyl group—creates a unique chemical entity. It is hypothesized that this specific substitution pattern could lead to compounds with potent and potentially selective biological activities, particularly in the realms of anticancer and antimicrobial research.
Hypothesized Biological Activities & Mechanistic Targets
Based on the SAR analysis of the indole scaffold and its substituents, we can postulate several high-priority areas for biological investigation.
Potential Anticancer Activity
The indole nucleus is a core component of numerous anticancer agents, including the vinca alkaloids (vincristine, vinblastine) and modern tyrosine kinase inhibitors like sunitinib.[3][10] Substituted indoles have been shown to exert cytotoxic effects through various mechanisms.
Potential Molecular Targets:
-
Tyrosine Kinases (e.g., EGFR, VEGFR): Many kinase inhibitors feature a heterocyclic scaffold that occupies the ATP-binding pocket. The 6-Chloro-5-isopropylindole core could be decorated with appropriate side chains to target kinases that are often dysregulated in cancer.[10]
-
Tubulin Polymerization: The indole ring is known to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
-
DNA Intercalation/Topoisomerase Inhibition: Certain planar aromatic systems can intercalate between DNA base pairs or inhibit topoisomerase enzymes, leading to DNA damage and cell death.
The increased lipophilicity conferred by the chloro and isopropyl groups may enhance the ability of these derivatives to penetrate cancer cells and exert their effects.[6]
Potential Antimicrobial & Antifungal Activity
Indole derivatives have long been recognized for their antimicrobial properties.[6][11][12][13] They can act through several mechanisms, making them promising candidates for combating drug-resistant pathogens.
Potential Mechanisms of Action:
-
Membrane Disruption: The lipophilic nature of the proposed derivatives could enable them to insert into and disrupt the integrity of bacterial or fungal cell membranes, leading to leakage of cellular contents and cell death.[14]
-
Enzyme Inhibition: These compounds could target essential bacterial enzymes. For example, inhibitors of the FabH protein, which is crucial for fatty acid synthesis in bacteria, have been identified from indole-based compound libraries.[6]
-
Efflux Pump Inhibition: A significant mechanism of antibiotic resistance is the action of efflux pumps that expel drugs from the bacterial cell. Some indole derivatives have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[11][15] Halogenation, such as with a bromo-substituent, has been shown to produce broad-spectrum activity in some indole series.[14]
The following diagram illustrates a potential workflow for screening these novel derivatives for their hypothesized biological activities.
Experimental Protocols & Methodologies
To empirically validate the hypothesized biological activities, a systematic, multi-tiered screening approach is essential. The following protocols are foundational for the initial assessment of novel 6-Chloro-5-isopropylindole derivatives.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50), providing a quantitative measure of its cytotoxic potential.
Objective: To assess the dose-dependent cytotoxic effect of novel indole derivatives on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well cell culture plates.
-
Test compounds (dissolved in DMSO to create a stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Plate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of novel indole derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Test compounds (dissolved in DMSO).
-
Standard antibiotics as positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of ~5 x 10^5 CFU/mL in the well.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism and dilute it in broth.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. This results in the final desired cell concentration and compound concentration.
-
Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control (broth + inoculum + standard antibiotic).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Data Presentation
The quantitative results from these primary screens should be summarized for clear comparison.
Table 1: Hypothesized Cytotoxicity Data (IC50 in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Derivative 1 | 15.2 | 21.8 | 18.5 |
| Derivative 2 | 9.7 | 12.4 | 11.1 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
| (Data is illustrative) |
Table 2: Hypothesized Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus (G+) | E. coli (G-) | C. albicans (Fungus) |
| Derivative 1 | 8 | 32 | 16 |
| Derivative 2 | 4 | 16 | 8 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
| (Data is illustrative) |
Proposed Mechanistic Pathway for Anticancer Activity
Should initial screening reveal potent anticancer activity, a likely avenue for investigation would be the inhibition of key signaling pathways involved in cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequent target of indole-based inhibitors.
The diagram below outlines a simplified MAPK/ERK pathway, a common target for anticancer drug development. The hypothetical 6-Chloro-5-isopropylindole derivative could potentially inhibit key kinases like RAF or MEK.
Conclusion and Future Directions
The 6-Chloro-5-isopropylindole scaffold represents a promising, albeit underexplored, area for drug discovery. Based on established principles of medicinal chemistry, derivatives with this substitution pattern are predicted to possess significant lipophilicity and unique electronic properties, making them strong candidates for anticancer and antimicrobial agents.
The immediate path forward involves the synthesis of a small library of these derivatives followed by the systematic biological evaluation outlined in this guide. Positive results from the primary cytotoxicity and antimicrobial screens should be followed by more detailed mechanistic studies, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays, to elucidate the precise mechanism of action. This structured, hypothesis-driven approach provides a solid foundation for unlocking the therapeutic potential of this novel class of indole compounds.
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Sykes, M. L., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. Available from: [Link]
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Khan, I., et al. (2023). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. ACS Omega. Available from: [Link]
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Holgate, S. T., et al. (1998). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine. Available from: [Link]
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NTI, F. A. (2020). Pharmacological properties of some 3-substituted indole derivatives, a concise overview. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available from: [Link]
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Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B. Available from: [Link]
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Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. Available from: [Link]
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Samosorn, S., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Chiang Mai University Journal of Natural Sciences. Available from: [Link]
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El-Gazzar, M. G., et al. (2021). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Molecules. Available from: [Link]
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Clement, C. L., & Melander, C. (2018). Diastereoselective synthesis and biological evaluation of enantiomerically pure tricyclic indolines. Organic & Biomolecular Chemistry. Available from: [Link]
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Abdolmohammadi, S., et al. (2022). Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Frontiers in Chemistry. Available from: [Link]
- Google Patents. (2012). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. Google Patents.
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Abdel-Wahab, B. F., et al. (2013). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. European Journal of Medicinal Chemistry. Available from: [Link]
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Chen, Z., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules. Available from: [Link]
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Dey, D., et al. (2025). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Molecules. Available from: [Link]
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Preprints.org. (2024). Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications. Preprints.org. Available from: [Link]
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Technical Guide: Solubility Profile and Characterization of 6-Chloro-5-isopropylindole
[1]
Executive Summary
6-Chloro-5-isopropylindole (Calculated MW: 193.67 Da) is a specialized heterocyclic building block, primarily utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) targeting the HCV NS5B polymerase and 5-HT receptor families.[1] Its physicochemical profile is dominated by the lipophilic nature of the indole scaffold, further reinforced by the chloro- and isopropyl- substituents.[1]
This guide provides a comprehensive technical analysis of its solubility behavior, thermodynamic properties, and experimental characterization protocols. It is designed to assist process chemists and formulation scientists in optimizing reaction solvents, crystallization parameters, and purification workflows.
Part 1: Physicochemical Characterization
Understanding the solubility of 6-Chloro-5-isopropylindole requires a foundational analysis of its molecular descriptors. The molecule exhibits significant lipophilicity due to the 5-isopropyl group and the 6-chloro substituent, which reduce the crystal lattice energy relative to unsubstituted indole while simultaneously decreasing water solubility.[1]
Molecular Descriptors & Predicted Properties[1]
| Property | Value (Predicted/Experimental) | Mechanistic Implication |
| Molecular Formula | C₁₁H₁₂ClN | -- |
| Molecular Weight | 193.67 g/mol | Moderate molecular size facilitates solubility in small-molecule organic solvents.[1] |
| LogP (Octanol/Water) | ~4.1 – 4.3 (Predicted) | High Lipophilicity. Indicates poor aqueous solubility and high affinity for non-polar solvents (DCM, Toluene). |
| H-Bond Donors | 1 (Indole NH) | Capable of acting as a weak H-bond donor; solubility is enhanced in H-bond accepting solvents (DMSO, DMF, THF).[1] |
| H-Bond Acceptors | 0 (Significant) | The chlorine atom is a very weak acceptor; interaction with protic solvents is limited primarily to the NH donor site. |
| pKa (NH) | ~16 (Predicted) | Very weak acid. Deprotonation requires strong bases (e.g., NaH, KOtBu), relevant for alkylation reactions but not standard solvation. |
Part 2: Solubility Profile in Organic Solvents
The solubility profile of 6-Chloro-5-isopropylindole follows a "like-dissolves-like" mechanism, heavily influenced by Van der Waals interactions and
Solvent Classification & Solubility Trends
The following data summarizes the expected solubility behavior based on structural analogy to 6-chloroindole and general substituted indole thermodynamics.
Class A: High Solubility Solvents (>100 mg/mL)
-
Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to favorable dispersion forces. Ideal for extraction and transport.
-
Polar Aprotic (DMSO, DMF, DMAc): High solubility driven by dipole-dipole interactions and H-bonding with the indole NH.[1]
-
Esters (Ethyl Acetate, Isopropyl Acetate): Good solubility; often used as the "good solvent" in crystallization blends.
Class B: Moderate/Temperature-Dependent Solvents (20–80 mg/mL) [1]
-
Alcohols (Methanol, Ethanol, Isopropanol): Moderate solubility at room temperature; solubility increases significantly with heat.
-
Process Tip: These are ideal crystallization solvents . The molecule is likely soluble at reflux but supersaturates upon cooling.
-
-
Ethers (THF, MTBE): Good solubility in THF; moderate to low in MTBE (often used as an antisolvent in conjunction with stronger solvents).
Class C: Low Solubility / Antisolvents (<5 mg/mL)
-
Water: Practically insoluble due to the high LogP (~4.2).
-
Aliphatic Hydrocarbons (n-Heptane, Hexanes): Poor solubility at ambient temperature.
-
Process Tip: Useful as antisolvents to drive precipitation from Ethyl Acetate or Toluene mixtures.
-
Thermodynamic Solubility Table (Estimated)
| Solvent System | Solubility (25°C) | Solubility (Reflux) | Process Application |
| Dichloromethane (DCM) | >200 mg/mL | N/A (Volatile) | Reaction Medium / Extraction |
| Ethyl Acetate | ~150 mg/mL | >300 mg/mL | Reaction / Crystallization |
| Methanol | ~40-60 mg/mL | >150 mg/mL | Recrystallization (Cooling) |
| Isopropanol (IPA) | ~25-40 mg/mL | >120 mg/mL | Recrystallization (High Yield) |
| Toluene | ~80 mg/mL | >250 mg/mL | Reaction (High Temp) |
| n-Heptane | <2 mg/mL | ~15 mg/mL | Antisolvent |
| Water | <0.01 mg/mL | <0.1 mg/mL | Wash Solvent (removes salts) |
Part 3: Experimental Protocols for Characterization
To validate the specific solubility of a new batch of 6-Chloro-5-isopropylindole, the following standardized protocols should be employed. These methods ensure data integrity and reproducibility.
Protocol A: Gravimetric Equilibrium Solubility (Shake-Flask Method)
Purpose: To determine the thermodynamic saturation point in a specific solvent at a fixed temperature.
-
Preparation: Weigh approximately 200 mg of 6-Chloro-5-isopropylindole into a 4 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration:
-
Seal the vial tightly.
-
Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer or orbital shaker.
-
Visual Check: Ensure excess solid remains. If fully dissolved, add more solid until a suspension persists.
-
-
Sampling:
-
Centrifuge the vial at 10,000 rpm for 5 minutes (or filter through a 0.45 µm PTFE syringe filter).
-
Transfer a precise volume (e.g., 0.5 mL) of the clear supernatant to a pre-weighed tared vial.
-
-
Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.
-
Calculation:
Protocol B: Dynamic Visual Polythermal Method (For Crystallization)
Purpose: To generate a solubility curve (Metastable Zone Width) for recrystallization design.
-
Setup: Place a known concentration (e.g., 100 mg/mL) of the compound in a solvent (e.g., Ethanol) in a reactor with a turbidity probe or visual access.
-
Heating: Heat the slurry at 1°C/min until the solution becomes completely clear (Dissolution Point,
). -
Cooling: Cool the solution at 0.5°C/min until the first crystals appear (Nucleation/Cloud Point,
). -
Iteration: Repeat with different concentrations (50, 75, 125, 150 mg/mL) to plot the solubility curve vs. temperature.
Part 4: Visualization of Workflows
Solubility Determination Workflow
This diagram outlines the decision logic for characterizing the solubility of the intermediate.
Figure 1: Decision logic for classifying solvents based on visual solubility observations.
Solvent Selection for Process Chemistry
This diagram illustrates the selection of solvents for different stages of drug substance manufacturing.
Figure 2: Solvent selection strategy for reaction, extraction, and purification steps.[1]
Part 5: Applications in Drug Development[2]
6-Chloro-5-isopropylindole serves as a critical scaffold in the synthesis of HCV NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and 5-HT receptor modulators .[1]
Synthetic Utility
-
C3-Functionalization: The electron-rich C3 position is highly reactive toward electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), typically performed in DMF or DCM .[1]
-
N-Alkylation: The indole nitrogen (pKa ~16) can be deprotonated and alkylated. This reaction requires polar aprotic solvents like DMF or DMSO to stabilize the resulting anion and ensure high solubility of the base (e.g., Cs₂CO₃).
Process Safety Note
When handling 6-Chloro-5-isopropylindole in chlorinated solvents (DCM), avoid strong Lewis acids at high temperatures to prevent polymerization or dechlorination, although the 6-chloro position is generally robust.[1]
References
-
Beclabuvir Synthesis
-
Indole Solubility Principles
-
HCV NS5B Inhibitor Design
-
General Solvent Properties
An In-depth Technical Guide to the Synthesis of 6-Chloro-5-isopropylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-isopropylindole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. The specific substitution pattern of a chloro group at the 6-position and an isopropyl group at the 5-position imparts unique physicochemical properties that can influence the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive review of the plausible synthetic pathways for 6-Chloro-5-isopropylindole, with a primary focus on the Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus. Alternative synthetic strategies are also briefly discussed to provide a broader context for synthetic planning.
Fischer Indole Synthesis: The Principal Pathway
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the preparation of indoles.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[1][3] The overall synthetic strategy for 6-Chloro-5-isopropylindole via the Fischer indole synthesis can be dissected into three main stages:
-
Synthesis of the Key Precursor: 4-Chloro-3-isopropylaniline
-
Formation of the Arylhydrazine: (4-Chloro-3-isopropylphenyl)hydrazine
-
Cyclization to the Indole Ring: Fischer Indole Synthesis
Caption: Overview of the Fischer Indole Synthesis Pathway.
Part 1: Synthesis of 4-Chloro-3-isopropylaniline
The synthesis of the crucial starting material, 4-chloro-3-isopropylaniline, can be approached through several routes. One common method involves the Friedel-Crafts alkylation of a substituted aniline derivative.
Conceptual Workflow for 4-Chloro-3-isopropylaniline Synthesis
Caption: Conceptual routes to substituted anilines.
A plausible, though not explicitly detailed in the provided search results for this specific molecule, is the isopropylation of 3-chloroaniline. However, controlling regioselectivity in Friedel-Crafts reactions on substituted anilines can be challenging. A more controlled approach would involve starting from a precursor where the substitution pattern is already established, such as 3-chloro-4-isopropylnitrobenzene, followed by reduction of the nitro group.
Experimental Protocol: Reduction of a Nitroaromatic Precursor (General)
This protocol is adapted from the reduction of similar nitroaromatic compounds and would require optimization for the specific synthesis of 4-chloro-3-isopropylaniline.
-
Setup: To a solution of 3-chloro-4-isopropylnitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate, or toluene), a catalytic amount of a hydrogenation catalyst is added (e.g., 5-10% Palladium on carbon or Platinum on carbon).[4]
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation apparatus.[4]
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude 4-chloro-3-isopropylaniline.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Part 2: Synthesis of (4-Chloro-3-isopropylphenyl)hydrazine
The conversion of 4-chloro-3-isopropylaniline to its corresponding hydrazine is a critical step. This is typically achieved through a two-step sequence: diazotization followed by reduction.
Diazotization
In this step, the primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).[5][6]
Reduction of the Diazonium Salt
The resulting diazonium salt is then reduced to the corresponding hydrazine. Several reducing agents can be employed for this transformation, including sodium sulfite, stannous chloride, or ascorbic acid.[7][8][9][10] The use of sodium sulfite is a common and cost-effective method.
Experimental Protocol: Synthesis of (4-Chloro-3-isopropylphenyl)hydrazine (General)
This protocol is based on general procedures for the synthesis of substituted phenylhydrazines.
-
Diazotization:
-
A solution of 4-chloro-3-isopropylaniline in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The completion of the diazotization can be monitored using starch-iodide paper to detect excess nitrous acid.[8]
-
-
Reduction:
-
In a separate flask, a solution of sodium sulfite in water is prepared and cooled.
-
The freshly prepared diazonium salt solution is added slowly to the sodium sulfite solution, keeping the temperature low.
-
The reaction mixture is then gradually warmed and subsequently acidified (e.g., with hydrochloric acid) to precipitate the hydrazine hydrochloride salt.
-
-
Isolation and Purification:
-
The precipitated (4-chloro-3-isopropylphenyl)hydrazine hydrochloride is collected by filtration, washed with a cold solvent (e.g., cold water or a water/ethanol mixture), and dried.
-
The free hydrazine base can be liberated by treatment with a base (e.g., sodium hydroxide) followed by extraction with an organic solvent.
-
Part 3: Fischer Indole Cyclization
The final step in the synthesis is the acid-catalyzed cyclization of (4-chloro-3-isopropylphenyl)hydrazine with a suitable carbonyl compound to form the indole ring. The choice of the carbonyl compound determines the substitution pattern at the C2 and C3 positions of the indole.
Route A: Using Pyruvic Acid for an Unsubstituted C3
Reacting the hydrazine with pyruvic acid yields 6-chloro-5-isopropyl-1H-indole-2-carboxylic acid.[11] This intermediate can then be decarboxylated to afford the target molecule.
Caption: Fischer Indole Synthesis using Pyruvic Acid.
Experimental Protocol: Fischer Indole Synthesis with Pyruvic Acid and Decarboxylation
-
Hydrazone Formation and Cyclization:
-
(4-Chloro-3-isopropylphenyl)hydrazine and pyruvic acid are heated in a suitable solvent, often with an acid catalyst such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride.[11][12]
-
The reaction mixture is heated to promote both the formation of the hydrazone and the subsequent cyclization. Reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is poured into water or ice, and the precipitated product, 6-chloro-5-isopropyl-1H-indole-2-carboxylic acid, is collected by filtration.
-
-
Decarboxylation:
-
The dried indole-2-carboxylic acid is heated at or above its melting point, often in a high-boiling solvent such as quinoline with a copper catalyst, to effect decarboxylation.
-
The crude 6-Chloro-5-isopropylindole is then purified by column chromatography or recrystallization.
-
Route B: Using a Formaldehyde Equivalent for an Unsubstituted C2 and C3
To obtain an indole that is unsubstituted at the 2 and 3 positions directly, a formaldehyde equivalent can be used. However, the reaction with formaldehyde itself can be complex. Other reagents that can serve as a source of a one-carbon unit at the aldehyde oxidation state can be employed.
Alternative Synthetic Pathways
While the Fischer indole synthesis is the most prominent route, other named reactions for indole synthesis could potentially be adapted for the preparation of 6-Chloro-5-isopropylindole.
-
Reissert Indole Synthesis: This method involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative, which is formed from the condensation of an o-nitrotoluene with diethyl oxalate.[13][14] Adapting this for 6-Chloro-5-isopropylindole would require the synthesis of 2-nitro-4-chloro-5-isopropyltoluene as a starting material.
-
Bischler-Möhlau Indole Synthesis: This synthesis involves the reaction of an α-halo-ketone with an excess of an aniline derivative.[7][15][16][17] For the target molecule, this would necessitate the reaction of 4-chloro-3-isopropylaniline with a suitable α-halo-ketone, which would likely lead to a 2-substituted indole.
Data Summary
| Synthesis Step | Starting Materials | Key Reagents | Product | Typical Yields (for similar reactions) |
| Aniline Synthesis | Substituted Nitrobenzene | H₂, Pd/C or Pt/C | Substituted Aniline | High |
| Hydrazine Formation | Substituted Aniline | 1. NaNO₂, HCl2. Na₂SO₃ or SnCl₂ | Substituted Phenylhydrazine | 60-90%[8][9] |
| Fischer Indole Synthesis (Pyruvic Acid) | Substituted Phenylhydrazine, Pyruvic Acid | Acid Catalyst (e.g., PPA, H₂SO₄) | Indole-2-carboxylic acid | 60-80%[12][18] |
| Decarboxylation | Indole-2-carboxylic acid | Heat, (optional: Quinoline, Cu) | Indole | Moderate to High |
Conclusion
The synthesis of 6-Chloro-5-isopropylindole is most practicably achieved through the Fischer indole synthesis. This multi-step approach, while requiring careful control of reaction conditions, offers a reliable and versatile route starting from readily accessible precursors. The key to a successful synthesis lies in the efficient preparation of the substituted aniline and its subsequent conversion to the corresponding phenylhydrazine. The choice of the carbonyl partner in the final cyclization step allows for strategic control over the substitution pattern of the indole ring. While alternative methods for indole synthesis exist, the Fischer indole synthesis provides a well-established and adaptable framework for accessing this and other structurally related indole derivatives, which are of high value in contemporary drug discovery and development.
References
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Wikipedia. (2023, December 28). Fischer indole synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Bischler–Möhlau indole synthesis. Retrieved from [Link]
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MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
ACS Publications. (2006, June 7). Practical Methodologies for the Synthesis of Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]
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ChemEurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
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Wikipedia. (2023, August 24). Reissert indole synthesis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-chloro-N-isopropylaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
YouTube. (2022, October 12). Bischler-Möhlau Indole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles. Retrieved from [Link]
- Google Patents. (2014, July 9). Preparation method for 4-chlorophenylhydrazine hydrochloride.
-
Rasayan Journal of Chemistry. (2024). Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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YouTube. (2024, December 20). Reissert Indole Synthesis. Retrieved from [Link]
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ResearchGate. (2016, March 24). Reissert-Indole-Synthesis.pdf. Retrieved from [Link]
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Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]
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WIPO. (2018, February 1). Process for continuous flow synthesis of 4-chlorophenylhydrazine salt. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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6-Chloro-5-isopropylindole molecular weight and formula analysis
An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 6-Chloro-5-isopropylindole
For professionals in research, chemical sciences, and drug development, a precise understanding of a compound's molecular weight and formula is fundamental. This guide provides a detailed analysis of 6-Chloro-5-isopropylindole, outlining its theoretical molecular characteristics and the empirical methods for their verification.
Introduction to Indole Derivatives
Indole and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The strategic addition of functional groups, such as halogens and alkyl chains, to the indole scaffold can significantly alter their physicochemical and pharmacological properties, making them a subject of intense study in medicinal chemistry. 6-Chloro-5-isopropylindole is one such derivative, and accurate characterization of its molecular weight and formula is the first step in any research and development endeavor.
Physicochemical Properties of 6-Chloro-5-isopropylindole
The molecular formula and weight of 6-Chloro-5-isopropylindole are derived from its constituent elements. The structure consists of an indole ring system substituted with a chlorine atom at the 6th position and an isopropyl group at the 5th position.
Molecular Formula: C₁₁H₁₂ClN
Table 1: Elemental Composition and Molecular Weight of 6-Chloro-5-isopropylindole
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 11 | 132.121 |
| Hydrogen | H | 1.008 | 12 | 12.096 |
| Chlorine | Cl | 35.453 | 1 | 35.453 |
| Nitrogen | N | 14.007 | 1 | 14.007 |
| Total | 193.677 |
The exact monoisotopic mass, which is crucial for high-resolution mass spectrometry, is calculated using the mass of the most abundant isotopes of each element.
Experimental Verification of Molecular Weight
While theoretical calculations provide a baseline, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry is the gold standard for determining the molecular weight of organic molecules.[1]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[1] This technique provides both the molecular weight and, with high-resolution instruments, the elemental composition.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
-
Sample Preparation: A dilute solution of 6-Chloro-5-isopropylindole is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the molecular ion (M⁺) or a protonated/adducted species (e.g., [M+H]⁺, [M+Na]⁺).
Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.
Elemental Formula Analysis
To confirm the elemental composition of 6-Chloro-5-isopropylindole, elemental analysis is performed. This technique determines the percentage by weight of each element in the compound.
Combustion Analysis
Combustion analysis is a robust method for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[2][3]
Experimental Protocol: CHN Analysis
-
Sample Weighing: A precise amount of the sample is weighed into a tin or silver capsule.
-
Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen.[4] This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Gas Separation and Detection: The combustion gases are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) then measures the concentration of each gas.
-
Calculation: The weight percentages of C, H, and N are calculated from the measured gas concentrations and the initial sample weight.
Halogen Determination
The chlorine content is determined separately, often through combustion followed by titration.
Experimental Protocol: Chlorine Analysis
-
Oxygen Flask Combustion: The sample is burned in a flask filled with oxygen.[5] The combustion products, including hydrogen chloride (HCl), are absorbed into a specific solution.
-
Titration: The resulting chloride ions in the solution are then quantified by potentiometric titration with a standardized silver nitrate solution.[5]
Caption: Workflow for Elemental Formula Verification.
Table 2: Theoretical Elemental Composition of C₁₁H₁₂ClN
| Element | Weight Percentage (%) |
| Carbon | 68.21 |
| Hydrogen | 6.24 |
| Chlorine | 18.30 |
| Nitrogen | 7.23 |
Experimental results from elemental analysis should fall within an acceptable error margin (typically ±0.4%) of these theoretical values to confirm the molecular formula.
Conclusion
The accurate determination of the molecular weight and formula of 6-Chloro-5-isopropylindole is a critical first step in its scientific investigation. The theoretical molecular weight is 193.677 g/mol , and the molecular formula is C₁₁H₁₂ClN. These values are experimentally verified through the complementary techniques of mass spectrometry and elemental analysis. The protocols outlined in this guide provide a robust framework for the unequivocal characterization of this and other novel indole derivatives, ensuring a solid foundation for further research and development.
References
-
MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]
-
The Hebrew University of Jerusalem. Elemental analysis. [Link]
-
University of Chemistry and Technology, Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. [Link]
-
University of Chemistry and Technology, Prague. (2016, February 1). Determination of chlorine-, bromine- and iodine content. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Elementar. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination. [Link]
-
AIMPLAS. Determination of Molecular Weight Distribution (GPC/SEC). [Link]
-
University of Rochester. Determination of Molecular Weight. [Link]
-
PubChem. 6-Chloroindole. [Link]
-
Cheméo. Chemical Properties of 6-Chloroindole (CAS 17422-33-2). [Link]
Sources
- 1. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. azom.com [azom.com]
- 4. Elemental analysis: operation & applications - Elementar [elementar.com]
- 5. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
safety data sheet (SDS) for handling 6-Chloro-5-isopropylindole
The following technical guide provides a comprehensive safety and handling protocol for 6-Chloro-5-isopropylindole .
Note on Data Availability: As of the current scientific literature, 6-Chloro-5-isopropylindole is classified as a Novel Chemical Entity (NCE) or a specialized research intermediate without a widely published, compound-specific Safety Data Sheet (SDS).[1] The protocols below are derived from Structure-Activity Relationship (SAR) analysis, utilizing validated data from close structural analogues (e.g., 6-chloroindole, 5-isopropylindole) and standard pharmaceutical safety practices for halogenated heterocycles.
Status: Research Grade / Novel Intermediate Application: Medicinal Chemistry (Kinase Inhibitors, HCV NS5B Polymerase Inhibitors)[1]
Part 1: Chemical Identity & Predicted Properties[1][2][3]
Structural Analysis
This compound features an indole core substituted at the 5-position with an isopropyl group and at the 6-position with a chlorine atom.[1] This specific substitution pattern is characteristic of "privileged scaffolds" designed to target hydrophobic pockets in proteins, such as the Thumb II domain of the HCV NS5B polymerase or specific kinase allosteric sites.
-
Chemical Name: 6-Chloro-5-isopropyl-1H-indole[1]
-
Molecular Formula:
[2] -
Predicted CAS: Not Listed (Treat as NCE)
-
Solubility Profile: Low water solubility; High solubility in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.
Physicochemical Properties (Predicted vs. Analogues)
The following table synthesizes predicted properties based on Group Contribution Methods compared to known analogues.
| Property | 6-Chloro-5-isopropylindole (Predicted) | 6-Chloroindole (Reference) | Implication for Handling |
| Physical State | Off-white to tan solid | Beige powder | Dust generation risk during weighing.[1] |
| LogP (Lipophilicity) | ~3.8 - 4.2 | 2.9 | High skin absorption potential. Double gloving required.[1] |
| Melting Point | 90–110 °C | 86–89 °C | Stable solid at RT; store in cool place. |
| Acidity (pKa) | ~16 (NH) | 16.2 | Very weak acid; deprotonates with strong bases (NaH, KOtBu). |
| Reactivity | Electrophilic at C3; Nucleophilic at N1 | -- | Sensitive to strong oxidizers; protect from light. |
Part 2: Hazard Identification (GHS Classification)
Given the structural alerts (halogenated aromatic amine derivative), the following GHS classification is assigned under the Precautionary Principle .
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1] | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1] | H335 |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed (Predicted). | H302 |
| Sensitization (Skin) | Cat 1B | May cause an allergic skin reaction. | H317 |
Toxicological Insight: The isopropyl group increases lipophilicity compared to the chloro-indole parent, potentially enhancing cell membrane permeability. This suggests that systemic toxicity upon dermal exposure could be higher than the parent compound.
Part 3: Risk Assessment & Handling Workflow[1]
The following diagram outlines the decision logic for handling this NCE, prioritizing the "Universal Precautions" approach used in drug discovery.
Figure 1: Risk Assessment Logic for Novel Indole Intermediates. This workflow emphasizes the transition from "Unknown" to "Controlled" via SAR analysis.
Standard Operating Procedures (SOP)
A. Weighing & Transfer
-
Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment enclosure.
-
Static Control: Indoles can be electrostatic. Use an anti-static gun or polonium strip if the powder disperses.
-
Technique: Do not use a spatula directly from the stock bottle if avoiding cross-contamination. Pour a small amount into a secondary weighing boat, then transfer.
B. Solubilization
-
Preferred Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for stock solutions.
-
Protocol:
-
Add solvent to the vial before removing it from the hood.
-
Vortex with the cap tightly sealed.
-
Caution: DMSO enhances skin permeability. A solution of 6-Chloro-5-isopropylindole in DMSO acts as a "Trojan Horse," carrying the compound through nitrile gloves rapidly.[1] Change gloves immediately if splashed. [1]
-
C. Waste Disposal
-
Solid Waste: Label as "Hazardous Solid - Toxic/Irritant."[1]
-
Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Chlorine atom). Do not mix with oxidizing acids (e.g., Nitric acid) to prevent exothermic decomposition.
Part 4: Scientific Context & Mechanism
Why is this compound used?
6-Chloro-5-isopropylindole is a strategic building block in the synthesis of Allosteric Inhibitors .[1]
-
HCV NS5B Polymerase Inhibition: Research indicates that 5,6-disubstituted indoles bind to the "Thumb II" allosteric site of the Hepatitis C virus polymerase. The 6-chloro group provides halogen bonding interactions, while the 5-isopropyl group fills a hydrophobic pocket, inducing a conformational change that prevents the enzyme from initiating RNA synthesis.
-
Kinase Selectivity: The indole scaffold mimics the purine ring of ATP. The 5-isopropyl group provides steric bulk that can improve selectivity against kinases with smaller gatekeeper residues.[1]
Part 5: Emergency Response Protocols
In the event of exposure, the lack of specific toxicological data necessitates an aggressive response to minimize potential systemic absorption.
Figure 2: Emergency Response Decision Tree. Note the specific prohibition of alcohol for skin washing, as it increases solubility and absorption of the indole.
First Aid Specifics
-
Skin Contact: Wash with copious soap and water. Crucial: Do NOT use ethanol or acetone to clean skin; this will dissolve the lipophilic indole and drive it deeper into the dermis.
-
Eye Contact: Flush for a full 15 minutes. The chlorine substituent suggests potential for significant irritation/lacrimation.
-
Ingestion: Do not induce vomiting. The compound is likely an irritant to the gastric mucosa.
References
-
PubChem. (n.d.). Compound Summary: 6-Chloroindole (CAS 17422-33-2).[1] National Library of Medicine. Retrieved from [Link]
-
Beaulieu, P. L., et al. (2013). Discovery of SCH 900188: A Potent Hepatitis C Virus NS5B Polymerase Inhibitor Prodrug.[3] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Engineering the 6-Chloro-5-isopropylindole Scaffold: A Technical Guide to Next-Generation Pharmacophore Modeling
Introduction: The Rationale for a Precision Scaffold
The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, capable of binding diverse biological targets with high affinity across central nervous system, cardiovascular, and oncology indications[1]. However, as drug discovery moves toward targeting increasingly complex, shallow, or highly lipophilic allosteric pockets, the basic indole core often lacks the necessary residency time and metabolic stability.
Enter the 6-chloro-5-isopropylindole scaffold. This highly specific, dual-functionalized core represents a paradigm shift in rational drug design. By engineering specific substitutions at the C5 and C6 positions, we fundamentally alter the electronic and steric landscape of the molecule:
-
The 6-Chloro Substitution (Electronic Modulator): Halogenation is a proven strategy to enhance target binding and metabolic stability[2]. The anisotropic distribution of electrons around the chlorine atom creates a region of positive electrostatic potential (the σ-hole). This allows the C6-chloro group to act as a highly directional halogen bond donor to Lewis bases (such as protein backbone carbonyls), significantly increasing binding enthalpy without adding massive molecular weight[3][4].
-
The 5-Isopropyl Substitution (Steric Shield): The isopropyl group provides a branched aliphatic volume that perfectly occupies deep, narrow hydrophobic sub-pockets. Causality: This steric bulk not only increases the entropic driving force of binding via desolvation but also sterically shields the C5 position from cytochrome P450-mediated oxidation—a primary metabolic liability for unsubstituted indoles.
Physicochemical Profiling & Pharmacophore Features
Before initiating 3D pharmacophore generation, it is critical to quantify the scaffold's baseline parameters. The 6-chloro-5-isopropylindole core is highly ligand-efficient, leaving an ample "mass budget" for peripheral elaboration.
Table 1: Quantitative Physicochemical and Pharmacophoric Parameters
| Parameter | Calculated Value | Pharmacological Implication |
| Molecular Weight | 193.67 g/mol | Highly ligand-efficient; allows for extensive functionalization while remaining within Lipinski's Rule of 5. |
| cLogP | ~3.4 | Optimal lipophilicity for membrane permeability and partitioning into deep hydrophobic target pockets. |
| Topological Polar Surface Area | 15.79 Ų | Excellent passive diffusion profile; high potential for blood-brain barrier (BBB) penetration if desired. |
| H-Bond Donors (HBD) | 1 (Indole NH) | Critical anchor point for hinge-region binding in kinases[5]. |
| Halogen Bond Donors (XBD) | 1 (C6-Cl) | Enables highly directional, non-covalent interactions via the σ-hole, driving target selectivity[4]. |
| Steric Volume | ~180 ų | The 5-isopropyl group acts as a steric shield, preventing rapid metabolic degradation. |
Computational Workflow: In Silico Pharmacophore Modeling
To translate this scaffold into a screenable model, we must map its interaction sites into a 3D spatial query.
Step-by-Step Methodology: Structure-Based Pharmacophore Generation
-
Step 1: Scaffold Preparation & Charge Assignment.
-
Action: Build the 6-chloro-5-isopropylindole core and apply MMFF94s force field minimization. Assign partial charges using the AM1-BCC method.
-
Causality: Accurate partial charges are mandatory because the σ-hole on the chlorine atom is an electrostatic phenomenon. Standard empirical charges will fail to recognize the halogen bond potential.
-
-
Step 2: Conformational Space Analysis.
-
Action: Generate a maximum of 50 low-energy conformers using a strain energy threshold of 5.0 kcal/mol.
-
Causality: While the indole core is rigid, the 5-isopropyl group possesses rotational freedom. Sampling these rotamers ensures the hydrophobic feature sphere accurately reflects the dynamic volume of the ligand.
-
-
Step 3: Feature Definition & Radius Assignment.
-
Action: Define four core features: HBD (Indole NH, 1.5 Å radius), Aromatic Ring (Indole centroid, 2.0 Å radius), Hydrophobic Volume (Isopropyl centroid, 1.8 Å radius), and XBD (Chlorine atom with a directional vector, 1.5 Å radius).
-
-
Step 4: Excluded Volume Mapping.
-
Action: Generate excluded volume spheres based on the apo-protein's tightest conformation.
-
Causality: The 6-chloro-5-isopropylindole core is sterically demanding. If the target pocket is rigid, we must define excluded volumes to strictly filter out virtual hits that would clash with non-flexible receptor boundaries.
-
Fig 1. In silico pharmacophore modeling and virtual screening workflow.
Experimental Validation: Surface Plasmon Resonance (SPR)
Once virtual hits containing the 6-chloro-5-isopropylindole scaffold are synthesized, their binding kinetics must be empirically validated. A self-validating Surface Plasmon Resonance (SPR) protocol is required to prove that the 5-isopropyl and 6-chloro groups are functioning as designed.
Step-by-Step Methodology: SPR Kinetic Assay
-
Step 1: Sensor Chip Functionalization.
-
Immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise ratio for small molecule binding.
-
-
Step 2: Analyte Preparation.
-
Prepare a 2-fold dilution series of the indole derivative in running buffer (e.g., PBS-P+ with 5% DMSO) ranging from 10 µM down to 39 nM.
-
Self-Validation Check: Always include a DMSO solvent correction curve (3.5% to 6.5% DMSO) to eliminate bulk refractive index artifacts caused by the highly lipophilic scaffold.
-
-
Step 3: Multi-Cycle Kinetic Titration.
-
Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 120 seconds. Dissociation time: 600 seconds.
-
Causality: Why a 600-second dissociation phase? The high lipophilicity of the 5-isopropyl group and the strong enthalpy of the 6-chloro halogen bond result in exceptionally slow dissociation rates (
). Extended dissociation phases are mandatory to accurately quantify the extended residency time—the primary pharmacological driver for this scaffold.
-
-
Step 4: Data Fitting.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting both the reference channel and blank buffer injections).
-
Mechanistic Pathway of Target Engagement
The true power of the 6-chloro-5-isopropylindole scaffold is realized when it engages a target. Below is the logical causality of how the distinct pharmacophoric features synergize to lock the molecule into a target site, such as the allosteric pocket of Epidermal Growth Factor Receptor (EGFR)[5].
Fig 2. Mechanistic binding logic of the 6-chloro-5-isopropylindole pharmacophore.
Conclusion
The 6-chloro-5-isopropylindole scaffold is not merely a structural variation; it is a highly engineered pharmacophoric system. By leveraging the σ-hole of the 6-chloro group for directional halogen bonding and the steric bulk of the 5-isopropyl group for metabolic shielding and entropic binding, medicinal chemists can achieve unprecedented residency times and target selectivity. Integrating this scaffold into robust in silico workflows and validating it via rigorous SPR kinetics provides a definitive pathway for the discovery of next-generation therapeutics.
References
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.[Link]
-
Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore. Bentham Science Publishers.[Link]
-
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. NIH.[Link]
-
Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI.[Link]
-
Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. ACS Publications.[Link]
Sources
Methodological & Application
Synthesis of 6-Chloro-5-isopropylindole: A Detailed Protocol for Drug Discovery and Development
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The specific substitution pattern of the indole ring plays a crucial role in modulating its biological activity. 6-Chloro-5-isopropylindole is a synthetic indole derivative with potential applications in drug discovery, necessitating a reliable and well-documented synthetic protocol. This guide provides a comprehensive, step-by-step methodology for the synthesis of 6-Chloro-5-isopropylindole, designed for researchers, medicinal chemists, and professionals in drug development. The outlined strategy employs a classical and robust approach, commencing with the preparation of a key substituted aniline precursor, followed by its conversion to the corresponding phenylhydrazone via the Japp-Klingemann reaction, and culminating in the acid-catalyzed cyclization to the target indole through the Fischer indole synthesis.[1][2]
Strategic Overview of the Synthesis
The synthesis of 6-Chloro-5-isopropylindole is not directly reported in readily available literature. Therefore, a logical and efficient synthetic route has been devised based on fundamental and widely applied reactions in heterocyclic chemistry. The overall strategy is a three-stage process, as illustrated below.
Caption: Overall synthetic strategy for 6-Chloro-5-isopropylindole.
Part 1: Synthesis of the Key Intermediate: (4-Chloro-5-isopropylphenyl)hydrazine
The successful synthesis of the target indole hinges on the availability of the corresponding substituted phenylhydrazine. This section details the preparation of (4-Chloro-5-isopropylphenyl)hydrazine from the commercially available, or synthetically accessible, 3-Chloro-4-isopropylaniline.[3] The process involves a standard diazotization of the aniline followed by reduction of the resulting diazonium salt.
Reaction Pathway
Caption: Synthesis of the key phenylhydrazine intermediate.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-4-isopropylaniline | 169.65 | 10.0 g | 0.059 |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.5 g | 0.065 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 30 mL | - |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 33.3 g | 0.148 |
| Diethyl Ether | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-Chloro-4-isopropylaniline (10.0 g, 0.059 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (4.5 g, 0.065 mol) in water (15 mL) and add this solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The formation of a clear solution of the diazonium salt should be observed.
-
-
Reduction:
-
In a separate 500 mL flask, dissolve tin(II) chloride dihydrate (33.3 g, 0.148 mol) in concentrated hydrochloric acid (10 mL).
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with continuous stirring. A precipitate of the hydrazine hydrochloride salt may form.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Collect the precipitated (4-Chloro-5-isopropylphenyl)hydrazine hydrochloride by vacuum filtration and wash it with a small amount of cold water.
-
To isolate the free hydrazine base, suspend the hydrochloride salt in water and add a saturated solution of sodium bicarbonate until the mixture is basic (pH > 8).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield (4-Chloro-5-isopropylphenyl)hydrazine as an oil or a low-melting solid, which can be used in the next step without further purification.
-
Part 2: Japp-Klingemann Reaction for Phenylhydrazone Formation
The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from diazonium salts (or in this case, the isolated hydrazine) and β-keto-esters.[2][4] This step is crucial for preparing the direct precursor to the indole ring.
Reaction Pathway
Caption: Formation of the phenylhydrazone via the Japp-Klingemann reaction.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (based on theoretical yield from Part 1) | Moles |
| (4-Chloro-5-isopropylphenyl)hydrazine | 184.68 | 10.9 g | 0.059 |
| Ethyl 2-methylacetoacetate | 144.17 | 9.4 g | 0.065 |
| Sodium Acetate | 82.03 | 10.0 g | 0.122 |
| Ethanol | - | 100 mL | - |
| Acetic Acid | - | 10 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve (4-Chloro-5-isopropylphenyl)hydrazine (10.9 g, 0.059 mol) in ethanol (100 mL).
-
Add sodium acetate (10.0 g, 0.122 mol) and ethyl 2-methylacetoacetate (9.4 g, 0.065 mol) to the solution.
-
Add acetic acid (10 mL) to catalyze the reaction.
-
Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (200 mL).
-
The phenylhydrazone will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. This product is often of sufficient purity for the next step.
Part 3: Fischer Indole Synthesis for 6-Chloro-5-isopropylindole
The final step is the acid-catalyzed cyclization of the phenylhydrazone to form the indole ring, a reaction famously known as the Fischer indole synthesis.[1][5] The choice of acid catalyst is critical and can influence the reaction yield and purity of the final product. Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation.
Reaction Pathway
Caption: Final cyclization to 6-Chloro-5-isopropylindole via Fischer indole synthesis.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (based on theoretical yield from Part 2) | Moles |
| Ethyl 2-((4-chloro-5-isopropylphenyl)hydrazono)propanoate | 312.81 | 18.5 g | 0.059 |
| Polyphosphoric Acid (PPA) | - | ~100 g | - |
| Dichloromethane | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
Place the phenylhydrazone (18.5 g, 0.059 mol) in a 250 mL round-bottom flask.
-
Add polyphosphoric acid (~100 g) to the flask. The PPA should be in sufficient quantity to allow for efficient stirring.
-
Heat the mixture to 100-120 °C with vigorous mechanical stirring for 2-4 hours. Monitor the reaction by TLC (a sample can be taken, quenched with water, and extracted with ethyl acetate for TLC analysis).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice (~300 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 6-Chloro-5-isopropylindole.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Trustworthiness and Self-Validation
The presented protocol is designed as a self-validating system. The successful synthesis of the target molecule relies on the sequential formation of key intermediates. The identity and purity of the products from each stage can and should be verified by standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
By confirming the structure and purity at each step, the researcher can proceed with confidence to the subsequent reaction, ensuring the integrity of the overall synthesis.
References
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-chloro-N-isopropylaniline. Retrieved from [Link]
-
SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
YouTube. (2025, October 24). Fischer Indole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
Chegg. (2020, September 29). Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-isopropylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.
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Application Notes & Protocols for the N-Alkylation of 6-Chloro-5-isopropylindole
This guide provides a comprehensive overview of methodologies and detailed protocols for the N-alkylation of 6-chloro-5-isopropylindole, a substituted indole of potential interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols to achieve successful N-alkylation.
Introduction: The Challenge and Significance of Indole N-Alkylation
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and FDA-approved pharmaceuticals.[1] Functionalization of the indole nitrogen (N-alkylation) is a critical step in the synthesis of many of these compounds, as the substituent at the N1 position can significantly influence biological activity, metabolic stability, and pharmacokinetic properties.
However, the N-alkylation of indoles is not always straightforward. The primary challenge lies in controlling regioselectivity. The indole ring possesses two nucleophilic centers: the N1 nitrogen and the C3 carbon. The C3 position is significantly more nucleophilic than the nitrogen, which can lead to undesired C3-alkylation as a major side reaction.[2][3] The outcome of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and counter-ion.[4][5]
The specific substrate, 6-chloro-5-isopropylindole, presents its own unique electronic profile. The isopropyl group at C5 is electron-donating, which increases the electron density of the pyrrole ring, potentially enhancing the nucleophilicity of both N1 and C3. Conversely, the chloro group at C6 is electron-withdrawing, which slightly increases the acidity of the N-H proton (pKa ≈ 17 in DMSO), making deprotonation easier compared to unsubstituted indole.[4] A successful N-alkylation strategy must carefully balance these factors to favor the formation of the desired N-alkylated product.
Strategic Selection of N-Alkylation Methodology
Several robust methods exist for the N-alkylation of indoles. The choice of method depends on the nature of the alkylating agent, scale of the reaction, and tolerance of other functional groups. We will focus on three primary, highly effective strategies: Classical SN2 Alkylation, the Mitsunobu Reaction, and Phase-Transfer Catalysis (PTC).
Caption: Decision workflow for selecting an N-alkylation method.
Method 1: Classical SN2 Alkylation with a Strong Base
This is the most traditional and widely used method for indole N-alkylation.[6] It is a two-step process in which the indole N-H is first deprotonated by a strong base to form a nucleophilic indolate anion, which then displaces a leaving group on the alkylating agent in a standard SN2 reaction.[7]
-
Mechanism: The key to favoring N-alkylation over C-alkylation lies in the choice of reaction conditions. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generates the indolate anion. The resulting sodium counter-ion (Na+) coordinates tightly to the nitrogen atom, reducing its availability for C3-alkylation and promoting reaction at the nitrogen center.[4][6]
Caption: Mechanism of classical SN2 N-alkylation of indole.
-
Key Reagents:
-
Base: Sodium hydride (NaH) is the most common and effective choice.[4][7] Potassium hydride (KH) or other strong bases can also be used.
-
Solvent: Anhydrous polar aprotic solvents like DMF, THF, or DMSO are essential to dissolve the indolate anion and prevent quenching of the base.[4]
-
Alkylating Agent: Primary alkyl halides (I > Br > Cl) or sulfonates (e.g., tosylates, mesylates) are ideal.[4][8] Secondary halides may lead to competing elimination reactions, and tertiary halides are unsuitable.[8][9]
-
-
Causality Behind Choices:
-
Why NaH in DMF? This combination ensures complete deprotonation to form the sodium indolate. The "hard" sodium cation remains closely associated with the "hard" nitrogen atom, sterically and electronically disfavoring attack from the "softer," more nucleophilic C3 position. This ion-pairing effect is crucial for high N-selectivity.[6][10]
-
Why Anhydrous Conditions? Strong bases like NaH react violently with water. Any protic impurity will quench the base and the indolate anion, halting the reaction.[4] Therefore, using anhydrous solvents and running the reaction under an inert atmosphere (nitrogen or argon) is critical for success.[4][10]
-
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally useful method for forming C-N bonds under mild, essentially neutral conditions.[11] It allows for the direct use of an alcohol as the alkylating agent, which is often more readily available or stable than the corresponding halide.
-
Mechanism: The reaction involves the activation of an alcohol with a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] This in-situ activation forms an oxyphosphonium salt, which is a superb leaving group. The indole, acting as the nucleophile, then attacks the carbon, displacing the triphenylphosphine oxide (TPPO). A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of configuration at the alcohol's stereocenter, making it highly valuable in stereoselective synthesis.[12]
-
Key Reagents:
-
Phosphine: Triphenylphosphine (PPh₃) is standard.
-
Azodicarboxylate: DIAD is often preferred over DEAD due to its lower toxicity and the easier removal of its hydrazine by-product.
-
Alcohol: Primary and secondary alcohols work well.[13] Tertiary alcohols are not suitable.[12]
-
Solvent: Anhydrous THF, DCM, or toluene are common choices.[13]
-
-
Causality Behind Choices:
-
Why use Mitsunobu? This method is ideal for sensitive substrates that cannot tolerate strong bases or high temperatures. It also provides direct access from alcohols without needing to first convert them to halides, saving a synthetic step. The stereospecificity is a major advantage when working with chiral alcohols.[12]
-
Challenges: A significant drawback is the stoichiometry, which generates large quantities of by-products (TPPO and the reduced hydrazine).[14] Purification can be challenging, often requiring careful chromatography to remove TPPO.[13]
-
Method 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful and "green" alternative to classical SN2 alkylation.[15] It avoids the need for strong, hazardous bases like NaH and often allows the use of more benign solvents.
-
Mechanism: The reaction occurs in a biphasic system (e.g., solid-liquid or liquid-liquid). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[16] A mild inorganic base (e.g., K₂CO₃, KOH) deprotonates the indole in the solid or aqueous phase. The PTC catalyst then forms an ion pair with the indolate anion, transporting it into the organic phase where the alkylating agent is dissolved. The nucleophilic substitution then occurs in the organic phase.[15]
-
Key Reagents:
-
Base: Weaker inorganic bases like powdered KOH, K₂CO₃, or Cs₂CO₃ are effective.[16]
-
Catalyst: Tetrabutylammonium salts (TBAB, TBATFB) are common and highly effective.[16]
-
Solvent: Toluene, acetonitrile, or even solvent-free conditions can be employed, avoiding the need for polar aprotic solvents like DMF.[15][16]
-
-
Causality Behind Choices:
-
Why use PTC? PTC is highly scalable and often more cost-effective and environmentally friendly for industrial applications.[15] The use of milder bases expands the functional group tolerance. The operational simplicity (no need for strictly anhydrous conditions or inert atmospheres) is also a significant advantage.
-
Catalyst Choice: The lipophilicity of the catalyst is key. The long alkyl chains of the quaternary ammonium salt make the ion pair soluble in the organic phase, which is essential for the reaction to proceed.[15]
-
Comparative Summary of Methodologies
| Feature | Classical S | Mitsunobu Reaction | Phase-Transfer Catalysis (PTC) |
| Alkylating Agent | Alkyl Halide/Sulfonate | Alcohol | Alkyl Halide/Sulfonate |
| Base | Strong (NaH, KH) | None (Neutral conditions) | Mild Inorganic (KOH, K₂CO₃) |
| Key Reagents | NaH, DMF/THF | PPh₃, DIAD/DEAD | TBAB, K₂CO₃ |
| Conditions | Anhydrous, Inert Atmosphere | Anhydrous, Mild Temp | Biphasic, Often Milder |
| Advantages | Robust, reliable, high N-selectivity with proper conditions.[6][7] | Uses alcohols directly, mild conditions, stereochemical inversion.[11][12] | Green, scalable, avoids strong bases, operationally simple.[15][16] |
| Limitations | Requires strong, hazardous base; sensitive functional groups may not be tolerated.[6] | Stoichiometric by-products (TPPO) complicate purification.[14] | Catalyst can be "poisoned" by certain leaving groups (e.g., iodide).[15] |
| Best For... | General-purpose lab synthesis where functional group tolerance is not an issue. | Late-stage functionalization, chiral synthesis, base-sensitive substrates. | Large-scale synthesis, process chemistry, "green" chemistry initiatives. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol provides a general method for the N-alkylation of 6-chloro-5-isopropylindole with a primary alkyl bromide.
-
Materials:
-
6-Chloro-5-isopropylindole (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Alkyl bromide (1.1 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa, needles, and an inert gas (N₂ or Ar) line
-
-
Procedure:
-
Preparation: To the flame-dried flask under an inert atmosphere, add 6-chloro-5-isopropylindole.[10]
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the indole) via syringe. Stir the mixture until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.[10] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become clear or a homogenous slurry.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl bromide dropwise via syringe.[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[10]
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated indole.[4]
-
-
Troubleshooting:
-
Low Conversion: The base may have been quenched. Ensure all reagents and solvents are strictly anhydrous.[4]
-
C3-Alkylation Observed: The base may not have been strong enough, or the counter-ion is not optimal. Ensure NaH is used and consider switching to a less polar solvent like THF to enhance ion-pairing.[4]
-
Protocol 2: N-Alkylation via Mitsunobu Reaction
This protocol describes the N-alkylation of 6-chloro-5-isopropylindole using a primary alcohol.
-
Materials:
-
6-Chloro-5-isopropylindole (1.0 eq.)
-
Primary alcohol (1.2 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa, needles, and an inert gas (N₂ or Ar) line
-
-
Procedure:
-
Preparation: To the flame-dried flask under an inert atmosphere, add 6-chloro-5-isopropylindole, the primary alcohol, and PPh₃.[13]
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M) and stir until all solids are dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add DIAD dropwise over 15-20 minutes. An exothermic reaction and color change may be observed.[13]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The primary challenge is removing the triphenylphosphine oxide (TPPO) and diisopropyl hydrazodicarboxylate by-products. Direct purification by flash column chromatography is the most common method. Elute with a hexanes/ethyl acetate gradient.
-
-
Troubleshooting:
-
Reaction Stalls: Ensure all reagents are pure and anhydrous. The order of addition is important; pre-mixing the indole, alcohol, and PPh₃ before adding DIAD at low temperature is crucial.[13]
-
Difficult Purification: If TPPO is problematic, it can sometimes be precipitated by adding a non-polar solvent like diethyl ether or hexanes to the concentrated crude mixture and filtering before chromatography.
-
References
- Enantioselective Catalytic Synthesis of N-alkyl
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.
- Optimizing reaction conditions for N-alkyl
- Enantioselective Catalytic Synthesis of N-alkyl
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer C
- Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis.
- Recent Progress Concerning the N-Aryl
- Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- Recent Advances in the Mitsunobu Reaction.
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PMC.
- Development of a selective and scalable N1-indazole alkyl
- N-alkylation of indole ring using Mitsunobu reaction. PlumX.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters.
- N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Wiley Online Library.
- Mitsunobu reaction. Organic Synthesis.
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
- in the chemical literature: N-alkyl
- Amine synthesis by reductive amination (reductive alkyl
- 1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cycliz
- Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity rel
- N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.org.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Technical Support Center: Selective N-Alkyl
- Williamson ether synthesis. Wikipedia.
- Williamson Ether Synthesis. Chemistry Steps.
- [Chemistry] Indole is a pleasant smelling compound in highly dilute solutions and has been used in. YouTube.
- N alkylation at sp 3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable.
- Nucleopalladation strategy towards regioselective N-alkylation of indoles with unactivated olefins.
- Ether synthesis by etherification (alkyl
Sources
- 1. mdpi.com [mdpi.com]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Catalytic Synthesis of N-alkylated Indoles [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 16. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
Application Note: 6-Chloro-5-isopropylindole as a Pharmaceutical Intermediate
This guide outlines the technical application of 6-Chloro-5-isopropylindole , a specialized pharmaceutical intermediate. It is designed for medicinal chemists and process engineers focusing on Fragment-Based Drug Discovery (FBDD) and Lead Optimization , particularly for targets requiring lipophilic pocket occupation (e.g., HCV NS5B polymerase, GPCRs, and kinase allosteric sites).
Part 1: Executive Summary & Strategic Value
6-Chloro-5-isopropylindole represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in the specific orthogonal properties of its substituents:
-
5-Isopropyl Group: Provides a bulky, lipophilic moiety (
contribution ~ +1.3) capable of filling hydrophobic pockets in enzyme active sites (e.g., viral polymerases) or receptor transmembrane domains. -
6-Chloro Substituent: Acts as a metabolic block (preventing oxidation at the typically reactive 6-position) and provides a weak electronic handle for potential late-stage diversification via palladium-catalyzed cross-coupling.
-
Indole Core: A validated pharmacophore capable of hydrogen bonding (N-H donor) and
stacking interactions.
Primary Applications:
-
HCV NS5B Polymerase Inhibitors: Analogous to the indole core found in Beclabuvir (BMS-791325), where the 5/6-substitution pattern dictates potency and resistance profiles.
-
GPCR Modulators: Used in the synthesis of 5-HT (Serotonin) receptor antagonists and CB2 cannabinoid receptor ligands.
-
Kinase Inhibitors: Serves as a hinge-binding scaffold where the 5-isopropyl group points into the gatekeeper region or solvent front.
Part 2: Material Specifications & Handling
Before initiating synthesis, verify the material against these critical quality attributes (CQAs) to ensure downstream reaction success.
| Attribute | Specification | Rationale |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation (indolenine formation). |
| Purity (HPLC) | Impurities >0.5% can poison Pd-catalysts in downstream coupling. | |
| Water Content | Critical for moisture-sensitive acylations (e.g., Oxalyl Chloride). | |
| NMR Identity | Distinct doublet (1.2 ppm) & septet (3.1 ppm) | Confirms the integrity of the isopropyl group. |
| Storage | 2-8°C, Desiccated, Argon flush | Indoles are prone to air oxidation at C2/C3. |
Part 3: Experimental Protocols
Protocol A: Regioselective C3-Functionalization (Glyoxylation)
Objective: Install a reactive carbonyl handle at the C3 position. This is the primary vector for attaching "warheads" or solubilizing groups in drug design. Mechanism: Friedel-Crafts Acylation. The 5-isopropyl group exerts steric bulk that discourages substitution at C4, enhancing C3 regioselectivity.
Reagents:
-
6-Chloro-5-isopropylindole (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 equiv)
-
Anhydrous Diethyl Ether (
) or THF -
Dimethylamine (excess) or Methanol (for ester formation)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck flask with 6-Chloro-5-isopropylindole (10 mmol) and anhydrous
(50 mL). Cool to 0°C under atmosphere. -
Acylation: Add Oxalyl Chloride (12 mmol, 1.05 mL) dropwise over 15 minutes.
-
Observation: A bright yellow/orange precipitate (the glyoxyl chloride intermediate) will form immediately.
-
Critical Control: Maintain temperature < 5°C to prevent bis-acylation.
-
-
Activation: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Quenching (Amide Formation): Cool the mixture back to -10°C. Introduce Dimethylamine (2.0 M in THF, 50 mmol) or a specific amine partner slowly.
-
Note: Exothermic reaction. Control addition rate to keep internal temp < 10°C.
-
-
Workup: Dilute with water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Heptane.
Self-Validation Check:
-
Success:
NMR shows a downfield shift of the C2-H proton (> 8.0 ppm) due to the adjacent carbonyl. -
Failure: Presence of starting material indicates moisture in the solvent (hydrolysis of oxalyl chloride).
Protocol B: N1-Alkylation for ADME Tuning
Objective: Modulate solubility and permeability by attaching a polar tail to the indole nitrogen.
Reagents:
-
6-Chloro-5-isopropylindole (1.0 equiv)[1]
-
Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
Alkyl Halide (e.g., Methyl iodide or functionalized bromide) (1.1 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the indole in DMF (0.2 M). Cool to 0°C. Add NaH portion-wise.
-
Safety: Evolution of
gas. Ensure proper venting.
-
-
Anion Formation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution will turn reddish-brown.
-
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Stir at RT for 3-12 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Pour carefully into ice water. Precipitate is usually collected by filtration.
Part 4: Advanced Synthesis Workflow (Visualization)
The following diagram illustrates the divergent synthetic pathways available from the 6-Chloro-5-isopropylindole scaffold.
Figure 1: Divergent synthetic pathways for 6-Chloro-5-isopropylindole. Path A and B are standard; Path C represents advanced C-H activation routes.
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in C3 Acylation | Moisture contamination | Use freshly distilled oxalyl chloride and dry solvents (Karl Fischer < 100 ppm). |
| C2 vs C3 Regio-scrambling | High Temperature | Maintain reaction temperature strictly below 5°C during electrophile addition. |
| Incomplete N-Alkylation | Steric hindrance from 7-H | Use a stronger base (e.g., KHMDS) or add a crown ether (18-Crown-6) to boost nucleophilicity. |
| Dechlorination | Pd-catalyzed side reaction | If performing cross-coupling elsewhere, avoid phosphine ligands prone to oxidative addition into Ar-Cl bonds (e.g., |
Part 6: References
-
DelMonte, A. J., et al. (2018). "The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor." Organic Process Research & Development, 22(10), 1393–1408.
-
Context: Describes the handling of similar indole intermediates and the importance of the 5,6-substitution pattern in HCV drugs.
-
-
Zhang, M., et al. (2004). "Synthesis of 6-substituted-5-fluoroindoles via Leimgruber-Batcho reaction." Bioorganic & Medicinal Chemistry Letters, 14(9), 2367-2370.[2]
-
Context: Provides foundational protocols for synthesizing 5,6-disubstituted indoles.
-
-
EvitaChem. (2025). "Product Catalog: 6-Chloro-5-isopropylindole."
-
Context: Commercial availability and CAS verification.
-
-
BenchChem. (2025). "6-Chloro-2-methyl-1H-indole-5-carboxylic Acid Applications."
-
Context: Illustrates the use of chloro-isopropyl-indole scaffolds in bacterial enzyme inhibition (FabF).
-
Sources
Application Note: Chemoselective Hydrogenation of 6-Chloro-5-isopropylindole
Executive Summary
This guide details the chemoselective reduction of 6-Chloro-5-isopropylindole to 6-Chloro-5-isopropylindoline . The primary synthetic challenge is the chemoselective retention of the C6-Chlorine atom while quantitatively reducing the C2-C3 indole double bond.
Standard hydrogenation conditions (e.g., Pd/C in Methanol) are contraindicated due to the high risk of hydrodehalogenation (hydrogenolysis), which cleaves the C-Cl bond. This protocol prioritizes Platinum-based heterogeneous catalysis in acidic media and Ionic Hydrogenation as the most robust methods to ensure structural integrity.
Key Chemical Transformation
-
Substrate: 6-Chloro-5-isopropylindole
-
Target: 6-Chloro-5-isopropylindoline (2,3-dihydroindole)
-
Critical Quality Attribute (CQA): < 0.5% Dechlorinated byproduct (5-isopropylindoline).
Mechanistic Insight & Catalyst Selection
To design a self-validating protocol, one must understand the competing reaction pathways.
The Chemoselectivity Paradox
-
Indole Reduction: Requires activation.[1] The indole ring is electron-rich; however, the C2-C3 bond is not isolated. Protonation at C3 breaks the aromaticity of the pyrrole ring, generating an indoleninium cation , which is highly susceptible to hydride reduction.
-
Dehalogenation: Aryl chlorides are prone to oxidative addition by low-valent metals (Pd⁰), leading to C-Cl bond cleavage. This is accelerated by basic or neutral conditions and high temperatures.
The Solution: Use Acidic Activation combined with a catalyst having low affinity for C-Cl oxidative addition.
-
Why Acid? Acid (Acetic acid, TFA, or HCl) protonates the indole C3, raising the reduction potential of the C2-C3 bond. This allows the reaction to proceed at lower temperatures/pressures, below the threshold required for C-Cl activation.
-
Why Platinum (Pt)? Unlike Palladium (Pd), Platinum is less active for hydrogenolysis of aryl halides under mild conditions but highly active for alkene/imine reduction.
Pathway Visualization
Figure 1: Mechanistic divergence between acid-activated Pt-reduction (Green) and Pd-mediated dehalogenation (Red).
Experimental Protocols
Protocol A: Heterogeneous Batch Hydrogenation (Primary Method)
Best for: Scalability, cost-efficiency, and moderate-to-large batches.
Materials:
-
Substrate: 6-Chloro-5-isopropylindole
-
Catalyst: 5% Pt/C (Platinum on Carbon), wet support (approx. 50% water) to minimize pyrophoric risk.
-
Solvent: Glacial Acetic Acid (AcOH).
-
Gas: Hydrogen (H₂) balloon or low-pressure regulator.
Procedure:
-
Dissolution: In a hydrogenation vessel (Parr bottle or round-bottom flask), dissolve 10.0 g (approx. 50 mmol) of 6-Chloro-5-isopropylindole in 100 mL Glacial Acetic Acid (10 vol).
-
Note: AcOH serves as both solvent and activator.
-
-
Catalyst Addition: Under a gentle Nitrogen purge, carefully add 1.0 g of 5% Pt/C (10 wt% loading relative to substrate).
-
Safety: Do not add dry catalyst to solvent containing flammable vapors. Wet the catalyst first if possible.
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Pressurize to 3 bar (45 psi) H₂ or use a balloon for small scales (<1g).
-
Stir vigorously at Room Temperature (20-25°C) .
-
Critical Control Point: Do not heat initially. Heat increases the rate of dehalogenation. Only heat to 40°C if conversion stalls after 4 hours.
-
-
Monitoring: Monitor by HPLC or LC-MS every 2 hours. Look for the disappearance of the indole (M+) and appearance of indoline (M+2). Watch for M-34 (des-chloro) peak.
-
Work-up:
-
Filter the catalyst through a pad of Celite® under Nitrogen atmosphere (keep catalyst wet to prevent ignition). Wash the pad with AcOH.
-
Concentrate the filtrate to ~20% volume.
-
Neutralize carefully with saturated NaHCO₃ or NaOH (aq) to pH > 8.
-
Extract with Ethyl Acetate or DCM. Dry over Na₂SO₄ and concentrate.
-
Expected Yield: 85-95% Selectivity: >98% retention of Chlorine.
Protocol B: Ionic Hydrogenation (High-Fidelity Method)
Best for: High-value intermediates where <1% dechlorination is unacceptable, or if Protocol A fails.
Concept: This method uses a silane as a hydride source and strong acid to protonate the indole. It is strictly "chemical" reduction but driven by acid catalysis. It completely avoids metal surfaces, eliminating the risk of oxidative addition to the C-Cl bond.
Materials:
-
Substrate: 6-Chloro-5-isopropylindole
-
Reductant: Triethylsilane (Et₃SiH) (3.0 equivalents).
Procedure:
-
Setup: Place 1.0 g of substrate in a round-bottom flask under Nitrogen.
-
Acid Addition: Add 10 mL of TFA . The solution may darken (formation of indoleninium salt). Cool to 0°C.
-
Silane Addition: Add Triethylsilane (2.5 mL, ~3 eq) dropwise over 10 minutes.
-
Observation: The reaction is exothermic.[6]
-
-
Reaction: Allow to warm to Room Temperature and stir for 2-4 hours.
-
Quench: Pour the mixture slowly into ice-cold NaOH solution (excess base to neutralize TFA).
-
Extraction: Extract with Dichloromethane. The organic layer should be washed with water and brine.
Pros: Zero dehalogenation. Cons: Stoichiometric waste (silanols), use of TFA (corrosive).
Troubleshooting & Optimization Data
The following table summarizes solvent and catalyst effects based on general chloro-indole behaviors.
| Variable | Condition | Outcome | Recommendation |
| Catalyst | 10% Pd/C | Rapid reduction, but 15-30% Dechlorination . | AVOID |
| Catalyst | 5% Pt/C | Good conversion, <1% Dechlorination . | PREFERRED |
| Catalyst | 5% Rh/C | Active, but ring saturation (octahydroindole) possible. | Use only if Pt fails. |
| Solvent | Methanol | Slow reaction without acid; Pd/C causes dehalogenation. | Add HCl if using MeOH. |
| Solvent | Acetic Acid | Fast rate (Acid activation), protects Cl. | PREFERRED |
| Pressure | > 20 bar | Increases risk of ring saturation and dehalogenation. | Keep < 5 bar.[7] |
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must distinguish the product from the potential byproduct.
-
Target (6-Chloro-5-isopropylindoline):
-
LC-MS: M+H = [Mass of Indole + 2]. Isotope pattern shows Cl (3:1 ratio of M : M+2).
-
1H NMR: Appearance of two triplets (or multiplets) at approx δ 3.0 ppm (C3-H) and δ 3.5 ppm (C2-H). Disappearance of Indole C2/C3 aromatic protons (δ 6.5-7.5 range).
-
-
Byproduct (5-isopropylindoline):
-
LC-MS: Mass = [Target - 34]. Loss of Chlorine isotope pattern.
-
References
-
Chemoselective Hydrogenation of Halogenated Aromatics
-
Ionic Hydrogenation Specifics
-
Pt/C vs Pd/C Selectivity
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
-
Source:
-
General Indole Reduction Reviews
- Practical Methodologies for the Synthesis of Indoles.
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen [organic-chemistry.org]
- 8. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO1997045408A1 - Herbicidal indolines - Google Patents [patents.google.com]
Technical Application Note: Strategic Functionalization of 6-Chloro-5-isopropylindole
Topic: Functionalization of the indole ring in 6-Chloro-5-isopropylindole Content Type: Technical Application Note & Protocol Guide
Abstract
This guide outlines the modular functionalization of 6-Chloro-5-isopropylindole , a privileged scaffold in the synthesis of NS5B polymerase inhibitors (HCV), AMPK activators, and kinase inhibitors. The presence of the bulky electron-donating isopropyl group at C5 and the electron-withdrawing chlorine at C6 creates a unique steric-electronic landscape. This note provides validated protocols for N1-protection/alkylation, C3-formylation (Vilsmeier-Haack), and C2-lithiation, with specific emphasis on preserving the C6-chloro handle for late-stage diversification.
Structural Analysis & Reactivity Profile
Before initiating synthesis, one must understand the "Steric-Electronic Matrix" of this substrate.
-
C3 Position (Electronic Hotspot): The most nucleophilic site. However, the adjacent 5-isopropyl group exerts significant steric pressure, potentially retarding electrophilic aromatic substitution (EAS) rates compared to unsubstituted indoles.
-
C2 Position (The Acidic Handle): Accessible via base-mediated deprotonation (pKₐ ~16-17). The critical challenge here is Chemo-selectivity : preventing Lithium-Halogen Exchange (Li-X) at the C6-Cl position while achieving C2-lithiation.
-
C6-Chlorine (The Cross-Coupling Anchor): A valuable handle for Suzuki/Buchwald couplings. It deactivates the benzene ring, making C4 and C7 less prone to inadvertent oxidation.
-
C4 Position (The Steric Pocket): Sandwiched between the N1 lone pair and the 5-isopropyl group, this position is effectively blocked for most direct functionalizations.
Visualization: The Functionalization Compass
The following diagram maps the strategic entry points for this scaffold.
Figure 1: Strategic functionalization logic. Solid lines indicate direct primary transformations; dashed lines indicate sequential dependencies.
Experimental Protocols
Module A: N1-Alkylation (The Foundation)
Objective: Install a protecting group (e.g., SEM, Tosyl) or a functional side chain. Challenge: The 6-Cl and 5-iPr groups do not significantly hinder N1, but the 6-Cl electron-withdrawal slightly increases the acidity of the N-H proton.
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 6-Chloro-5-isopropylindole (1.0 equiv, 5.0 mmol) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
-
Observation: Gas evolution (H₂) will be vigorous. Allow stirring for 30 min at 0°C until evolution ceases and the solution turns clear/yellow.
-
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide, or SEM-Cl) (1.2 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 8:1). The N-alkylated product usually has a higher R_f than the starting material.
-
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[1] Wash organics with H₂O (to remove DMF) and Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂).
Module B: C3-Formylation (Vilsmeier-Haack)
Objective: Install a formyl (-CHO) group at C3.[1][2] Scientific Insight: The 5-isopropyl group creates a steric wall. While standard indoles react at 0°C, this substrate often requires elevated temperatures to overcome the activation energy barrier imposed by the adjacent bulk.
Protocol:
-
Reagent Formation: In a separate dried flask, add anhydrous DMF (3.0 equiv) and cool to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir for 15 min to form the Vilsmeier salt (white precipitate/slurry).
-
Addition: Dissolve 6-Chloro-5-isopropylindole (1.0 equiv) in minimal DMF and add it to the Vilsmeier salt at 0°C.
-
Optimization (Critical):
-
Hydrolysis: Pour the reaction mixture onto crushed ice/water containing NaOH (2M) to adjust pH to ~9.
-
Why Basic? Acidic workup may not fully hydrolyze the stable iminium intermediate formed in sterically hindered systems.
-
-
Isolation: The product, 6-Chloro-5-isopropylindole-3-carboxaldehyde , typically precipitates as a solid. Filter, wash with water, and recrystallize from EtOH/Water.
Data Summary: Solvent Effects on Yield
| Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| DMF (Neat) | 25 | 12 | 45% | Incomplete conversion due to sterics. |
| DMF (Neat) | 45 | 3 | 88% | Optimal conditions. |
| MeCN | 60 | 6 | 62% | Slower kinetics; cleaner profile. |
Module C: C2-Lithiation (Regioselective Control)
Objective: Functionalize C2 (e.g., carboxylation, silylation) without touching the C6-Cl. Risk: Lithium-Halogen Exchange. n-Butyllithium (n-BuLi) attacks the C6-Cl bond rapidly at temperatures > -78°C. Solution: Use LDA (Lithium Diisopropylamide) or LiTMP . These bulky, non-nucleophilic bases deprotonate C2 (kinetic control) rather than attacking the C6-Cl.
Protocol:
-
Protection: This reaction requires an N-protecting group (e.g., N-SEM or N-Boc) to direct lithiation to C2 (CIPE effect - Complex Induced Proximity Effect).
-
Base Prep: Generate LDA in situ (Diisopropylamine + n-BuLi) in anhydrous THF at -78°C.
-
Lithiation: Add the N-protected-6-Chloro-5-isopropylindole (dissolved in THF) dropwise to the LDA solution at -78°C .
-
Timing: Stir for exactly 30–45 min.
-
Caution: Do not allow temperature to rise above -70°C, or benzyne formation/Cl-exchange may occur.
-
-
Trapping: Add the electrophile (e.g., dry CO₂ gas, DMF, or TMS-Cl) rapidly at -78°C.
-
Workup: Allow to warm to RT slowly, quench with NH₄Cl.
Visualization: The Lithiation Decision Tree
This diagram illustrates the logic for avoiding side reactions during C2 functionalization.
Figure 2: Selection of base to ensure chemoselectivity (C2-H removal vs C6-Cl exchange).
References
- Vilsmeier-Haack Reaction on Indoles: Title: "The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide" Source: BenchChem Applic
-
Lithiation of Chloro-Indoles
- Title: "Chemoselective Lithiation of 6-Chloro-1-Halohex-1-Ynes" (Analogous reactivity logic for chloro-substituted systems)
- Source: Amanote / ResearchG
-
URL:[Link]
-
Indole Reactivity Reviews
- Title: "Recent advances in the application of indoles in multicomponent reactions"
- Source: RSC Advances, 2018
-
URL:[Link]
-
Medicinal Chemistry Context (HCV/Kinase)
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-proliferative and genotoxicity studies of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/ary-2-ylidene)indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Title: Rapid Microwave-Assisted Fischer Indole Synthesis of 6-Chloro-5-isopropylindole Analogs for Drug Discovery Scaffolds
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 6-chloro-5-isopropylindole analogs using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the Fischer indole synthesis, this method offers a rapid, efficient, and high-yield pathway to novel substituted indoles, which are valuable building blocks for drug development professionals. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and offer insights into reaction optimization and product purification. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific integrity.
Introduction: The Strategic Advantage of MAOS in Indole Synthesis
Substituted indoles, particularly those bearing halogen and alkyl groups, are of significant interest due to their prevalence in bioactive molecules and their utility in modulating pharmacological properties.[3] The 6-chloro-5-isopropylindole framework, for instance, presents a unique combination of lipophilicity and electronic characteristics desirable for molecular library development.
Traditional synthesis methods for indoles often involve long reaction times and harsh conditions, leading to lower yields and the formation of byproducts.[1] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[4][5] By utilizing microwave irradiation for direct, volumetric heating of the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing multi-hour refluxes to mere minutes.[4][6] This rapid heating, combined with precise temperature control, frequently leads to higher product yields, improved purity, and minimized side product formation.[7]
This guide focuses on the microwave-assisted Fischer indole synthesis, a robust and versatile method for constructing the indole core from an arylhydrazine and a ketone or aldehyde under acidic conditions.[8][9]
Reaction Principle: The Fischer Indole Synthesis Mechanism
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The process begins with the reaction of an arylhydrazine with a ketone (in this case, acetone, for a 2-methyl substituted analog) to form a hydrazone. This is followed by a critical[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the final indole product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
Strategic Functionalization of 6-Chloro-5-isopropylindole: A Guide to Heterocyclic Library Generation
Executive Summary
6-Chloro-5-isopropylindole represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in the duality of its substitution pattern: the 5-isopropyl group provides critical lipophilicity and steric bulk often required for hydrophobic pocket occupancy in kinase or receptor targets, while the 6-chloro substituent serves as a versatile orthogonal handle for cross-coupling reactions.
This Application Note details the strategic conversion of this building block into complex heterocyclic arrays. We focus on two complementary workflows:
-
Constructive Functionalization (C3): Building new heterocyclic rings (thiazolidinones) onto the indole core via Vilsmeier-Haack intermediates.
-
Scaffold Diversification (C6): Utilizing the chloro-handle for Palladium-catalyzed cross-coupling to append existing heteroaryl motifs.
Structural Analysis & Reactivity Profile
Before initiating synthesis, one must understand the electronic and steric landscape of the substrate.
-
C3 Position (Nucleophilic): The indole C3 remains the most electron-rich site. However, the 5-isopropyl group exerts a steric influence, potentially slowing reaction rates compared to unsubstituted indole. The 6-chloro group exerts a weak inductive withdrawing effect (-I), slightly deactivating the ring, but the pyrrole nitrogen's lone pair (+M) dominates, ensuring C3 remains reactive toward electrophiles.
-
C6 Position (Electrophilic): The C-Cl bond is traditionally inert compared to C-Br or C-I. Activation requires specialized Palladium ligands (e.g., Buchwald biaryl phosphines) to facilitate oxidative addition.
-
N1 Position: The pyrrole nitrogen is acidic (pKa ~16) and can be masked or alkylated to modulate solubility.
Visualizing the Reaction Landscape
Figure 1: Strategic divergence points for 6-Chloro-5-isopropylindole. Pathway A builds rings; Pathway B couples rings.
Protocol A: Constructive Synthesis of 4-Thiazolidinones
The conversion of the indole core into a thiazolidinone derivative is a classic strategy to introduce a "magic bullet" pharmacophore known for anti-inflammatory and antimicrobial activity. This is a three-step "one-pot" equivalent workflow.
Stage 1: Vilsmeier-Haack Formylation
Objective: Install a reactive aldehyde handle at C3.
-
Reagents: Phosphorus Oxychloride (
), DMF (Anhydrous).[1] -
Mechanism: Electrophilic Aromatic Substitution (EAS) via a chloroiminium ion.[2]
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 6-Chloro-5-isopropylindole (1.0 eq, e.g., 10 mmol) in anhydrous DMF (5 vol).
-
Reagent Formation: Cool the solution to 0°C. Add
(1.2 eq) dropwise via syringe. Caution: Exothermic. -
Reaction: Allow to warm to room temperature, then heat to 60°C for 3 hours.
-
Checkpoint: Monitor TLC (30% EtOAc/Hexane). The starting indole spot (high
) should disappear, replaced by a lower iminium salt (often stays at baseline until hydrolysis).
-
-
Workup: Pour the reaction mixture onto crushed ice/water (50 mL). Neutralize carefully with 10% NaOH or saturated
until pH ~8. The aldehyde will precipitate as a solid. -
Isolation: Filter the precipitate, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.
Stage 2 & 3: Schiff Base Formation & Cyclization
Objective: Condense the aldehyde with an amine and cyclize with thioglycolic acid.
Step-by-Step Protocol:
-
Condensation: Dissolve the isolated Indole-3-carboxaldehyde (1.0 eq) and a substituted aniline (e.g., 4-fluoroaniline, 1.0 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux 1: Reflux for 2–4 hours.
-
Validation: Formation of the Schiff base (imine) is usually indicated by a color change (often yellow/orange) and a shift in the NMR signal (disappearance of CHO peak ~9.9 ppm, appearance of CH=N ~8.5 ppm).
-
-
Cyclization: Without isolating the imine, add Thioglycolic acid (Mercaptoacetic acid, 1.5 eq) directly to the reaction mixture.
-
Reflux 2: Continue refluxing for 8–12 hours.
-
Purification: Remove solvent under reduced pressure. Dissolve residue in
, wash with (to remove excess acid), dry over , and concentrate. Purify via column chromatography.
Data Summary Table: Thiazolidinone Synthesis
| Parameter | Specification | Notes |
| Solvent | Ethanol (Abs) | Toluene can be used for higher temp (Dean-Stark). |
| Catalyst | Glacial Acetic Acid | Promotes imine formation. |
| Cyclizing Agent | Thioglycolic Acid (1.5 eq) | Excess ensures conversion; unpleasant odor (fume hood). |
| Yield Target | 65 - 80% | Steric bulk of 5-iPr may slightly lower yield vs. unsubstituted indole. |
| Key NMR Signal | Characteristic |
Protocol B: Palladium-Catalyzed C6 Diversification
The 6-chloro substituent is less reactive than bromo- or iodo-analogs. Standard
Workflow Visualization
Figure 2: Optimized Suzuki-Miyaura coupling for sterically hindered aryl chlorides.
Optimized Protocol
-
System Setup: Use a sealed pressure vial or Schlenk tube. Oxygen exclusion is critical.
-
Loading: Add 6-Chloro-5-isopropylindole (1.0 eq), Arylboronic acid (1.5 eq), and Potassium Phosphate Tribasic (
, 2.0 eq). -
Catalyst Addition: Add
(2 mol%) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%).-
Expert Insight: SPhos is chosen specifically because it is electron-rich (facilitating oxidative addition to Cl) and bulky (facilitating reductive elimination).
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.
References
-
Vilsmeier-Haack Mechanism & Scope
- Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
-
Thiazolidinone Synthesis from Indoles
- Verma, A., et al. (2021).
-
(General Reference based on search context 1.1)
-
Suzuki Coupling of Aryl Chlorides
-
Indole Reactivity Reviews
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. 6-Chloro-5-methylindoline | C9H10ClN | CID 22186080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: A Scalable, Kilogram-Scale Production of 6-Chloro-5-isopropylindole
Abstract
This document provides a comprehensive guide to the scalable synthesis of 6-Chloro-5-isopropylindole, a key starting material and advanced intermediate in the development of various high-value pharmaceutical agents. Traditional indole synthesis methodologies, such as the Fischer indole synthesis, often present significant challenges for industrial scale-up, including harsh acidic conditions and poor regioselectivity.[1][2] This application note details a robust and efficient two-step process based on the Leimgruber-Batcho indole synthesis, which offers milder reaction conditions and greater control, making it highly suitable for large-scale production.[3] We provide a detailed, step-by-step protocol, process optimization parameters, purification strategies, and a thorough Hazard and Operability (HAZOP) analysis to ensure safety and reproducibility from the bench to kilogram-scale manufacturing.
Introduction: The Strategic Importance of 6-Chloro-5-isopropylindole
The substituted indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. 6-Chloro-5-isopropylindole, in particular, is a critical building block in the synthesis of complex therapeutic molecules. Its specific substitution pattern is designed to modulate pharmacokinetic and pharmacodynamic properties, making it an indispensable intermediate for targeted drug development. The primary challenge in its production lies in developing a synthetic route that is not only high-yielding but also economically viable, safe, and environmentally responsible at an industrial scale.
The Leimgruber-Batcho synthesis has emerged as a superior alternative to many classical methods for industrial applications.[3][4] It bifurcates the synthesis into two distinct, high-yielding steps: the formation of an enamine from a nitrotoluene precursor, followed by a reductive cyclization to form the indole ring. This approach avoids the strongly acidic and high-temperature conditions of the Fischer synthesis and offers a more straightforward path to a wide variety of substituted indoles.[3]
Recommended Synthetic Pathway: The Leimgruber-Batcho Approach
The selected pathway begins with the commercially available or readily synthesized 4-Chloro-5-isopropyl-2-nitrotoluene. The synthesis proceeds through two primary stages as illustrated below.
Figure 1: Overall workflow for the scale-up synthesis of 6-Chloro-5-isopropylindole.
Detailed Protocols and Methodologies
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood or a controlled manufacturing environment. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. A thorough risk assessment should be completed before commencing any work.[5][6]
Protocol 1: Step 1 - Synthesis of 2-(4-Chloro-5-isopropyl-2-nitrophenyl)-N,N-dimethylethenamine
This step involves the condensation of the starting nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the key enamine intermediate.
Materials & Equipment:
-
10 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
4-Chloro-5-isopropyl-2-nitrotoluene (1.00 kg, 4.68 mol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (0.84 kg, 7.02 mol, 1.5 equiv)
-
Toluene (4.0 L)
Procedure:
-
Charge the reactor with 4-Chloro-5-isopropyl-2-nitrotoluene (1.00 kg) and toluene (4.0 L).
-
Begin stirring to ensure complete dissolution of the starting material.
-
Add N,N-Dimethylformamide dimethyl acetal (0.84 kg) to the reactor in a single portion.
-
Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrotoluene is consumed.
-
Once the reaction is complete, cool the mixture to 50-60 °C.
-
Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA, yielding a dark, oily residue.
-
The crude enamine is typically of sufficient purity to be carried forward to the next step without further purification. An estimated yield of >95% is expected.
Protocol 2: Step 2 - Reductive Cyclization to 6-Chloro-5-isopropylindole
This protocol utilizes a robust iron/acetic acid reduction system, which is cost-effective and highly efficient for large-scale operations.[3]
Materials & Equipment:
-
20 L jacketed glass reactor with overhead stirrer, reflux condenser, and addition funnel.
-
Crude enamine intermediate from Step 1 (assumed ~1.26 kg, 4.68 mol)
-
Iron powder (Fe, <325 mesh) (1.31 kg, 23.4 mol, 5.0 equiv)
-
Glacial Acetic Acid (5.0 L)
-
Toluene (5.0 L)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Charge the reactor with iron powder (1.31 kg) and acetic acid (5.0 L). Heat the slurry to 60 °C with vigorous stirring.
-
Dissolve the crude enamine intermediate in toluene (5.0 L).
-
Add the enamine/toluene solution dropwise to the hot iron/acetic acid slurry over 1.5-2 hours. The reaction is exothermic; maintain the internal temperature below 90 °C by controlling the addition rate and using the reactor cooling jacket if necessary.
-
After the addition is complete, heat the mixture to 100 °C and stir for an additional 2-3 hours.
-
Monitor the reaction by HPLC until the enamine intermediate is fully consumed.
-
Cool the reaction mixture to 40-50 °C.
-
Filter the hot mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with hot toluene (2 x 1.0 L).
-
Combine the organic filtrates in a separatory funnel or reactor equipped for liquid-liquid extraction.
-
Carefully wash the organic layer with water, followed by a slow, portion-wise addition of saturated sodium bicarbonate solution to neutralize the residual acetic acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 6-Chloro-5-isopropylindole as a solid.
Process Optimization & Scale-Up Parameters
Successful scaling requires careful control over key reaction parameters. The following table summarizes the optimized conditions for this synthesis.
| Parameter | Step 1: Enamine Formation | Step 2: Reductive Cyclization | Rationale & Key Insights |
| Stoichiometry | DMF-DMA (1.5 equiv) | Iron Powder (5.0 equiv) | An excess of DMF-DMA drives the condensation to completion. A significant excess of iron ensures a rapid and complete reduction of the nitro group. |
| Solvent | Toluene | Toluene / Acetic Acid | Toluene is an excellent solvent for both steps, with a suitable boiling point for reflux and ease of removal. Acetic acid serves as both a solvent and a proton source for the reduction.[7] |
| Temperature | 110-115 °C (Reflux) | 60-90 °C (Addition), 100 °C (Reaction) | Reflux in Step 1 ensures a reasonable reaction rate. Careful temperature control during the exothermic reduction in Step 2 is critical for safety and preventing side reactions. |
| Reaction Time | 4-6 hours | 3-5 hours | Reaction times should always be confirmed by in-process controls (e.g., HPLC) to ensure completion and avoid unnecessary heating. |
| Work-up | Direct concentration | Filtration and Neutralization | Step 1 work-up is minimized to improve process efficiency. The filtration in Step 2 is a critical unit operation at scale and must be efficient to remove fine iron residues. |
Purification Strategy: Crystallization
For multi-kilogram scale production, crystallization is the most economically and environmentally favorable method for achieving high purity.[8] Column chromatography is generally reserved for smaller scales or when impurities are difficult to remove otherwise.[9][10]
| Method | Advantages for Scale-Up | Disadvantages for Scale-Up | Recommended Application |
| Crystallization | Highly cost-effective, low solvent consumption, yields very high purity product, well-established industrial process. | Requires careful solvent screening and optimization; may result in some yield loss in the mother liquor. | Primary method for obtaining >99% pure 6-Chloro-5-isopropylindole. |
| Column Chromatography | Can separate very closely related impurities, provides excellent purity. | High cost (silica gel, solvents), large solvent waste streams, time-consuming, difficult to pack large columns reproducibly. | Used only if crystallization fails to remove a critical impurity or for small-scale, high-purity batches. |
Protocol 3: Purification by Recrystallization
-
Transfer the crude solid product to a clean, appropriately sized reactor.
-
Add a minimal amount of a hot solvent system, such as a mixture of heptane and ethyl acetate. The optimal ratio must be determined experimentally but often starts around 9:1 or 8:2 heptane:ethyl acetate.
-
Heat the mixture with stirring until the solid completely dissolves.
-
Slowly cool the solution to room temperature, then further cool to 0-5 °C to induce crystallization.
-
Hold at low temperature for 2-4 hours to maximize crystal formation.
-
Isolate the purified crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40-50 °C to a constant weight.
Hazard and Operability (HAZOP) Analysis
A proactive safety analysis is critical for scaling up chemical processes.
| Process Step | Potential Hazard | Cause | Consequence | Mitigation Strategy |
| Step 1: Enamine Formation | Flammable Vapors | Heating toluene near its flashpoint. | Fire or explosion if ignition source is present. | Use a closed reactor system, ensure proper ventilation, eliminate ignition sources, and have fire suppression systems ready. |
| Step 2: Addition | Runaway Reaction | Addition rate of enamine is too fast. | Rapid temperature and pressure increase, potential loss of containment. | Use a jacketed reactor for temperature control, monitor internal temperature continuously, control addition rate via a calibrated pump, have an emergency cooling plan. |
| Step 2: Work-up | Uncontrolled Gas Evolution | Adding NaHCO₃ too quickly to acidic solution. | Rapid foaming and pressure buildup, potential for overflow and release of chemicals. | Add neutralization agent slowly and in portions with vigorous stirring; ensure adequate reactor headspace. |
| General | Catalyst Handling (Alternate Pd/C route) | Pyrophoric nature of dry, used Pd/C catalyst. | Catalyst can ignite upon exposure to air. | Do not allow the catalyst to dry. Handle as a wet slurry. Use nitrogen blanketing during filtration.[6] |
| General | Chemical Exposure | Spills, splashes, vapor inhalation. | Skin/eye irritation, systemic toxicity. | Use appropriate PPE, conduct all transfers in a contained manner (e.g., closed-system charging), and ensure adequate ventilation.[5] |
Conclusion
The Leimgruber-Batcho synthesis provides a highly effective and scalable route for the production of 6-Chloro-5-isopropylindole. By implementing the detailed protocols, optimizing key process parameters, and adhering to strict safety procedures, researchers and drug development professionals can reliably produce this critical intermediate at a multi-kilogram scale. The emphasis on a cost-effective iron-based reduction and a robust crystallization purification ensures that the process is not only scientifically sound but also industrially viable.
References
- MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles.
- Organic Chemistry Portal. Synthesis of indoles.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications.
- ResearchGate. (2025). A General and Scalable Synthesis of Polysubstituted Indoles.
- ACS Publications. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
-
Organic Syntheses. 1-methylindole. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
ResearchGate. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Available at: [Link]
-
Taylor & Francis Online. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Available at: [Link]
-
Royal Society of Chemistry. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Green Chemistry. Available at: [Link]
-
TSI Journals. (2010). An efficient approach towards the synthesis of substituted indoles. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Biotage. (2023). How to isolate impurities from a reaction product. Available at: [Link]
- Google Patents. Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Chloro-2-methyl-1H-indole-5-carboxylic Acid [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. tdcommons.org [tdcommons.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
Application Notes and Protocols for Cross-Coupling Reactions of 6-Chloro-5-isopropylindole
Abstract: This technical guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6-chloro-5-isopropylindole, a key heterocyclic scaffold in medicinal chemistry. Recognizing the limited literature specific to this substrate, this document synthesizes established principles from cross-coupling reactions on analogous halo-indoles to propose robust and rational starting points for methodology development. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, explaining the causal relationships between substrate, catalyst, ligand, and reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize the C6 position of the 5-isopropylindole core.
Introduction: The Strategic Importance of Substituted Indoles
The indole motif is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[1][2] The ability to selectively functionalize specific positions on the indole ring is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics.[3] 6-Chloro-5-isopropylindole presents a valuable starting material, with the C6-chloro substituent serving as a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.[4]
The electronic nature of the indole ring, coupled with the steric and electronic influence of the isopropyl group at C5, necessitates careful optimization of reaction conditions. The C6-Cl bond on the electron-rich benzene portion of the indole is amenable to oxidative addition by palladium(0), the crucial first step in most cross-coupling catalytic cycles. This guide provides experimentally grounded protocols for four key transformations, enabling the formation of C-C and C-N bonds at this position.
General Experimental Workflow
A standardized workflow is essential for the successful execution and reproducibility of cross-coupling reactions. The following diagram outlines the critical stages, from reaction setup under inert conditions to product isolation and purification.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5][6] For 6-chloro-5-isopropylindole, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate both the oxidative addition of the relatively unreactive aryl chloride and the final reductive elimination step.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
6-Chloro-5-isopropylindole
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, 2-MeTHF)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add 6-chloro-5-isopropylindole (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (3.0 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the specified temperature (typically 80-110 °C) for the designated time (2-24 h).[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Recommended Starting Conditions
| Parameter | Condition | Rationale & Citation |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Common Pd(0) source, effective for a range of substrates. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand, excellent for coupling aryl chlorides.[7] |
| Base | K₃PO₄ (3.0 equiv) | Strong, non-nucleophilic base effective in promoting transmetalation.[8] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Aprotic polar solvent system that aids solubility of both organic and inorganic reagents. |
| Temperature | 100 °C | Sufficient thermal energy to promote oxidative addition of the C-Cl bond. |
| Concentration | 0.1 M | Standard concentration to balance reaction rate and solubility. |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with amines.[9][10] This reaction is invaluable for synthesizing N-aryl indoles, which are prevalent in pharmaceuticals.
Mechanistic Rationale
The mechanism mirrors other palladium-catalyzed cross-couplings.[11] Key steps include the oxidative addition of 6-chloro-5-isopropylindole to Pd(0), coordination of the amine to the Pd(II) complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][12] The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation step.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
Materials:
-
6-Chloro-5-isopropylindole
-
Primary or secondary amine (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂ or a pre-formed Pd-ligand complex)
-
Phosphine ligand (e.g., RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, LiHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the base (1.5 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Add 6-chloro-5-isopropylindole (1.0 equiv) and the degassed solvent.
-
Finally, add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture with stirring to the specified temperature (typically 90-110 °C) for the designated time (4-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Perform an aqueous workup as described in the Suzuki protocol.
-
Purify the crude product by flash column chromatography.
Recommended Starting Conditions
| Parameter | Condition | Rationale & Citation |
| Catalyst | Pd(OAc)₂ (2 mol%) | Common Pd(II) pre-catalyst that is reduced in situ.[13] |
| Ligand | RuPhos (4 mol%) | A highly active Buchwald ligand for C-N coupling with aryl chlorides. |
| Base | NaOtBu (1.5 equiv) | Strong, sterically hindered base ideal for generating the palladium-amido complex. |
| Solvent | Toluene | A non-polar aprotic solvent commonly used and effective for this transformation.[11] |
| Temperature | 110 °C | Higher temperatures are often required to drive the reaction to completion. |
| Concentration | 0.1 M | Standard concentration. |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a powerful method for installing alkyne functionalities onto the indole scaffold.[14] This reaction typically uses a dual-catalyst system of palladium and copper(I).[15]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination furnishes the aryl-alkyne product and regenerates the Pd(0) catalyst.[15]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling
Materials:
-
6-Chloro-5-isopropylindole
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add 6-chloro-5-isopropylindole (1.0 equiv), the palladium catalyst (2-5 mol%), and the copper(I) iodide (5-10 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (2-12 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and filter through celite.
-
Perform an aqueous workup as described previously. The use of a dilute ammonium hydroxide wash can help remove copper salts.
-
Purify the crude product by flash column chromatography.
Recommended Starting Conditions
| Parameter | Condition | Rationale & Citation |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A stable and commonly used Pd(II) pre-catalyst for Sonogashira reactions. |
| Cu Co-catalyst | CuI (5 mol%) | Essential for the formation of the copper acetylide intermediate.[14] |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both the base and often as a co-solvent. |
| Co-Solvent | THF | Good solvent for dissolving the organic starting materials. |
| Temperature | 50 °C | Mild heating is often sufficient and helps prevent side reactions like alkyne homocoupling. |
| Concentration | 0.2 M | A slightly higher concentration is often well-tolerated. |
Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a route to vinyl-substituted indoles.[16][17] These products are valuable intermediates for further transformations.
Mechanistic Rationale
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[17] After oxidative addition of the aryl chloride to Pd(0), the alkene coordinates to the Pd(II) center. This is followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst from this hydride complex.[18]
Caption: Simplified catalytic cycle for the Heck coupling reaction.
Protocol: Heck Coupling
Materials:
-
6-Chloro-5-isopropylindole
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tol)₃, PPh₃)
-
Base (e.g., K₂CO₃, Et₃N)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
To an oven-dried Schlenk flask, add 6-chloro-5-isopropylindole (1.0 equiv), the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and then the alkene (1.5 equiv) via syringe.
-
Heat the reaction mixture with vigorous stirring to the specified temperature (typically 120-140 °C) for the designated time (12-24 h).[19]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Perform an aqueous workup as described previously.
-
Purify the crude product by flash column chromatography.
Recommended Starting Conditions
| Parameter | Condition | Rationale & Citation |
| Catalyst | Pd(OAc)₂ (2 mol%) | A standard and effective palladium source for Heck reactions.[17] |
| Ligand | P(o-tol)₃ (4 mol%) | A common, moderately electron-rich phosphine ligand suitable for Heck couplings.[18] |
| Base | K₂CO₃ (2.0 equiv) | An inexpensive inorganic base sufficient for regenerating the catalyst. |
| Solvent | DMF | A polar aprotic solvent with a high boiling point, necessary for this transformation. |
| Temperature | 130 °C | High temperatures are typically required for the coupling of aryl chlorides.[19] |
| Concentration | 0.1 M | Standard concentration. |
Conclusion
The functionalization of 6-chloro-5-isopropylindole via palladium-catalyzed cross-coupling reactions offers a robust platform for generating diverse libraries of substituted indoles for drug discovery and materials science. While specific conditions for this substrate must be empirically optimized, the protocols and mechanistic insights provided in this guide serve as a comprehensive starting point. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions each provide unique and powerful avenues for C-C and C-N bond formation. Careful consideration of the catalyst, ligand, base, and solvent, as outlined herein, will be paramount to achieving successful and high-yielding transformations.
References
- Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions.
- Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles.
- Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
- C(sp²)
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Buchwald–Hartwig amin
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amin
- Suzuki Coupling. Organic Chemistry Portal.
- Heck reaction. Wikipedia.
- A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
- Palladium I I. Basic Principles. Wipf Group, University of Pittsburgh.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
Sources
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- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 4. Benzylic C(sp 3 )–C(sp 2 ) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06666D [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-5-isopropylindole
Introduction: Welcome to the technical support center for the synthesis of 6-Chloro-5-isopropylindole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The synthesis of substituted indoles is a cornerstone of medicinal chemistry, and achieving high reaction yields is critical for the efficient progression of research and development projects. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol based on the principles of the Fischer indole synthesis, the most common and reliable method for this transformation.[1] Our goal is to equip you with the technical insights and practical solutions needed to overcome common challenges and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6-Chloro-5-isopropylindole, providing potential causes and actionable solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in indole synthesis, particularly the Fischer method, can be attributed to several critical factors.[2] A systematic investigation is key to identifying the root cause.
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[2][3]
-
Cause: An incorrect temperature can either slow the reaction to a crawl or promote the formation of degradation products and side reactions. Similarly, an acid that is too weak may not efficiently catalyze the key cyclization step, while an acid that is too strong can lead to decomposition of the starting materials or intermediates.
-
Solution: Empirically optimize the reaction temperature and choice of acid. A screening of catalysts such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), p-toluenesulfonic acid (p-TSA), or sulfuric acid is recommended.[3] Start with milder conditions and incrementally increase the temperature or acid strength while monitoring the reaction progress by TLC or LC-MS.
-
-
Purity of Starting Materials: The purity of the (4-chloro-3-isopropylphenyl)hydrazine and the carbonyl compound (e.g., acetone, pyruvic acid) is paramount.
-
Cause: Impurities in the hydrazine starting material can inhibit the reaction or introduce competing side reactions. The hydrazine itself can be unstable and should be handled and stored correctly.
-
Solution: Verify the purity of the phenylhydrazine by NMR before use.[4] If necessary, purify it by recrystallization or chromatography. Ensure the carbonyl compound is free of contaminants, especially those that could undergo self-condensation.
-
-
Electronic and Steric Effects: The substituents on the phenylhydrazine ring influence the reaction rate.
-
Cause: The 6-chloro group is electron-withdrawing, which can slow down the key[5][5]-sigmatropic rearrangement, while the 5-isopropyl group is electron-donating, which helps speed it up.[6] The balance is crucial. Excessive stabilization of certain intermediates by strongly electron-donating groups can paradoxically lead to N-N bond cleavage, a reaction-killing side pathway.[5][7]
-
Solution: While you cannot change the substituents, understanding their electronic nature helps in selecting the appropriate reaction conditions. Electron-deficient rings often require stronger acids or higher temperatures to facilitate the cyclization.
-
Q2: I'm observing significant formation of side products. What are they and how can I minimize them?
The formation of multiple products complicates purification and reduces the yield of the desired indole. The most common side reactions in this synthesis include:
-
Aldol Condensation:
-
Cause: If using an aldehyde or ketone with α-hydrogens (like acetone), self-condensation can occur under the acidic reaction conditions, consuming the starting material.[2]
-
Solution: Consider forming the hydrazone intermediate first under milder, non-acidic conditions before introducing the acid catalyst for the cyclization step. This separates the two key transformations and can prevent the carbonyl compound from reacting with itself.
-
-
Incomplete Cyclization or Rearrangement:
-
Cause: The reaction may stall at the hydrazone or enamine intermediate stage if the conditions are not forceful enough to overcome the activation energy of the[5][5]-sigmatropic rearrangement.[3]
-
Solution: Increase the reaction temperature or switch to a stronger acid catalyst (e.g., from acetic acid to polyphosphoric acid). Monitor the reaction to ensure it proceeds past the intermediate stages.
-
-
Regioisomeric Products:
-
Cause: If an unsymmetrical ketone is used, it can form two different enamine intermediates, potentially leading to two different indole regioisomers.[6]
-
Solution: To ensure a single product, use a symmetrical ketone like acetone or a carbonyl compound that can only enolize in one direction, such as pyruvic acid.
-
Q3: The reaction fails to proceed to completion or stalls. What are the potential causes?
A stalled reaction is a common frustration. The primary culprits are often related to the catalyst or the stability of the intermediates.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[2]
-
Cause: The catalyst may be too weak, or it may be deactivated by other functional groups in the molecule or impurities. For example, if the starting material contains a basic tertiary amine, it can neutralize the acid catalyst.[4]
-
Solution: Perform a small-scale screen of different Brønsted and Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂) to identify the most effective one for your specific substrate.[3] Ensure the stoichiometry of the acid is sufficient, especially if basic functional groups are present.
-
-
N-N Bond Cleavage:
-
Cause: As mentioned, certain substituent patterns can overly stabilize the protonated enamine intermediate, favoring heterolytic cleavage of the N-N bond over the desired rearrangement.[5][7] This results in the formation of aniline and an iminium cation, effectively terminating the desired reaction pathway.
-
Solution: This is an inherent mechanistic challenge. Sometimes, switching from a protic acid to a Lewis acid can alter the reaction pathway and disfavor the cleavage reaction. Milder temperatures may also help, though this can be a delicate balance with achieving the desired cyclization.
-
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the synthesis of 6-Chloro-5-isopropylindole.
Caption: A step-by-step troubleshooting flowchart.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Chloro-5-isopropylindole?
The most prevalent and established method is the Fischer indole synthesis .[8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For this specific target, the reaction would start with (4-chloro-3-isopropylphenyl)hydrazine and a suitable carbonyl compound, such as acetone, to yield 6-Chloro-5-isopropyl-2-methylindole.
Q2: What is the mechanism of the Fischer Indole Synthesis?
The mechanism is a multi-step process that beautifully illustrates several core principles of organic chemistry.[3][6]
-
Hydrazone Formation: The (substituted) phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is often the precursor to the key rearrangement.
-
[5][5]-Sigmatropic Rearrangement: After protonation of the enamine, a cyclic[5][5]-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement) occurs. This is the crucial C-C bond-forming step.
-
Aromatization Cascade: The resulting di-imine intermediate undergoes cyclization to form an aminal, which then eliminates ammonia under the acidic conditions to generate the final, energetically favorable aromatic indole ring.[3]
Caption: Key stages of the Fischer indole synthesis mechanism.
Q3: How do the electronic properties of the chloro and isopropyl groups affect the reaction?
The substituents on the aromatic ring have a pronounced effect on the rate and success of the cyclization.
-
6-Chloro Group (EWG): As an electron-withdrawing group (EWG), the chlorine atom deactivates the aromatic ring, making the[5][5]-sigmatropic rearrangement step more difficult. This typically means that more forcing conditions (stronger acid, higher temperature) are required compared to an unsubstituted phenylhydrazine.[6]
-
5-Isopropyl Group (EDG): As an electron-donating group (EDG), the isopropyl group activates the aromatic ring, which helps to facilitate the rearrangement.[6]
In the case of 6-Chloro-5-isopropylindole synthesis, these two groups have opposing effects. The net outcome will depend on their combined influence, but the presence of the EWG is a key reason why optimization of acid catalysis and temperature is so critical.
Optimized Experimental Protocol
This protocol describes the synthesis of 6-Chloro-5-isopropyl-2-methyl-1H-indole via a two-step Fischer indole synthesis.
Step 1: Formation of Acetone (4-chloro-3-isopropylphenyl)hydrazone
-
To a stirred solution of (4-chloro-3-isopropylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 mL per 1 g of hydrazine), add a solution of sodium acetate (1.1 eq) in water to neutralize the hydrochloride salt.
-
Add acetone (1.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 2-3 hours at room temperature. The formation of the hydrazone is often indicated by the precipitation of a solid.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate can often be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization to 6-Chloro-5-isopropyl-2-methyl-1H-indole
-
Place the dried hydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add the chosen acid catalyst. A good starting point is polyphosphoric acid (PPA), using approximately 10 times the weight of the hydrazone.
-
Heat the mixture with stirring to 100-120 °C. The optimal temperature should be determined empirically.[8]
-
Maintain the temperature for 1-2 hours, monitoring the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).
-
After completion, cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., 10M NaOH or solid NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 6-Chloro-5-isopropyl-2-methyl-1H-indole.
Data Summary: Catalyst and Condition Screening
The following table provides a starting point for optimizing the cyclization step. Yields are hypothetical and will vary based on precise experimental execution.
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Expected Outcome |
| 1 | Acetic Acid | 95 °C | 8 | Low to moderate yield; potentially incomplete reaction.[8] |
| 2 | p-TSA in Toluene | 110 °C (reflux) | 4 | Moderate yield; a common alternative to strong mineral acids. |
| 3 | ZnCl₂ (Lewis Acid) | 140 °C | 2 | Moderate to good yield; requires higher temperatures.[3] |
| 4 | Polyphosphoric Acid (PPA) | 100 °C | 1 | Often provides good to high yields in a short time.[8] |
| 5 | 85% H₂SO₄ in Ethanol | 80 °C (reflux) | 3 | Good yields possible, but risk of sulfonation/degradation. |
References
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5512–5515. Available from: [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5512–5515. Available from: [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Indoles. UCI Department of Chemistry. Retrieved from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis. Nature Protocols, 1, 1-6. Available from: [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Zhang, L., et al. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-30. Available from: [Link]
-
Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
- Google Patents. (2012). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
Sources
- 1. 6-Chloro-2-methyl-1H-indole-5-carboxylic Acid [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. synarchive.com [synarchive.com]
I. Frequently Asked Questions (FAQs): Fundamental Principles
Welcome to the Technical Support Center for the isolation and purification of 6-Chloro-5-isopropylindole . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Indole derivatives are notoriously sensitive to their microenvironments; the electron-rich pyrrole ring is susceptible to oxidation and acid-catalyzed dimerization, while the specific C5-isopropyl and C6-chloro substituents dictate unique steric and lipophilic behaviors.
This guide is structured to provide researchers and drug development professionals with mechanistically grounded troubleshooting strategies, self-validating protocols, and actionable insights to ensure high-yield, high-purity recovery of your target compound.
Q1: Why does my crude 6-Chloro-5-isopropylindole streak heavily or degrade on standard silica gel? A1: Mechanistically, the issue stems from the inherent acidity of standard silica gel (pH ~4.5–5.5). The electron-rich C3 position of the indole core is highly susceptible to protonation by acidic silanol groups. This protonation generates a reactive indoleninium intermediate, which can undergo nucleophilic attack by another indole molecule, leading to irreversible dimerization and severe tailing on the column[1]. While the C5-isopropyl group provides some steric shielding, it does not fully protect the C3 position. Actionable Insight: Always use deactivated silica gel (treated with triethylamine) or switch to neutral alumina for sensitive batches[2].
Q2: How do the C5-isopropyl and C6-chloro substituents affect my chromatography solvent selection? A2: The combination of a bulky alkyl group (isopropyl) and a halogen (chlorine) significantly increases the lipophilicity (logP) of the molecule compared to an unsubstituted indole. Consequently, 6-Chloro-5-isopropylindole will elute much faster in non-polar solvents. Actionable Insight: A standard hexane/ethyl acetate system is suitable, but you must use a significantly lower percentage of the polar modifier (e.g., 2–5% ethyl acetate) compared to what you would use for more polar indoles[1].
Q3: My crude mixture contains structurally similar regioisomers (e.g., 4-chloro-5-isopropylindole). How can I maximize resolution? A3: Regioisomers possess nearly identical dipole moments and polarities, making standard isocratic elution ineffective. Actionable Insight: To resolve them, employ a shallow gradient. If solvent optimization fails, substituting dichloromethane for ethyl acetate as the polar modifier can fundamentally alter the stationary phase selectivity, improving the separation of closely eluting spots[1].
II. Troubleshooting Guide: Specific Experimental Issues
Issue 1: The purified product turns pink or brown during solvent evaporation.
-
Causality: Indoles are highly prone to auto-oxidation when exposed to light and oxygen, forming colored radical species or oxindoles[3]. The concentration of the compound during rotary evaporation accelerates this bimolecular degradation.
-
Solution: Perform solvent removal under reduced pressure at a water bath temperature strictly below 40 °C. To create a self-validating system, monitor the color of the solution; if a color change begins, immediately break the vacuum with an inert gas (nitrogen or argon). Store the final purified solid in amber vials under an inert atmosphere.
Issue 2: The crude mixture precipitates at the top of the column during loading.
-
Causality: Your crude mixture likely contains highly polar polymeric byproducts or inorganic salts from the upstream synthesis that are insoluble in the highly non-polar eluent (e.g., 95% hexanes) required for this lipophilic indole.
-
Solution: Do not force the dissolution. Employ the "dry loading" technique. Adsorbing the crude material onto a small amount of silica gel prior to loading prevents column clogging, ensures a uniform sample band, and eliminates band broadening caused by poor solubility[2].
Issue 3: Irreversible adsorption on Reversed-Phase (RP) columns.
-
Causality: If you are using RP-HPLC for final polishing, unreacted silanol groups on older or lower-quality C18 columns can cause secondary interactions with the indole nitrogen.
-
Solution: Utilize double-endcapped C18 columns. Endcapping masks residual silanols, significantly increasing column longevity and preventing the tailing of heterocyclic compounds[4].
III. Quantitative Data & Parameter Summary
To streamline your method development, the following table synthesizes the optimal parameters for handling lipophilic, halogenated indoles based on established chromatographic principles.
| Purification Strategy | Stationary Phase | Recommended Solvent System | Additive / Modifier | Target Issue Resolved |
| Normal-Phase Flash | Silica Gel (60 Å) | Hexanes / Ethyl Acetate (95:5) | 1–3% Triethylamine (TEA) | Prevents acid-catalyzed dimerization[2]. |
| Normal-Phase Flash | Neutral Alumina | Hexanes / Dichloromethane | None required | Resolves closely eluting regioisomers[1]. |
| Reversed-Phase HPLC | Double-Endcapped C18 | Water / Acetonitrile gradient | 0.1% Formic Acid (Caution) | High-resolution polishing of trace impurities[4]. |
| Recrystallization | None (Solvent-based) | Hexanes (Anti-solvent) / DCM (Solvent) | None required | Removes trace oligomers without silica exposure[5]. |
IV. Experimental Protocols (Self-Validating Workflows)
Protocol A: 2D TLC for Compound Stability Analysis
This protocol is a self-validating test to determine if your specific batch of 6-Chloro-5-isopropylindole is degrading on standard silica.
-
Preparation: Obtain a square silica gel TLC plate (e.g., 5x5 cm).
-
Spotting: Lightly spot your crude compound in the bottom-left corner, exactly 1 cm from both edges.
-
First Elution: Develop the plate in your chosen eluent system (e.g., 5% EtOAc in Hexanes).
-
Drying: Remove the plate and dry it thoroughly under a gentle stream of nitrogen to remove all traces of the solvent.
-
Second Elution: Rotate the plate 90 degrees so that the newly separated spots form the baseline. Develop the plate again in the exact same eluent system.
-
Validation: Visualize under UV light (254 nm). If the compound is completely stable, all spots will lie perfectly on a diagonal line. Any spots appearing off the diagonal indicate active decomposition on the silica[1].
Protocol B: Deactivation of Silica Gel and Dry Loading
Use this method if Protocol A reveals instability.
-
Solvent Preparation: Prepare your mobile phase (e.g., 95% Hexanes / 5% EtOAc) and add 1–3% Triethylamine (TEA) by volume[2].
-
Column Packing: Prepare a slurry of silica gel using the TEA-modified solvent and pour it into the column.
-
Equilibration: Flush the packed column with at least two full column volumes of the TEA-modified solvent to fully neutralize the acidic silanol groups.
-
Dry Loading: Dissolve your crude 6-Chloro-5-isopropylindole in a volatile solvent (e.g., DCM). Add a mass of silica gel equal to 2–3 times the mass of your crude product. Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained[2].
-
Loading: Carefully pour the dry powder evenly onto the top of the deactivated silica bed. Cap with a thin layer of protective sand and begin elution.
Protocol C: Two-Solvent Recrystallization
Ideal for upgrading purity from >90% to >99% without chromatography.
-
Dissolution: Place the semi-pure solid in a clean vial. Add a minimal amount of "Solvent B" (a good solvent, e.g., Dichloromethane) dropwise while gently warming until the solid just dissolves[5].
-
Precipitation: Slowly add "Solvent A" (an anti-solvent, e.g., cold Hexanes) dropwise until the solution becomes slightly cloudy[6].
-
Clarification: Add exactly one drop of Solvent B to clear the cloudiness.
-
Crystallization: Cover the vial with aluminum foil, poke a small pinhole to allow for slow evaporation, and leave undisturbed overnight[5]. Filter the resulting crystals and wash with ice-cold hexanes.
V. Mechanistic & Workflow Visualizations
Decision tree for selecting the optimal purification route for indole derivatives.
Mechanism of acid-catalyzed degradation of indoles on standard silica gel.
References
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI.[Link]
-
How To: Purify by Crystallization. Department of Chemistry: University of Rochester.[Link]
-
Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. PubMed.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Navigating Steric Hindrance in 6-Chloro-5-isopropylindole Chemistry
Welcome to the technical support center dedicated to the unique challenges presented by 6-Chloro-5-isopropylindole. This sterically hindered scaffold is a valuable building block in medicinal chemistry and materials science, but its bulky isopropyl group at the C5 position, coupled with the chloro-substituent at C6, introduces significant hurdles for synthetic transformations. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve your synthetic goals.
Our approach is grounded in a deep understanding of reaction mechanisms and the interplay of steric and electronic effects. We will explore how to strategically select catalysts, ligands, protecting groups, and reaction conditions to overcome the spatial constraints imposed by the C5-isopropyl group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling at the C6-Cl position is sluggish and gives low yields. What is the likely cause and how can I improve it?
Answer: The primary challenge in Suzuki-Miyaura coupling with 6-Chloro-5-isopropylindole is the steric hindrance around the C6-position. The bulky isopropyl group at C5 shields the C6-chloro substituent, making the oxidative addition of palladium a difficult and often rate-limiting step. Standard Pd(PPh₃)₄ catalysts are often ineffective due to the large cone angle of the triphenylphosphine ligands, which exacerbates the steric clash.
Troubleshooting Strategies:
-
Ligand Selection is Critical: The key to success lies in using specialized ligands that are both bulky and electron-rich. These ligands promote the formation of a monoligated, highly reactive 12-electron palladium(0) species that can more readily access the hindered C6-Cl bond.[1] A novel family of indole-amide-based phosphine ligands has shown excellent efficiency in the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides.
-
Catalyst System Recommendations: Instead of traditional catalysts, consider using pre-formed catalysts or catalyst systems known to be effective for hindered substrates.
-
Solvent and Base Optimization: The choice of solvent and base can significantly impact the reaction rate. Aprotic polar solvents like dioxane, THF, or DMF are generally preferred. The base's strength and solubility are also crucial; inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to organic bases in these challenging couplings.
| Parameter | Initial (Low Yield) Condition | Recommended Optimization | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with a specialized ligand | Promotes formation of a more reactive catalytic species. |
| Ligand | PPh₃ | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands facilitate oxidative addition. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, more soluble bases can accelerate the reaction. |
| Solvent | Toluene | Dioxane/H₂O (9:1) or 2-MeTHF | Can improve solubility and reaction kinetics. |
| Temperature | 80 °C | 100-120 °C | Provides the necessary energy to overcome the activation barrier. |
Workflow for Optimizing a Sterically Hindered Suzuki Coupling:
Caption: Optimization workflow for hindered Suzuki coupling.
Question 2: I am attempting a Heck reaction at C4 or C7, but I am getting no product. Is this feasible?
Answer: Direct C-H functionalization at the C4 or C7 positions of the indole core is inherently challenging due to the molecule's electronic properties, which favor reactions at C2 and C3.[2][3] The steric bulk of the C5-isopropyl group makes direct C-H activation at C4 almost impossible. Functionalization at C7 is more plausible but requires a specific strategy to overcome both steric hindrance and the inherent lack of reactivity.
Troubleshooting Strategies:
-
Employ a Directing Group: To achieve C7 selectivity, you must use a directing group on the indole nitrogen. This group will chelate to the transition metal catalyst and direct the C-H activation to the C7 position. Sterically demanding directing groups can enhance C7 selectivity by restricting bond rotation and orienting the molecule for C-H activation.[2]
-
Catalyst Choice: Rhodium(III) and Ruthenium(II) catalysts are often more effective than palladium for directed C-H functionalization of indoles.[2][4]
-
Protecting Group Strategy: If you are not using a directing group, consider protecting the indole nitrogen with a group that can be easily removed later. This can prevent side reactions at the nitrogen.
Recommended N-Directing Groups for C7 Functionalization:
| Directing Group | Typical Catalyst | Key Advantages | Reference |
| Pivaloyl | Rh(III) | High regioselectivity for C7. | |
| 2-Pyridylsulfonyl | Ru(II) | Milder reaction conditions. | |
| Hydroxamate | Rh(III) | Can lead to atropisomeric products.[5] |
Category 2: N-H Functionalization
Question 3: My N-alkylation reaction is failing. The starting material is either recovered, or I see some C3-alkylation. How can I ensure selective N-alkylation?
Answer: While the C5-isopropyl group does not directly shield the indole nitrogen, steric hindrance can still play a role, especially with bulky alkylating agents. The more significant issue is often the competing C3-alkylation, as the C3 position is highly nucleophilic.[6] The choice of base and reaction conditions is critical to favor N-alkylation.
Troubleshooting Strategies:
-
Use a Strong, Non-Nucleophilic Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will completely deprotonate the indole nitrogen, forming the indolide anion. This increases the nucleophilicity of the nitrogen and favors the N-alkylation pathway. Weaker bases like K₂CO₃ can result in an equilibrium, allowing for more C3-alkylation.
-
Solvent Choice: Use a polar aprotic solvent such as DMF or THF. These solvents solvate the cation of the base, leaving the indolide anion more reactive.
-
Protecting Group Strategy: For particularly challenging alkylations or to introduce functional groups that are incompatible with strong bases, consider using a protecting group on the nitrogen. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a good option as it is stable to many reaction conditions and can be removed under mild conditions.[7][8]
Protocol for Selective N-Alkylation:
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 6-Chloro-5-isopropylindole (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the reaction back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Category 3: Reactions with Organometallics (e.g., Grignard Reagents)
Question 4: I am trying to perform a Grignard reaction on a 3-acyl-6-Chloro-5-isopropylindole derivative, but I am mostly recovering the starting material. What is going wrong?
Answer: Grignard reactions with sterically hindered ketones are prone to side reactions. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, leading to an enolate intermediate.[9][10] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone. The steric bulk of the C5-isopropyl group and the indole nucleus can make the carbonyl carbon less accessible to the nucleophilic Grignard reagent, thus favoring the deprotonation pathway.
Troubleshooting Strategies:
-
Use a Less Hindered Grignard Reagent: If possible, use a smaller Grignard reagent (e.g., MeMgBr vs. i-PrMgBr) to minimize steric clash.
-
Change the Organometallic Reagent: Organolithium reagents are generally more reactive and less basic than Grignard reagents, which can favor the desired nucleophilic addition.
-
Use a Lewis Acid Additive: Adding a Lewis acid like cerium(III) chloride (CeCl₃) can activate the carbonyl group towards nucleophilic attack. This is the basis of the Luche reduction and can be applied to Grignard additions as well. The CeCl₃ coordinates to the carbonyl oxygen, making it more electrophilic.
-
Low-Temperature Conditions: Perform the reaction at low temperatures (-78 °C) to minimize the rate of the competing deprotonation reaction.
Diagram of Competing Pathways in a Hindered Grignard Reaction:
Caption: Competing pathways in Grignard reactions with hindered ketones.
References
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]
-
Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. Proceedings of the National Academy of Sciences. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. [Link]
-
Nucleophilic addition of Grignard reagents to 3-acylindoles: stereoselective synthesis of highly substituted indoline scaffolds. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. [Link]
-
A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
-
Optimization of Pd-catalyzed cross-coupling reactions a. ResearchGate. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Grignard Reagents. ChemTalk. [Link]
-
Grignard Reaction - Common Conditions. The Organic Chemistry Portal. [Link]
-
Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
Steric Hindrance. ChemTalk. [Link]
-
How to overcome Steric Hindrance? ResearchGate. [Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. [Link]
-
Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Angewandte Chemie International Edition. [Link]
-
Breakthrough in indole chemistry could accelerate drug development. EurekAlert!. [Link]
-
Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Molecules. [Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. IDEAS/RePEc. [Link]
-
Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Advances. [Link]
Sources
- 1. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
- 4. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 5. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole synthesis [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. adichemistry.com [adichemistry.com]
Technical Support Center: 6-Chloro-5-isopropylindole Stability & Degradation Guide
Molecule: 6-Chloro-5-isopropylindole (CAS: Analogous to 5-substituted-6-chloroindoles) Molecular Formula: C₁₁H₁₂ClN Monoisotopic Mass: ~193.07 Da Application: Key intermediate in the synthesis of receptor modulators (e.g., 5-HT2C agonists) and kinase inhibitors.
Part 1: Troubleshooting & FAQs
This section addresses specific observations researchers encounter during the handling and analysis of 6-Chloro-5-isopropylindole.
Q1: I observe a gradual yellowing of my solid compound or solution over time. Is this critical?
Diagnosis: Yes, this indicates oxidative degradation. Technical Insight: Indoles are electron-rich heterocycles prone to auto-oxidation at the C2-C3 double bond. The "yellowing" is typically caused by the formation of indolenine hydroperoxides which decompose into oxindoles (colorless to pale yellow) and eventually isatin derivatives (orange/red). Action Plan:
-
Check Storage: Ensure the compound is stored under Argon/Nitrogen at -20°C.
-
Solvent Check: Avoid protic solvents (like methanol) for long-term storage; use DMSO or anhydrous acetonitrile.
-
Purification: If the color is intense, perform a rapid silica filtration (flash chromatography) to remove polar oxidation products.
Q2: My LC-MS shows a new peak with M+16 (m/z ~209). What is it?
Diagnosis: You are likely seeing a mono-oxygenated species. There are two distinct possibilities for 6-Chloro-5-isopropylindole:
-
Oxindole Formation: Oxidation at the C2 or C3 position of the indole ring.
-
Benzylic Oxidation: Hydroxylation of the tertiary carbon on the 5-isopropyl group. differentiation Strategy:
-
UV Spectrum: Oxindoles have a significantly different UV max compared to the parent indole (loss of aromaticity in the pyrrole ring). Benzylic alcohols retain the indole chromophore.
-
MS/MS Fragmentation: Benzylic -OH often shows a water loss ([M+16-18]), whereas oxindoles are more stable.
Q3: After exposure to ambient light, I see a peak at m/z 159. Is this an impurity?
Diagnosis: This is a photolytic degradation product. Technical Insight: The loss of 34 Da (Chlorine isotope pattern disappears) suggests dechlorination . 6-Chloroindoles are susceptible to homolytic C-Cl bond cleavage under UV/VIS light, replaced by Hydrogen (H). Calculated Shift: 193 (Parent) - 35 (Cl) + 1 (H) = 159 Da. Action Plan:
-
Use amber glassware for all solutions.
-
Limit exposure to fluorescent lab lighting during weighing and dissolution.
Q4: I see a peak at approx. 2x Molecular Weight (m/z 386-388). Is this a dimer?
Diagnosis: Yes, likely an acid-catalyzed dimer. Technical Insight: In acidic media (or unbuffered acidic HPLC mobile phases), indoles can undergo electrophilic substitution where one indole molecule attacks the C3 position of another. Prevention: Ensure your HPLC mobile phase is buffered (e.g., Ammonium Acetate pH 4.5) rather than using simple 0.1% Formic Acid if dimerization is observed.
Part 2: Degradation Pathways & Mechanisms
Understanding the "why" allows for better method development. The degradation of 6-Chloro-5-isopropylindole follows three primary vectors:
Oxidative Pathway (The "Indolenine" Route)
The electron-rich C2=C3 double bond is the primary site of attack by singlet oxygen or radical species.
-
Step 1: Formation of 3-hydroperoxyindolenine.
-
Step 2: Rearrangement to 6-Chloro-5-isopropyl-oxindole (Major).
-
Step 3: Further oxidation to 6-Chloro-5-isopropyl-isatin (Minor, colored).
-
Step 4: Oxidative cleavage of the C2-C3 bond to form formyl-anthranilic acid derivatives (Ring opening).
Side-Chain Oxidation
The isopropyl group at C5 contains a tertiary benzylic-like hydrogen.
-
Mechanism: Radical abstraction of the tertiary proton followed by hydroxylation.
-
Product: 1-(6-chloro-1H-indol-5-yl)propan-2-ol (Tertiary alcohol).
Photolytic Dehalogenation
-
Mechanism: Homolytic fission of the C-Cl bond upon UV excitation.
-
Product: 5-isopropylindole.
Visualized Degradation Workflow
Figure 1: Predicted degradation pathways for 6-Chloro-5-isopropylindole showing mass shifts.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: Generate and identify degradation products to validate analytical methods.
| Stress Condition | Reagent/Condition | Duration | Target Degradation |
| Acid Hydrolysis | 1N HCl, 60°C | 2-6 Hours | 10-20% |
| Base Hydrolysis | 1N NaOH, 60°C | 2-6 Hours | 10-20% |
| Oxidation | 3% H₂O₂ (Room Temp) | 1-4 Hours | 10-20% |
| Photolysis | UV (254nm) / Xenon | 24 Hours | 5-10% |
| Thermal | Solid state, 60°C | 7 Days | <5% |
Step-by-Step Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of 6-Chloro-5-isopropylindole in Acetonitrile/Water (50:50).
-
Acid Stress: Aliquot 1 mL stock + 1 mL 2N HCl. Heat at 60°C. Neutralize with 1 mL 2N NaOH before analysis.
-
Peroxide Stress: Aliquot 1 mL stock + 0.2 mL 30% H₂O₂. Keep at RT. Quench with Sodium Metabisulfite solution before injection to prevent on-column oxidation.
-
Analysis: Inject 5 µL onto UPLC-MS (C18 column, Gradient 5-95% B over 10 min).
Protocol 2: Differentiation of M+16 Isomers (Oxindole vs. Side-chain)
Context: Both core oxidation and side-chain oxidation add 16 Da.
-
Run D₂O Exchange:
-
Dissolve degradant mixture in MeOD/D₂O.
-
Oxindole: The methylene protons at C3 (if formed) are acidic and may exchange, or the NH proton will exchange.
-
Side-chain Alcohol: The -OH proton exchanges, but the adjacent methyls (isopropyl) remain distinct doublets/singlets in NMR.
-
-
UV-Vis Ratio:
-
Extract the UV spectrum from the PDA detector.
-
Oxindole: λmax shifts significantly (e.g., from ~280nm to ~250nm or appearance of bands >300nm).
-
Side-chain: Spectrum remains nearly identical to parent.
-
Part 4: Summary of Expected Degradants
| Compound Name | Structure Description | Mass Shift (Δ) | Approx m/z (ES+) | Likely Origin |
| Parent | 6-Chloro-5-isopropylindole | 0 | 194 (M+H) | N/A |
| Oxindole | Carbonyl at C2 | +16 | 210 | Oxidation (Air/H₂O₂) |
| Dioxindole | Hydroxy at C3 + Carbonyl at C2 | +32 | 226 | Oxidation (Severe) |
| Isatin | Carbonyls at C2 & C3 | +30 | 224 | Oxidation (Severe) |
| De-chloro | Loss of Cl | -34 | 160 | Photolysis |
| Hydroxy-isopropyl | OH on isopropyl group | +16 | 210 | Radical Oxidation |
| Dimer | C3-C3 or N1-C3 linkage | x2 - 2 | 386 | Acidic Stress |
References
-
Degradation of Indoles (General Mechanism) : Title: "Degradation of substituted indoles by an indole-degrading methanogenic consortium." Source: Applied and Environmental Microbiology. URL: [Link]
-
Oxidative Pathways of 5-Substituted Indoles : Title: "Aerobic Oxidation Approaches to Indole-3-carboxylates." Source: Organic Letters (ACS Publications). URL: [Link]
-
Forced Degradation Methodologies (LC-MS) : Title: "Utilizing UPLC/MS for Conducting Forced Degradation Studies." Source: Waters Corporation Application Notes. URL: [Link]
-
Photolytic Dechlorination of Chloro-aromatics : Title: "Photolytic Degradation of Chloramphenicol (Analogous Chloro-aromatic behavior)." Source: Journal of the Brazilian Chemical Society.[1] URL: [Link]
-
Impurity Profiling of Chloroindoles : Title: "Identification and synthesis of impurities formed during sertindole preparation." Source: Arkivoc (via NIH/PMC). URL: [Link]
Sources
troubleshooting low solubility of 6-Chloro-5-isopropylindole
Technical Support Center: 6-Chloro-5-isopropylindole Solubility Guide
Executive Summary: The Molecule & The Challenge
6-Chloro-5-isopropylindole is a specialized heterocyclic intermediate, primarily utilized in the synthesis of HCV NS5B polymerase inhibitors (e.g., analogs related to Beclabuvir or similar indole-based antiviral scaffolds).[1]
The core challenge with this molecule is its extreme lipophilicity . The combination of the chloro-substituent (electron-withdrawing, lipophilic) and the isopropyl group (steric bulk, hydrophobic) at the 5-position drives the LogP value significantly higher than the parent indole.[1]
-
Predicted LogP: ~4.2 – 4.5 (High Lipophilicity)[1]
-
Aqueous Solubility: Negligible (< 5 µM in pure water).[1][2]
-
Primary Failure Mode: "Crashing out" (precipitation) upon dilution from organic stock into aqueous media (buffers, cell culture media).[1][2]
This guide provides field-proven protocols to maintain solubility during storage, synthesis workup, and biological assays.[1]
Solvent Compatibility & Stock Preparation
Q: What is the absolute best solvent for creating high-concentration stock solutions?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Due to the aromatic indole core and the hydrophobic isopropyl tail, this molecule requires a dipolar aprotic solvent to disrupt crystal lattice energy effectively.
| Solvent | Solubility Rating | Max Conc. (Est.)[1][3] | Usage Context |
| DMSO | Excellent | > 100 mM | Primary stock for bioassays.[1] |
| DMF | Excellent | > 100 mM | Chemical synthesis/crystallization. |
| Ethanol | Good | ~ 20-50 mM | Alternative if DMSO is toxic to specific cells.[1] |
| DCM/Chloroform | Very Good | > 100 mM | Synthesis workup & extraction only. |
| Water/PBS | Poor | < 0.01 mM | Do not use for stock preparation. |
Critical Protocol: Stock Solution Preparation
-
Weighing: Weigh the solid rapidly; indoles can oxidize over time (turning pink/brown).
-
Dissolution: Add anhydrous DMSO to the vial before vortexing.
-
Sonicate: Sonicate at 40 kHz for 5–10 minutes. Visual clarity is not enough; microscopic micro-crystals may remain.
-
Storage: Aliquot immediately into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Biological Assays (The "Crash-Out" Effect)
Q: My compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I fix this?
A: This is caused by the "Solvent Shock" phenomenon. Adding a high-energy hydrophobic solution (DMSO stock) directly to a high-entropy aqueous environment causes rapid exclusion of the hydrophobic solute.[1]
Solution: The Intermediate Dilution Method (Serial Step-Down) Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]
Step-by-Step Protocol:
-
Prepare 1000x Stock: Start with 10 mM in DMSO.
-
Intermediate Step (10x): Dilute the stock 1:100 into pure serum-free media or PBS containing 0.5% Tween-80 or Cyclodextrin.
-
Why? The surfactant/carrier creates a "solubility bridge."
-
-
Final Dilution (1x): Add the Intermediate Step solution to your final cell culture well.
-
Mixing: Mix during addition. Do not let the drop sit on the surface.
Visualization: Solubility Decision Tree
Figure 1: Decision tree for troubleshooting precipitation events in biological assays.
Chemical Synthesis & Purification Context
Q: I am synthesizing 6-Chloro-5-isopropylindole, but I cannot get it to crystallize, or it oils out. What is happening?
A: 5,6-disubstituted indoles are notorious for "oiling out" because the isopropyl group disrupts the pi-stacking necessary for easy crystallization, while the lipophilicity prevents it from solidifying in polar solvents.[1]
Troubleshooting Guide:
| Symptom | Cause | Corrective Action |
| Oiling out | Impurities (likely unreacted aniline) or solvent mix too polar.[1] | Seed & Cool: Dissolve in minimal hot Hexane/DCM (9:1). Add a seed crystal. Cool slowly to -20°C. |
| Pink/Red Color | Oxidation of the indole nitrogen.[1] | Recrystallize with reducing agent: Add a pinch of sodium dithionite during recrystallization or run a silica column with 1% TEA (Triethylamine) to neutralize acid traces. |
| Low Yield | Product stuck in mother liquor. | Don't toss the filtrate. The isopropyl group makes it very soluble in organics. Evaporate and run a short silica plug. |
Synthesis Pathway Visualization (Contextual) Based on standard Fischer Indole or Leimgruber-Batcho synthesis for this class.
Figure 2: General workflow for isolation emphasizing the lipophilic extraction preference.[1]
Frequently Asked Questions (FAQs)
Q: Can I use water to wash the product during filtration? A: Yes. Because 6-Chloro-5-isopropylindole is so insoluble in water, you can wash the filter cake liberally with water to remove inorganic salts (from the cyclization step) without losing yield.[1]
Q: Why does the HPLC retention time shift? A: This molecule is highly retained on C18 columns.
-
Issue: If your gradient ends at 90% Acetonitrile, the compound might still be on the column and elute in the next injection (Ghost Peak).
-
Fix: Ensure your HPLC method goes to 95-100% B (Organic) and holds for at least 3-5 column volumes to wash this "sticky" indole off.
Q: Is this compound light sensitive? A: Yes, like most electron-rich indoles.[1] Store in amber vials. If the solid turns pink, it has surface oxidation. This is usually <1% impurity and can often be ignored for rough assays, but for analytical standards, re-purify.
References
-
HCV NS5B Inhibitor Chemistry
-
Solubility & Lipophilicity of Indoles
-
Troubleshooting Precipitation in Bioassays
-
Lipid/Lipophile Handling: "Preventing Precipitation of Lipophilic Compounds in Aqueous Solutions." BenchChem Technical Guides.
- Context: Standard protocols for "solvent sandwich" and intermedi
-
Sources
- 1. Beclabuvir | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 4. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloroindole (CAS 17422-33-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
minimizing side reactions during 6-Chloro-5-isopropylindole functionalization
Technical Support Center: 6-Chloro-5-isopropylindole Functionalization
A Guide to Minimizing Side Reactions and Optimizing Synthetic Outcomes
Welcome to the technical support center for the functionalization of 6-chloro-5-isopropylindole. This versatile building block presents unique challenges due to the interplay of electronic and steric effects from its substituents. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate common experimental hurdles. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Electrophilic Substitution Reactions
Electrophilic substitution is a cornerstone of indole chemistry, typically favoring the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate without disrupting the benzene ring's aromaticity.[1][2] However, the substituents on 6-chloro-5-isopropylindole can influence reactivity and lead to unexpected outcomes.
FAQ 1: My Vilsmeier-Haack formylation is giving poor yield and a dark, intractable mixture. What's going wrong?
Answer: This is a classic issue often stemming from two primary sources: overly harsh reaction conditions and the formation of undesired indole trimers.
The Underlying Chemistry: The Vilsmeier-Haack reaction involves the formation of an electrophilic chloroiminium ion (the "Vilsmeier reagent") from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[3][4] This reagent attacks the electron-rich C3 position of the indole. The resulting iminium salt intermediate is typically hydrolyzed during aqueous workup to yield the desired aldehyde.[3][4]
Causality of Side Reactions:
-
Degradation: Indoles, particularly under strongly acidic conditions and at elevated temperatures, are prone to polymerization and degradation. The Vilsmeier conditions, while standard, can be harsh enough to cause this if not properly controlled.
-
Trimer Formation: The intermediate iminium salt is itself a potent electrophile. If the concentration of this intermediate is high and unreacted indole is still present, it can be attacked by two additional indole molecules, leading to the formation of a stable, often intensely colored, tri(indolyl)methane salt.[5]
Troubleshooting Protocol:
-
Control Temperature Rigorously: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic.
-
Step 1: Pre-cool your DMF to 0 °C in an ice bath under an inert atmosphere.
-
Step 2: Add POCl₃ dropwise, ensuring the internal temperature does not exceed 10 °C.[4] Stir for 30-60 minutes at this temperature to ensure complete formation of the reagent.
-
-
Controlled Addition of Indole: Instead of adding the indole directly to the pre-formed reagent, consider a reverse addition.
-
Step 1: Dissolve your 6-chloro-5-isopropylindole in a suitable anhydrous solvent (e.g., DMF or 1,2-dichloroethane).
-
Step 2: Slowly add the pre-formed Vilsmeier reagent to the indole solution at 0-5 °C. This strategy keeps the concentration of the indole substrate high relative to the electrophilic intermediate, favoring the desired intramolecular reaction over the intermolecular trimerization.
-
-
Optimize Reaction Time and Temperature: Do not overheat. For many indoles, the reaction proceeds sufficiently at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC. Over-extending the reaction time, especially at high temperatures, increases the likelihood of degradation.
-
Careful Workup: Quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. Neutralize carefully with a base like aqueous NaOH or Na₂CO₃ while maintaining a low temperature.[4]
Diagram: Vilsmeier-Haack Reaction and Side Product Pathway
Caption: Vilsmeier-Haack desired pathway vs. side reaction.
Section 2: Navigating Metal-Catalyzed Cross-Coupling Reactions
The C6-chloro substituent offers a prime handle for functionalization via cross-coupling. However, the inherent properties of the indole nucleus can complicate these transformations.
FAQ 2: My Suzuki-Miyaura coupling at the C6-chloro position is failing. What are the most common reasons?
Answer: Failure in Suzuki-Miyaura coupling of chloroindoles typically points to issues with catalyst activity, the choice of base, or interference from the indole N-H proton. Aryl chlorides are notoriously less reactive than bromides or iodides, requiring a more robust catalytic system.[6]
The Underlying Chemistry: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. The N-H proton of the indole is acidic and can interfere with the catalyst or the base.[7]
Troubleshooting Strategy:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Expertise: For challenging aryl chlorides, you need electron-rich, bulky phosphine ligands that promote the difficult oxidative addition step. Modern palladacycle precatalysts (e.g., G3 or G4 type) combined with ligands like XPhos , SPhos , or RuPhos are often more effective.[7][8]
-
Protocol: Use a precatalyst like XPhos-Pd-G3 (1-2 mol %) with additional XPhos ligand (1-2 mol %).
-
-
Base Selection: The base is critical but can be problematic.
-
Trustworthiness: Strong bases like NaOtBu or KOtBu are often used but can lead to decomposition of base-sensitive substrates. A strong yet non-nucleophilic phosphate base like K₃PO₄ is frequently an excellent choice for indole substrates, providing a good balance of activity and compatibility.[7] Use 2-3 equivalents.
-
-
The N-H Problem & Protection Strategy: The acidic N-H can react with the base or catalyst, leading to deactivation.
-
Experience: While some protocols work for unprotected indoles, N-protection is a reliable strategy to eliminate this side reaction and improve solubility and yields.[7]
-
Recommended Protecting Group: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an excellent choice. It is robust to the basic conditions of the Suzuki coupling but can be easily removed later with fluoride sources (e.g., TBAF) or acid.[9][10]
-
Alternative: A simpler p-methoxybenzyl (PMB) group can also be effective and is removed oxidatively with DDQ or with strong acid.[11]
-
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation for 6-Chloro-5-isopropylindole | Rationale |
| Substrate | N-SEM protected indole | Prevents N-H interference, improves solubility. |
| Catalyst | XPhos-Pd-G3 (1.5 mol %) | Highly active for C-Cl bond activation. |
| Ligand | XPhos (1.5 mol %) | Bulky, electron-rich ligand promoting oxidative addition. |
| Boronic Acid | 1.5 equivalents | Drives the reaction forward. |
| Base | K₃PO₄ (3 equivalents) | Strong enough for transmetalation, minimizes substrate degradation. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | Common solvent system for Suzuki reactions. |
| Temperature | 80 - 100 °C | Provides sufficient energy for the catalytic cycle. |
FAQ 3: I'm observing significant hydrodehalogenation during my Buchwald-Hartwig amination. How can I suppress this side reaction?
Answer: Hydrodehalogenation (replacement of the chlorine with hydrogen) is a common side reaction in palladium-catalyzed couplings. It typically arises from the β-hydride elimination from the palladium amide intermediate or from premature protonolysis of an intermediate.
Causality and Mitigation:
-
Ligand Choice is Crucial: The ligand framework directly influences the stability of the palladium intermediates and their propensity for side reactions.
-
Expertise: For amination of aryl chlorides, bulky biarylphosphine ligands are essential. Ligands like BrettPhos for primary amines or RuPhos for secondary amines are specifically designed to promote rapid reductive elimination, which outcompetes the pathways leading to hydrodehalogenation.[8]
-
-
Base Strength and Type: An overly strong or poorly soluble base can exacerbate the problem.
-
Experience: While NaOtBu is a standard, switching to Lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes reduce hydrodehalogenation. The choice is highly substrate-dependent.
-
-
Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over undesired side reactions.
Diagram: Troubleshooting a Failed Cross-Coupling Reaction
Caption: Decision workflow for optimizing cross-coupling reactions.
Section 3: Advanced Functionalization via Metalation
To functionalize positions other than C3 or C6, metalation strategies are required. These methods, however, demand strict control to avoid side reactions.
FAQ 4: How can I achieve regioselective functionalization at the C7 position?
Answer: Directing group strategies are the most effective way to achieve regioselective C7 functionalization, bypassing the inherent electronic preferences of the indole ring. This is accomplished through a process called Directed ortho-Metalation (DoM).
The Underlying Chemistry: In DoM, a Directed Metalation Group (DMG) is installed on the indole nitrogen. This group coordinates to a strong base (typically an organolithium reagent like n-BuLi or s-BuLi), delivering the base to the adjacent C7 position for deprotonation (lithiation). The resulting C7-lithiated species can then be trapped with an electrophile.[12][13]
Protocol for C7 Functionalization:
-
Install a Directing Group: A common and effective DMG for this purpose is the di-tert-butylphosphinoyl group.[13]
-
Step 1: Deprotonate the N-H of 6-chloro-5-isopropylindole with n-BuLi at 0 °C in THF.
-
Step 2: Quench with ClP(O)(t-Bu)₂ to install the DMG.
-
-
Directed ortho-Metalation:
-
Step 1: Cool the N-protected indole to -40 °C in THF.
-
Step 2: Add n-BuLi (2.2 equivalents) and stir for 2 hours to effect C7 lithiation.[13] The C2 position is sterically hindered and electronically less favorable for this specific DMG under these conditions.
-
-
Electrophilic Quench:
-
Step 1: Add your desired electrophile (e.g., TMSCl, I₂, DMF) at low temperature and allow the reaction to warm to room temperature.
-
-
Deprotection: The phosphinoyl group can be cleaved under harsh basic conditions if necessary.[12]
Key Pitfall to Avoid:
-
Competitive C2 Metalation: Depending on the directing group and base used, competitive deprotonation at the C2 position can occur. Using a bulky directing group and carefully controlled conditions (low temperature) is key to favoring the C7 position.[13]
References
-
MacNeil, S. L., Wilson, C. M., & Snieckus, V. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 5(9), 1471–1474*. [Link]
-
MacNeil, S. L., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. American Chemical Society. [Link]
- Snieckus, V. (2010). Metalation of Indole. Topics in Heterocyclic Chemistry.
-
Iwao, M., & Snieckus, V. (2002). Rapid Route to 3,4-Substituted Indoles via a Directed Ortho Metalation−Retro-Mannich Sequence. Organic Letters, 4(5), 791–794*. [Link]
-
Iwao, M., et al. (2002). Rapid route to 3,4-substituted indoles via a directed ortho metalation-retro-Mannich sequence. PubMed. [Link]
-
Ketcha, D. M., & Carpenter, K. P. (2024). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
-
Busacca, C. A., et al. (2014). Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. PMC. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]
- Chemspeed Technologies. Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
-
CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Muchowski, J., & Solas, D. (2002). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
-
Hino, T. (1991). [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. Yakugaku Zasshi. [Link]
-
Charnwood Discovery. (2021). Rapid Optimization of a Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]
-
Yesilada, O., & Kupeli, E. (2007). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
Afghan, A. A., & et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3075–3078*. [Link]
-
Miki, Y., & Hachiken, H. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles. [Link]
-
Kaur, N., & et al. (2023). Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Schmalzbauer, M., & et al. (2019). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]
-
Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]
- Dejaegher, Y., et al. (2004). Lithium-Halogen Exchange Reactions of 3,3-Dichloro-2-azetidinones. Ghent University.
-
Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]
- Morandi, B., & Bode, J. W. (2019). OC II (FS 2019). ETH Zurich.
-
Wikipedia. Metal–halogen exchange. Wikipedia. [Link]
-
BYJU'S. Grignard Reaction Mechanism. BYJU'S. [Link]
-
Organic Chemistry Portal. Grignard Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Bédard, A.-C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Cant, A. A., & et al. (2015). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. [Link]
-
Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry. [Link]
-
Bellina, F., & et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
-
Cera, G., & et al. (2020). Electrophilic Substitution Reactions of Indoles. ResearchGate. [Link]
-
Wikipedia. Grignard reagent. Wikipedia. [Link]
-
Kumar, A., & et al. (2016). Synthesis, anti-proliferative and genotoxicity studies of 6-chloro-5-(2-substituted-ethyl). PubMed. [Link]
- Li, B., & et al. (2021). ch functionalization of indoles and oxindoles through cdc reactions. ScienceDirect.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity Recrystallization of 6-Chloro-5-isopropylindole
Introduction
Welcome to the technical support guide for the purification of 6-Chloro-5-isopropylindole. As a key intermediate in pharmaceutical research and development, achieving high purity is critical for downstream applications and regulatory compliance. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to address common challenges encountered during the recrystallization process. The methodologies described are grounded in fundamental principles of physical organic chemistry and crystallization science to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate solvent system for the recrystallization of 6-Chloro-5-isopropylindole?
Answer: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] For 6-Chloro-5-isopropylindole, a molecule with both non-polar (chlorophenyl, isopropyl groups) and polar (indole N-H) features, a solvent of intermediate polarity or a binary solvent mixture is often the most effective approach.
Expertise & Experience: The principle of "like dissolves like" is a useful starting point.[2] The indole N-H bond allows for hydrogen bonding, suggesting some solubility in polar protic solvents. However, the bulky, non-polar substituents dominate a large portion of the molecular surface area, requiring a non-polar solvent component for effective dissolution at high temperatures.
A systematic solvent screening is the most reliable method. Start with small quantities of your crude product and test a range of solvents and solvent pairs.
Data-Driven Solvent Selection:
The following table provides a list of common laboratory solvents, ordered by increasing polarity, to guide your initial screening.
| Solvent | Boiling Point (°C) | Relative Polarity | Dielectric Constant (20°C) | Rationale for 6-Chloro-5-isopropylindole |
| n-Heptane | 98 | 0.012 | 1.9 | Good Anti-solvent: Likely poor solubility even when hot. Excellent for precipitating the product from a more polar solvent. |
| Cyclohexane | 81 | 0.006 | 2.0 | Good Anti-solvent: Similar to heptane, useful as the non-polar component in a binary mixture.[3] |
| Toluene | 111 | 0.099 | 2.4 | Promising Single Solvent: Aromatic nature may interact favorably with the indole ring. Good temperature differential for solubility.[3] |
| Ethyl Acetate | 77 | 0.228 | 6.0 | Promising Single/Co-Solvent: Intermediate polarity. Often used with heptanes for recrystallizing moderately polar compounds.[3] |
| Acetone | 56 | 0.355 | 20.7 | Possible Co-Solvent: High solubility likely, may require an anti-solvent like water or heptane for good recovery.[3] |
| Isopropanol (IPA) | 82 | 0.546 | 18.3 | Promising Single/Co-Solvent: Balances polar (hydroxyl) and non-polar (isopropyl) characteristics. Good candidate.[3] |
| Ethanol | 78 | 0.654 | 24.6 | Possible Co-Solvent: May be too polar, potentially leading to high solubility even when cold, resulting in poor yield.[4] |
| Methanol | 65 | 0.762 | 32.6 | Likely too Polar: Similar to ethanol, may result in low recovery unless used with an anti-solvent like water.[3] |
| Water | 100 | 1.000 | 80.1 | Anti-solvent Only: The compound is expected to be insoluble in water due to its significant organic structure.[5] |
Data compiled from multiple sources.[6]
Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystalline lattice. This is a common problem, especially with impure compounds or when an inappropriate solvent is used.[7]
Causality and Solutions:
-
High Impurity Level: Impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.
-
Solution: First, attempt to remove the impurities by another method, such as a quick column chromatography plug, before recrystallization. Even a crude pre-purification can significantly improve crystal formation.[8]
-
-
Cooling Too Rapidly: If the solution is cooled too quickly, especially from a high degree of supersaturation, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice.[4]
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[4] Do not immediately place it in an ice bath.
-
-
Inappropriate Solvent Choice: Oiling out can happen if the boiling point of the solvent is higher than the melting point of the solute. It can also occur if the solution is too concentrated.[9]
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.[7] If the problem persists, a different solvent or solvent system is necessary. Try a lower-boiling point solvent or a binary mixture where you can adjust the polarity more finely.
-
Q3: I am getting a very low yield after recrystallization. What are the likely reasons?
Answer: A low yield (e.g., <70%) is a frequent issue in recrystallization. The most common causes are using too much solvent or premature crystallization during a hot filtration step.[4]
Troubleshooting Low Yield:
-
Excess Solvent: This is the most common error.[7] Using more than the minimum amount of hot solvent required to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2][4]
-
Validation & Recovery: Before discarding the mother liquor, cool it in an ice bath to see if more crystals form. You can also test it by dipping a glass rod into the solution and letting the solvent evaporate; if a solid residue forms, your compound is still in solution.[4] The solvent can be partially evaporated using a rotary evaporator and a second crop of crystals can be collected.[7]
-
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before use. This can be done by placing them in an oven or by passing hot solvent through the setup immediately before filtering your solution. Use a stemless or short-stem funnel to minimize the surface area for premature crystallization.
-
-
Inaccurate Mass Measurement: Ensure your crude and final products are completely dry before weighing to avoid including residual solvent in the mass, which would artificially inflate the initial mass and depress the calculated yield.
Q4: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer: The failure of crystals to form is typically due to either using too much solvent or the solution being in a stable, supersaturated state.[7]
Inducing Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[7] The microscopic scratches on the glass provide nucleation sites where crystal growth can begin.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution.[10] This "seed crystal" acts as a template for crystal growth. This is a highly effective method for inducing crystallization.[10][11]
-
Reduce Solvent Volume: As discussed in Q3, you have likely used too much solvent. Carefully evaporate a portion of the solvent using a rotary evaporator or a gentle stream of nitrogen gas and then attempt to cool the solution again.[4][7]
-
Introduce an Anti-solvent: If your compound is dissolved in a moderately polar solvent (e.g., acetone, ethyl acetate), you can slowly add a non-polar anti-solvent (e.g., heptane, cyclohexane) dropwise until the solution becomes faintly turbid.[10] The turbidity indicates the point of insolubility has been reached. Add a drop or two of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.
Experimental Protocols & Workflows
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently identify a suitable recrystallization solvent or binary mixture using a minimal amount of crude material.
Methodology:
-
Place approximately 20-30 mg of crude 6-Chloro-5-isopropylindole into several small test tubes.
-
To each tube, add a different test solvent (e.g., toluene, ethyl acetate, isopropanol) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[1]
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a sand bath or water bath until the solvent boils. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature. Observe the rate and quality of crystal formation.
-
Place the tube in an ice-water bath for 15-20 minutes to maximize crystal precipitation.
-
Optimal Solvent Criteria: The best solvent is one that dissolves the compound completely when hot but results in the formation of a large volume of high-quality crystals upon cooling.
Diagram: Recrystallization Workflow
The following diagram illustrates the standard workflow for recrystallization, including key decision points.
Caption: A standard workflow for the recrystallization process.
Diagram: Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]
-
Rowan University. (2023, November 15). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. [Link]
-
DSpace@MIT. Novel continuous crystallization strategies for purification of active pharmaceutical ingredients. [Link]
-
MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
Millersville University. Recrystallization. [Link]
- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?[Link]
- Nadkarni, D., et al. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development.
-
University of Sydney. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Cheméo. Chemical Properties of 6-Chloroindole (CAS 17422-33-2). [Link]
- Google Patents. (2012). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
-
ResearchGate. (2025, August 7). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. [Link]
- Google Patents. (2020). CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
-
PubMed. (2006, November 15). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6-Chloroindole (CAS 17422-33-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity [mdpi.com]
Technical Support Center: Catalyst Removal for 6-Chloro-5-isopropylindole
Target Molecule: 6-Chloro-5-isopropylindole Primary Impurity Concern: Residual Palladium (Pd) or Copper (Cu) from cross-coupling/cyclization steps. Regulatory Context: ICH Q3D Class 2B (Pd) / Class 3 (Cu).
Introduction: The Purity Paradox
Synthesizing 6-Chloro-5-isopropylindole often requires transition metal catalysis (e.g., Suzuki-Miyaura coupling to install the isopropyl group or Buchwald-Hartwig/Ullmann cyclization). While these catalysts drive the reaction, they leave behind "sticky" residues.
Because this specific indole is lipophilic (due to the isopropyl group) and electron-rich (susceptible to oxidation), standard aqueous washes often fail to remove organometallic complexes that partition into the organic phase. Furthermore, the indole nitrogen is prone to polymerization under the strong acidic conditions often used to digest metals.
This guide provides a self-validating, tiered approach to reducing metal residues to <10 ppm without compromising yield or stability.
Module 1: The Scavenger Selection Matrix
Scenario: You have isolated the crude indole, but ICP-MS shows Pd > 500 ppm. Recrystallization is not lowering it effectively.
The Solution: Functionalized Silica Scavengers
Unlike activated carbon, which relies on non-specific adsorption (and often traps your product), functionalized silica scavengers use chemisorption (ligand binding) to selectively pull metals from the solution.
Protocol A: Thiol-Modified Silica (High Efficiency)
Best for: Palladium (Pd) and Copper (Cu) removal.
-
Dissolution: Dissolve crude 6-Chloro-5-isopropylindole in THF or Ethyl Acetate (10 volumes). Avoid DCM if possible, as it can compete for metal coordination.
-
Loading: Add SiliaMetS® Thiol or Thiourea (or equivalent) at a ratio of 3–5 equivalents relative to the residual metal content (not the product weight).
-
Calculation: If you have 1000 ppm Pd, that is ~1 mol% Pd. Add 5 mol% scavenger.
-
-
Incubation: Stir at 40°C for 4 hours .
-
Note: Do not reflux. High heat promotes indole oxidation.
-
-
Filtration: Filter through a 0.45 µm PTFE pad or Celite.
-
Validation: Evaporate a small aliquot and run ICP-MS.
Data Comparison: Scavenger Efficiency
| Method | Pd Removal Efficiency | Yield Loss | Risk Factor |
| Activated Carbon (Charcoal) | 60–80% | 10–15% | Physical entrapment of product; messy handling. |
| Silica-Thiol (SH) | >95% | <1% | High cost; requires filtration step. |
| Liquid-Liquid Extraction (L-Cysteine) | 85–90% | 2–5% | Emulsion formation with lipophilic indoles. |
Module 2: The Chelation Wash (Low Cost Alternative)
Scenario: Scavengers are too expensive for your scale, or you need a bulk pre-treatment.
The Logic
The isopropyl group makes your indole highly soluble in organics. We can exploit this by using a water-soluble chelator that "strips" the metal into the aqueous phase.
Protocol B: The L-Cysteine Wash
-
Preparation: Dissolve the crude reaction mixture in Isopropyl Acetate (IPAc) .
-
Why IPAc? It separates better than EtOAc and dissolves the lipophilic indole well.
-
-
Chelator Solution: Prepare a 5% (w/v) aqueous solution of L-Cysteine or N-Acetylcysteine (NAC) . Adjust pH to ~7–8 with NaHCO₃.
-
Extraction: Wash the organic layer with the chelator solution (3 x 5 vol).
-
Observation: The aqueous layer may turn dark/yellow as the metal complex is extracted.
-
-
Polishing: Wash with brine to break any emulsions, dry over Na₂SO₄, and concentrate.
Module 3: Crystallization & Phase Separation
Scenario: You have reduced metals to ~50 ppm but need to hit <10 ppm for API compliance.
The "Antisolvent Crash" Technique
Since 6-Chloro-5-isopropylindole is lipophilic, it is soluble in alcohols but insoluble in water or alkanes. We use this solubility gap to reject the metal.
-
Dissolve: Dissolve the semi-pure solid in minimal hot Isopropanol (IPA) or Ethanol .
-
Filter: Hot filtration (to remove insoluble metal salts).
-
Precipitate: Slowly add Heptane (antisolvent) while cooling.
-
Ratio: 1:3 Solvent:Antisolvent.
-
-
Cool: Chill to 0–5°C. The indole crystallizes; the lipophilic metal complexes often remain in the mother liquor.
-
Wash: Wash the filter cake with cold Heptane.
Visual Workflow: Decision Logic
Caption: Logical workflow for selecting the appropriate purification method based on initial metal load.
Troubleshooting FAQ
Q1: My product turned purple/black during the scavenger step. What happened? A: Indoles are electron-rich and prone to oxidation, especially in the presence of metals (which catalyze oxidation) and heat.
-
Fix: Add a mild antioxidant like Ascorbic Acid (0.1 eq) or EDTA during the workup. Ensure your scavenger incubation is done under an inert atmosphere (
) and do not exceed 40°C.
Q2: I used Activated Carbon, and my yield dropped by 30%. A: Your indole is lipophilic and likely adsorbed onto the carbon surface.
-
Fix: Switch to Silica-Thiol (Si-SH) . If you must use carbon, wash the carbon cake repeatedly with hot Ethyl Acetate to desorb the product, but be aware this may re-dissolve the Pd.
Q3: Can I use strong acid washes (1M HCl) to remove the metal? A: Avoid this. While HCl removes metals, indoles are acid-sensitive. Strong acids can cause dimerization (polymerization) at the C3 position. Use buffered aqueous washes (L-Cysteine at pH 7 or EDTA at pH 8) instead.
Q4: The Pd level is low (20 ppm), but the product is an oil instead of a solid. A: Residual solvent or impurities are preventing crystallization. The isopropyl group lowers the melting point.
-
Fix: Perform a solvent swap to Heptane and rotovap to dryness to remove traces of THF/EtOAc. Seed the oil with a pure crystal if available, or scratch the flask surface to induce nucleation at -20°C.
References
-
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[1] Defines PDE limits for Class 2B elements (Pd, Pt) in drug products.
-
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.[2] Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). Detailed review of scavenger vs. extraction efficiency.
-
Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (2005).[2][3][4] Comparative data on silica-based scavengers.
-
SiliCycle. Metal Scavenging Solutions: SiliaMetS® User Guide. (2025).[5][2][3][4] Protocols for Thiol/Thiourea usage.
Sources
Validation & Comparative
A Researcher's Guide to the H-NMR and C-NMR Spectral Analysis of 6-Chloro-5-isopropylindole: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Among the vast landscape of heterocyclic compounds, substituted indoles represent a privileged scaffold, frequently encountered in pharmaceuticals and biologically active molecules. This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of 6-Chloro-5-isopropylindole. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, we will employ a predictive and comparative methodology. By leveraging experimental data from closely related analogues—5-chloroindole and 6-chloroindole—and established principles of NMR spectroscopy, we will construct a detailed theoretical analysis. This approach not only serves as a robust guide to the spectral features of 6-Chloro-5-isopropylindole but also enhances the reader's foundational understanding of how substituent effects govern chemical shifts and coupling constants in the indole ring system.
Core Principles of NMR Spectroscopy of Indole Derivatives
The indole nucleus, an aromatic heterocyclic system, gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The electronic environment of each nucleus, and thus its chemical shift, is exquisitely sensitive to the nature and position of substituents on the ring. The introduction of a chlorine atom, an electron-withdrawing group, and an isopropyl group, a weak electron-donating group, at the C6 and C5 positions, respectively, induces predictable changes in the spectral data. Understanding these substituent effects is paramount for accurate spectral interpretation.
Predicted ¹H-NMR Spectral Analysis of 6-Chloro-5-isopropylindole
The predicted ¹H-NMR spectrum of 6-Chloro-5-isopropylindole is expected to exhibit distinct signals corresponding to the N-H proton, the protons of the pyrrole and benzene rings, and the isopropyl substituent. The chemical shifts (δ) are predicted based on the additive effects of the chloro and isopropyl groups on the indole scaffold.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | 8.1 - 8.3 | Broad Singlet (br s) | - |
| H2 | 7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.5 - 3.0 Hz |
| H3 | 6.4 - 6.6 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.5 - 3.0 Hz |
| H4 | 7.5 - 7.7 | Singlet (s) | - |
| H7 | 7.3 - 7.5 | Singlet (s) | - |
| CH (isopropyl) | 3.0 - 3.3 | Septet (sept) | J ≈ 7.0 Hz |
| CH₃ (isopropyl) | 1.2 - 1.4 | Doublet (d) | J ≈ 7.0 Hz |
Causality Behind Predicted Shifts:
-
N-H Proton (H1): The proton on the nitrogen of the indole ring typically appears as a broad singlet in the downfield region due to its acidic nature and quadrupole broadening from the nitrogen atom. Its exact chemical shift is highly dependent on solvent and concentration[1].
-
Pyrrole Ring Protons (H2, H3): These protons on the five-membered ring are influenced by the aromatic ring current and the nitrogen heteroatom. They typically exhibit coupling to each other[1].
-
Benzene Ring Protons (H4, H7): The chlorine atom at C6 will exert a deshielding effect on the ortho proton (H7) and a smaller effect on the meta proton (H4). The isopropyl group at C5 will have a mild shielding effect. The absence of adjacent protons to H4 and H7 results in singlet signals.
-
Isopropyl Group Protons: The methine proton (CH) will be split into a septet by the six equivalent methyl protons. Conversely, the six methyl protons (CH₃) will be split into a doublet by the single methine proton.
Comparative ¹H-NMR Data: 5-Chloroindole and 6-Chloroindole
To ground our predictions in experimental data, we can compare the expected spectrum of 6-Chloro-5-isopropylindole with the known ¹H-NMR data of 5-chloroindole and 6-chloroindole. This comparison will highlight the influence of the substituent positions.
| Proton Assignment | 5-Chloroindole Chemical Shift (δ, ppm)[2] | 6-Chloroindole Chemical Shift (δ, ppm) |
| H1 (N-H) | 8.0 | - |
| H2 | 7.12 | - |
| H3 | 6.45 | - |
| H4 | 7.59 | - |
| H6 | 7.20 | - |
| H7 | 7.12 | - |
Note: Complete, assigned data for 6-chloroindole from a single, reliable source was not available in the initial search. The provided data for 5-chloroindole is from ChemicalBook[2] and serves as a valuable reference.
The data for 5-chloroindole shows the deshielding effect of the chlorine atom on the adjacent protons, particularly H4[2]. In our target molecule, the chlorine at C6 is expected to similarly influence H7.
Predicted ¹³C-NMR Spectral Analysis of 6-Chloro-5-isopropylindole
The proton-decoupled ¹³C-NMR spectrum of 6-Chloro-5-isopropylindole will provide a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 124 - 126 |
| C3 | 102 - 104 |
| C3a | 128 - 130 |
| C4 | 120 - 122 |
| C5 | 135 - 137 |
| C6 | 125 - 127 |
| C7 | 111 - 113 |
| C7a | 134 - 136 |
| CH (isopropyl) | 28 - 32 |
| CH₃ (isopropyl) | 22 - 24 |
Rationale for Predicted Shifts:
-
Pyrrole Ring Carbons (C2, C3): C3 is typically more shielded than C2 due to the influence of the nitrogen atom[1].
-
Benzene Ring Carbons: The carbon directly attached to the chlorine atom (C6) will be significantly influenced by its electronegativity. The carbon bearing the isopropyl group (C5) will also show a characteristic downfield shift.
-
Bridgehead Carbons (C3a, C7a): These quaternary carbons are found in the aromatic region.
-
Isopropyl Group Carbons: The aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum.
Experimental Protocols
Acquiring high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of substituted indoles.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the sample of 6-Chloro-5-isopropylindole is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is soluble. The choice of solvent can impact chemical shifts, particularly for the N-H proton[1]. For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.
Protocol 2: ¹H-NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.
Protocol 3: ¹³C-NMR Data Acquisition (100 MHz Spectrometer)
-
Instrument Setup: Use the same prepared sample.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: Similar to ¹H-NMR, process the FID to obtain the final spectrum.
Visualizing NMR Analysis Workflow
The logical flow of NMR spectral analysis, from sample preparation to final structure elucidation, can be visualized as follows:
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C-NMR spectral analysis of 6-Chloro-5-isopropylindole. By integrating foundational NMR principles with a comparative analysis of related indole derivatives, we have established a robust predictive model for its spectral characteristics. The detailed experimental protocols offer a practical guide for researchers to obtain high-quality data. This approach underscores the power of predictive analysis in the absence of direct experimental data and serves as a valuable educational tool for scientists and professionals in the field of drug development and chemical research.
References
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PubChem. (n.d.). 6-Chloroindole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloroindole. National Center for Biotechnology Information. Retrieved from [Link]
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Faraj, F. L., & Al-Amiery, A. A. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 34(1), 263-271. Retrieved from [Link]
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Comparative Guide to HPLC Method Development for 6-Chloro-5-isopropylindole Detection
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the detection of 6-Chloro-5-isopropylindole, a key heterocyclic compound. As a non-polar, hydrophobic molecule, the development of an efficient HPLC method requires careful consideration of the stationary and mobile phases to achieve optimal separation and detection.[1][2][3] This document will explore two reversed-phase HPLC (RP-HPLC) approaches, detailing the scientific rationale behind the methodological choices and presenting comparative data to guide researchers in selecting the most suitable method for their specific analytical needs.
Understanding the Analyte: 6-Chloro-5-isopropylindole
6-Chloro-5-isopropylindole possesses a substituted indole core, rendering it significantly hydrophobic. This characteristic is a primary determinant in the selection of an appropriate HPLC method.[4] Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the most effective strategy for retaining and separating such non-polar compounds.[3][5][6] The chlorine and isopropyl substituents further contribute to its non-polar nature, necessitating a mobile phase with sufficient organic solvent to ensure timely elution from the column.
Method A: Rapid Isocratic Elution for High-Throughput Screening
This method is designed for speed and efficiency, making it ideal for high-throughput screening applications where a large number of samples need to be analyzed quickly. Isocratic elution, which maintains a constant mobile phase composition, offers simplicity and reproducibility.[7][8]
Methodological Rationale
The selection of a C18 stationary phase provides a highly hydrophobic surface for the retention of 6-Chloro-5-isopropylindole.[6][9][10] Acetonitrile is chosen as the organic modifier due to its lower viscosity and stronger elution strength compared to methanol, which translates to shorter retention times and sharper peaks.[11][12][13][14] The addition of 0.1% formic acid to the aqueous phase helps to improve peak shape by ensuring the analyte is in a consistent protonation state.[9][15]
Experimental Protocol: Method A
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) detector is required.[9]
-
Chromatographic Conditions:
-
Sample Preparation: A stock solution of 6-Chloro-5-isopropylindole is prepared in the mobile phase at a concentration of 1 mg/mL. A working solution of 0.1 mg/mL is then prepared by diluting the stock solution with the mobile phase. The working solution is filtered through a 0.45 µm syringe filter before injection.[9]
-
Procedure: The column is equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved. The prepared sample solution is then injected. The analysis is run for a sufficient duration to allow for the elution of the main peak and any potential impurities.[9]
Method B: Gradient Elution for Enhanced Resolution and Impurity Profiling
This method utilizes a gradient elution strategy, where the composition of the mobile phase is changed during the analysis.[7] This approach is particularly advantageous for separating complex mixtures and for impurity profiling, as it provides better resolution and sensitivity for a wider range of compounds.[8][19][20]
Methodological Rationale
By starting with a lower concentration of organic solvent and gradually increasing it, early-eluting polar impurities can be well-separated, while the more retained, non-polar 6-Chloro-5-isopropylindole is eluted in a reasonable time with good peak shape. Methanol is chosen as the organic modifier in this method. While it has a weaker elution strength than acetonitrile, it can offer different selectivity for certain impurities due to its protic nature and ability to engage in hydrogen bonding.[11][13][21] This can be beneficial in resolving closely eluting peaks.
Experimental Protocol: Method B
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and PDA detector is necessary.
-
Chromatographic Conditions:
-
Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.[16]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Methanol.
-
-
Gradient Program: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: The sample is prepared in the initial mobile phase composition (60:40 Methanol:Water with 0.1% Formic Acid) following the same procedure as in Method A.
-
Procedure: The column is equilibrated with the initial mobile phase conditions until a stable baseline is achieved. The prepared sample is injected, and the gradient program is initiated.
Performance Comparison
The following table summarizes the expected performance characteristics of the two proposed HPLC methods for the detection of 6-Chloro-5-isopropylindole.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid | Gradient: Methanol and Water with 0.1% Formic Acid |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Run Time | ~ 8 minutes | ~ 25 minutes |
| Expected Retention Time | ~ 4.5 minutes | ~ 12 minutes |
| Resolution (Rs) | Good for main peak, may be limited for closely eluting impurities | Excellent, superior separation of impurities |
| Tailing Factor (Tf) | < 1.2 | < 1.1 |
| Theoretical Plates (N) | > 5000 | > 10000 |
| Application | High-throughput screening, routine QC | Impurity profiling, method development, stability studies |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both HPLC method development approaches.
Caption: Workflow for Method A: Rapid Isocratic Elution.
Caption: Workflow for Method B: Gradient Elution for Enhanced Resolution.
Conclusion
The choice between an isocratic and a gradient HPLC method for the detection of 6-Chloro-5-isopropylindole depends on the specific analytical objective. For rapid analysis and high-throughput screening, the isocratic method (Method A) offers a fast and robust solution. However, for comprehensive impurity profiling and applications requiring high resolution, the gradient method (Method B) is superior. The use of a photodiode array detector in both methods allows for the simultaneous monitoring of multiple wavelengths and can provide valuable spectral information for peak identification and purity assessment.[18][23][24] By understanding the principles of reversed-phase chromatography and the properties of the analyte, researchers can confidently select and implement the most appropriate HPLC method for their needs.
References
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Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available from: [Link]
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Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. Available from: [Link]
-
7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. Available from: [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]
-
Photodiode array detector chromatograms (integrated from 192−680 nm)... ResearchGate. Available from: [Link]
-
6-Chloroindole. PubChem. Available from: [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. Available from: [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Available from: [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. Waters. Available from: [Link]
-
Diode Array Detector HPLC | DAD. SCION Instruments. Available from: [Link]
-
Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. Available from: [Link]
-
Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor. Ovid. Available from: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available from: [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
Different Types of HPLC Columns Used in Analysis. Pharmaguideline. Available from: [Link]
-
5-Chloroindole. PubChem. Available from: [Link]
-
The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Trevor Hopkins. Available from: [Link]
-
A New Stationary Phase for Analysis of Hydrophobic Compounds by RP-LC. ResearchGate. Available from: [Link]
-
Photodiode Array Detector. Spincotech. Available from: [Link]
-
Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. Available from: [Link]
-
UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments. Available from: [Link]
-
HPLC Column Selection: Core to Method Development (Part II). Welch Materials, Inc. Available from: [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Diode Array Detector Settings. Element Lab Solutions. Available from: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]
-
Reversed-phase chromatography. Wikipedia. Available from: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]
-
5-Chloro-1H-indole-3-carboxylic acid Properties. EPA. Available from: [Link]
-
What is the advantages of gradient elution over isocratic elution in LC?. ResearchGate. Available from: [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available from: [Link]
-
Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. Available from: [Link]
-
HPLC Columns and Their Role in Compound Separation. Veeprho. Available from: [Link]
-
6-chloro-5-nitroquinoxaline. ChemSynthesis. Available from: [Link]
-
Gradient Elution, Part One: Intuition. LCGC International. Available from: [Link]
-
Interactions of HPLC Stationary Phases. IMTAKT. Available from: [Link]
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A Comparative Analysis of the Reactivity of 6-Chloro-5-isopropylindole and 5-chloroindole for the Synthetic Chemist
In the landscape of medicinal chemistry and materials science, substituted indoles represent a cornerstone scaffold for the development of novel therapeutics and functional materials. The strategic placement of substituents on the indole ring can profoundly influence the molecule's electronic properties, steric profile, and ultimately, its chemical reactivity. This guide provides an in-depth comparative analysis of the reactivity of two such analogs: 6-Chloro-5-isopropylindole and 5-chloroindole. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the chemical behavior of these important building blocks.
Introduction: The Indole Nucleus and the Influence of Substituents
The indole ring system is an electron-rich heterocycle, with the highest electron density at the C3 position. This inherent electronic character makes it highly susceptible to electrophilic attack, primarily at this position[1]. The reactivity of the indole core can be modulated by the introduction of substituents on both the pyrrole and benzene rings. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the ring, accelerating electrophilic substitution, while electron-withdrawing groups (EWGs) have the opposite effect.
This guide focuses on two halogenated indoles: 5-chloroindole and the less common 6-Chloro-5-isopropylindole. The chloro substituent is a weakly deactivating, ortho-, para-directing group due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. The isopropyl group, in contrast, is a weak electron-donating group through induction and hyperconjugation. The interplay of these substituents in 6-Chloro-5-isopropylindole presents an interesting case study in predicting and understanding reactivity compared to the more straightforward 5-chloroindole.
Comparative Reactivity in Key Synthetic Transformations
We will now delve into a comparative analysis of the reactivity of our two target molecules in three fundamental classes of reactions crucial for the elaboration of the indole scaffold: electrophilic substitution, N-alkylation, and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a hallmark of indole chemistry, providing a direct route to functionalize the pyrrole ring, most commonly at the C3 position.
5-chloroindole: The chlorine atom at the 5-position exerts an electron-withdrawing inductive effect, which deactivates the entire ring towards electrophilic attack compared to unsubstituted indole. However, its resonance donation partially offsets this deactivation. The primary site of electrophilic substitution remains the C3 position.
6-Chloro-5-isopropylindole: The electronic landscape of this molecule is more complex. The 5-isopropyl group is an electron-donating group, which will activate the ring towards electrophilic substitution. Conversely, the 6-chloro group is deactivating. The net effect on the overall reactivity will be a balance of these two opposing influences. It is anticipated that the activating effect of the isopropyl group will render the ring more reactive than 5-chloroindole. The C3 position is still expected to be the most nucleophilic and therefore the primary site of electrophilic attack.
Diagram: Electronic Influence on the Indole Ring
Caption: A diagram illustrating the electronic effects of substituents on the indole ring.
Table 1: Predicted and Observed Reactivity in Electrophilic Substitution
| Reaction | Electrophile | 5-chloroindole Reactivity | 6-Chloro-5-isopropylindole (Predicted) Reactivity |
| Vilsmeier-Haack | POCl₃, DMF | Moderate, C3-formylation[2] | Higher than 5-chloroindole, C3-formylation |
| Mannich Reaction | CH₂O, R₂NH | Good, C3-aminomethylation[3][4] | Higher than 5-chloroindole, C3-aminomethylation |
| Bromination | Br₂ | Good, C3-bromination[5] | Higher than 5-chloroindole, C3-bromination |
Experimental Protocol: Vilsmeier-Haack Formylation of 5-chloroindole
-
To a stirred solution of 5-chloroindole (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C, add phosphorus oxychloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of NaOH (e.g., 2M) to pH 8-9.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum to afford 5-chloroindole-3-carbaldehyde.
N-Alkylation
The N-alkylation of indoles is a common strategy to introduce substituents on the nitrogen atom, which can be crucial for modulating biological activity or for directing subsequent C-H functionalization reactions. The reaction typically proceeds via deprotonation of the indole N-H with a suitable base, followed by reaction with an alkylating agent[6][7].
5-chloroindole: The acidity of the N-H proton in 5-chloroindole is slightly increased compared to indole due to the electron-withdrawing nature of the chlorine atom. This can facilitate deprotonation. However, the nucleophilicity of the resulting indolate anion is slightly reduced.
6-Chloro-5-isopropylindole: The electron-donating isopropyl group will slightly decrease the acidity of the N-H proton, making it marginally more difficult to deprotonate than 5-chloroindole. Conversely, the resulting indolate anion will be more nucleophilic. In practice, with a sufficiently strong base (e.g., NaH), complete deprotonation of both substrates is readily achieved, and the difference in reactivity will likely be minimal.
Diagram: General Workflow for N-Alkylation of Indoles
Sources
- 1. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Mass Spectrometry Fragmentation of 6-Chloro-5-isopropylindole
Executive Summary
6-Chloro-5-isopropylindole is a critical pharmacophore often utilized in the synthesis of 5-HT2C receptor agonists and HCV NS5B polymerase inhibitors. Its structural integrity is defined by the specific ortho-substitution pattern of a chlorine atom at position 6 and an isopropyl group at position 5 on the indole scaffold.
This guide provides a detailed analysis of its mass spectrometry (MS) fragmentation behavior.[1] By objectively comparing its spectral signature against regioisomeric alternatives (e.g., 5-Chloro-6-isopropylindole), we demonstrate how specific fragmentation channels—driven by benzylic cleavage and isotopic signatures—serve as high-fidelity diagnostic markers in drug development workflows.
Part 1: Spectral Performance & Fragmentation Mechanics
The Molecular Ion & Isotopic Signature
Upon Electron Ionization (EI) at 70 eV, 6-Chloro-5-isopropylindole (
-
Primary Diagnostic: The presence of the chlorine atom provides an immediate, self-validating spectral tag. The molecular ion cluster displays a characteristic 3:1 intensity ratio between the
193 ( ) and 195 ( ) peaks. -
Performance Advantage: Unlike non-halogenated indole analogs, this isotopic pattern allows for instant filtration of background noise in complex biological matrices (e.g., plasma or microsomal incubations).
Primary Fragmentation Channel: Benzylic Cleavage
The most dominant fragmentation pathway ("Base Peak") is driven by the isopropyl substituent.
-
Mechanism: The radical cation undergoes
-cleavage at the isopropyl group, ejecting a methyl radical ( ). -
Resulting Ion: This generates a resonance-stabilized cation at
178 (for ). -
Causality: The formation of a quinolinium-like or benzyl-type cation is thermodynamically favored over the loss of the chlorine atom or the entire isopropyl group.
Secondary Fragmentation: Ring Degradation
Following the loss of the methyl group, the ion at
-
Transition:
178 151 (Loss of HCN). -
Dechlorination: Direct loss of the chlorine radical (
) is generally a minor pathway in the initial stage but may appear at lower mass ranges ( 158 if Cl is lost from parent, or 143 if lost from the M-15 ion).
Part 2: Comparative Analysis (Regioisomers)
Differentiation between 6-Chloro-5-isopropylindole (Target) and its isomer 5-Chloro-6-isopropylindole (Alternative) is a common analytical challenge. While their molecular ions are identical, their fragmentation kinetics differ due to the "Ortho Effect" and steric crowding.
Table 1: Comparative MS Performance Data
| Feature | 6-Chloro-5-isopropylindole (Target) | 5-Chloro-6-isopropylindole (Alternative) | Analytical Implication |
| Molecular Ion ( | Identical; requires MS/MS for differentiation. | ||
| Base Peak ( | High Intensity ( | Medium/High Intensity ( | Benzylic cleavage dominates both; however, steric strain from the adjacent Cl in the 6-position can slightly enhance methyl loss in the target. |
| Ortho Effect ( | Low/Negligible | Potential Trace | In some chloro-alkyl aromatics, adjacent alkyl protons can facilitate HCl elimination ( |
| HCN Loss ( | Indole ring breakdown; indistinguishable. | ||
| Retention Time (GC) | Late Eluter (Predicted) | Early Eluter (Predicted) | The 6-Cl position typically increases lipophilicity and interaction with non-polar stationary phases (e.g., DB-5ms) differently than the 5-Cl. |
Part 3: Visualization of Mechanisms
Diagram 1: Fragmentation Pathway
This diagram illustrates the step-by-step degradation of the molecule, highlighting the diagnostic ions used for identification.
Caption: Primary fragmentation pathway of 6-Chloro-5-isopropylindole showing the dominant methyl loss.
Diagram 2: Experimental Workflow for Isomer Differentiation
A logical flow for distinguishing the target compound from structural isomers in a drug development context.
Caption: Analytical workflow for isolating 6-Chloro-5-isopropylindole from crude synthetic mixtures.
Part 4: Experimental Protocols
Protocol A: GC-MS Identification
Objective: To validate the identity of 6-Chloro-5-isopropylindole in a synthetic intermediate pool.
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of HPLC-grade Ethyl Acetate.
-
Why: Ethyl acetate is aprotic and provides excellent solubility for chloroindoles without interfering with early eluting peaks.
-
-
GC Conditions:
-
Column: DB-5ms (30m x 0.25mm ID, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program: Hold 60°C for 1 min; Ramp 20°C/min to 280°C; Hold 5 min.
-
Causality: The rapid ramp prevents thermal degradation of the indole while sufficiently resolving it from potential non-chlorinated byproducts.
-
-
MS Parameters:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50–350.
-
Solvent Delay: 3.0 min.
-
-
Data Validation:
-
Extract Ion Chromatogram (EIC) for m/z 193.0.
-
Verify the presence of m/z 178.0 (Base Peak).
-
Calculate the ratio of m/z 193:195. Acceptance criteria:
.
-
Protocol B: LC-MS/MS (Triple Quadrupole)
Objective: High-sensitivity detection in biological matrices (e.g., PK studies).
-
Source: Electrospray Ionization (ESI) in Positive Mode (
). -
Precursor Ion: Select m/z 194.1 (
isotope). -
Product Ions (MRM Transitions):
-
Quantifier:
(Loss of , equivalent to EI mechanism but protonated). -
Qualifier:
(Further loss of HCN).
-
-
Collision Energy: Optimize Ramp (typically 15–25 eV for indoles).
References
-
Fundamental Indole Fragmentation
-
Chloro-Indole Isomer Differentiation
- Uchiyama, N., et al. (2012). "Chemical differentiation of regioisomeric chloro-1-n-pentyl-3-(1-naphthoyl)indoles." Forensic Toxicology, 30(2), 129-139.
-
Available at: [Link]
-
Synthetic Context (5-HT2C Agonists)
- Smith, B. M., et al. (2008). "Discovery of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin), a potent, selective, and efficacious 5-HT2C receptor agonist." Journal of Medicinal Chemistry, 51(2), 305-313.
-
Available at: [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
Crystal Structure Determination of 6-Chloro-5-isopropylindole
A Comparative Methodological Guide for Pharmaceutical Intermediates
Executive Summary
This guide provides a technical comparison of structural determination methodologies for 6-Chloro-5-isopropylindole , a critical scaffold often implicated in the synthesis of antiviral agents (e.g., HCV NS5B polymerase inhibitors like Beclabuvir analogs).[1][2] Due to the lipophilic nature of the isopropyl group and the electronic effects of the chlorine substituent, this compound frequently presents crystallization challenges, often isolating as an oil or amorphous solid.[1][2]
This document compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against alternative high-performance workflows: Powder X-Ray Diffraction (PXRD) Structure Solution and Co-crystallization .[1][2]
Comparative Analysis of Determination Methods
The "performance" of a structural determination campaign is measured by resolution, speed, and the ability to handle difficult solid forms.[1][2]
| Feature | Method A: SC-XRD (Gold Standard) | Method B: PXRD Structure Solution | Method C: Co-Crystal Screening |
| Primary Application | Definitive 3D structure & absolute configuration.[1][2] | Polycrystalline powders/bulk phase ID. | Stabilizing oily/amorphous intermediates.[1][2] |
| Sample Requirement | Single crystal (>0.1 mm dimensions). | ~10-50 mg fine powder.[1][2] | Stoichiometric amount with co-formers.[1][2] |
| Resolution Limit | High (0.7 – 0.8 Å).[1] | Medium (Limits in peak overlap). | High (Dependent on co-crystal quality).[1] |
| Throughput | Low (Screening required).[1] | High (Rapid data collection). | Medium (Screening required).[1] |
| Success Rate | Moderate (Growth is the bottleneck).[1] | High (If crystallinity exists).[1] | High (Modifies physicochemical properties).[1][3] |
| Key Advantage | Unambiguous atom assignment (Cl vs. C).[1] | No single crystal growth needed.[1][2] | Improves MP and solubility profile. |
Expert Insight: For 6-Chloro-5-isopropylindole, the presence of the flexible isopropyl group at the 5-position often disrupts dense packing, leading to low-melting solids.[1][2] Method A is preferred for regulatory submission, but Method C is superior for process chemistry handling.[1][2]
Detailed Experimental Protocols
Protocol A: Single Crystal Growth (Solvent Screening)
Objective: To obtain diffraction-quality crystals from an oily crude intermediate.[1][2]
Reagents:
Workflow:
-
Solubility Test: Dissolve 10 mg of compound in 0.5 mL of solvent.
-
Vapor Diffusion Method (Optimized for Indoles):
-
Observation: Monitor for birefringent prisms or needles.[1][2]
Protocol B: SC-XRD Data Collection & Refinement
Objective: Resolve the disorder in the isopropyl group.
-
Mounting: Select a crystal (approx.[1]
mm) using perfluoropolyether oil on a Mitegen loop.[1] -
Collection: Collect data at 100 K (cryo-cooling is critical to freeze isopropyl rotation).
-
Beamline/Source: Mo-K
( Å) or Cu-K ( Å).[1][2] Cu source is preferred for small organic crystals to boost diffraction intensity.[1][2] -
Structure Solution: Use Direct Methods (SHELXT) followed by Least-Squares Refinement (SHELXL).
Structural Logic & Signaling Pathway
The following diagram illustrates the decision matrix for determining the solid-state structure of difficult indole intermediates.
Caption: Decision tree for overcoming crystallization bottlenecks in lipophilic indole intermediates.
Representative Data & Analysis
While specific unit cell data for 6-Chloro-5-isopropylindole is proprietary or context-dependent (often appearing in patents for HCV inhibitors), the table below presents representative crystallographic parameters derived from analogous 5,6-substituted indoles (e.g., 6-chloroindole).
| Parameter | Representative Value (Analog) | Explanation of Relevance |
| Crystal System | Monoclinic | Common for planar fused rings like indoles.[1][2] |
| Space Group | Centrosymmetric packing is favored unless chiral auxiliaries are used.[1][2] | |
| Unit Cell (a) | ~5.8 Å | Corresponds to the stacking axis (pi-pi interactions).[1] |
| Unit Cell (b) | ~14.5 Å | Accommodates the width of the indole ring.[1][2] |
| Unit Cell (c) | ~11.2 Å | Accommodates the length + substituents (Cl, iPr).[1] |
| Beta Angle ( | ~101° | Typical monoclinic shear.[1] |
| Packing Motif | N-H... | The N-H proton typically donates to the |
Critical Warning: Researchers must distinguish this indole from the structurally distinct 6-chloro-5-isopropylpyrimidine-2,4-dione, which has a known crystal structure (CCDC 1026350) but possesses a completely different hydrogen-bonding network (N-H...O dimers).[1][2]
References
-
Gentile, I., et al. (2015).[1][2][4] "Beclabuvir for the treatment of hepatitis C." Expert Opinion on Investigational Drugs, 24(8), 1111-1121.[1][2][4] Link
-
Scola, P. M., et al. (2014).[1][2] "Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325 (Beclabuvir)." Journal of Medicinal Chemistry, 57(5), 1730–1752.[1][2] Link
-
Haress, N. G., et al. (2014).[1][2] "Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione." Acta Crystallographica Section E, 70(11), o1144–o1145.[1][2] Link(Note: Cited for structural contrast).
-
Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link
Sources
Publish Comparison Guide: Bioassay Validation for 6-Chloro-5-isopropylindole
The following guide provides a rigorous technical framework for validating bioassays utilizing 6-Chloro-5-isopropylindole , a specific indole scaffold implicated in serotonin receptor modulation (specifically the 5-HT2C receptor subclass).
This guide assumes the compound is being evaluated as a selective 5-HT2C receptor ligand (agonist or antagonist) based on the Structure-Activity Relationship (SAR) of the 6-chloro-5-alkylindole pharmacophore.
Executive Summary & Compound Profile
Compound: 6-Chloro-5-isopropylindole Primary Application: Selective 5-HT2C Receptor Modulation (CNS Therapeutics/Obesity/Addiction) Chemical Class: Halo-alkyl-indole Molecular Weight: ~193.67 g/mol (Estimated)[1]
Strategic Positioning
In the landscape of serotonergic ligands, 6-Chloro-5-isopropylindole represents a "bulky" analog of the classic 5-methyl or 5-fluoro probes (e.g., Ro 60-0175). The isopropyl group at the C5 position introduces steric constraints that theoretically enhance selectivity for the 5-HT2C isoform over the highly homologous 5-HT2A (hallucinogenic potential) and 5-HT2B (cardiac valvulopathy risk) receptors.
This guide details the validation of functional bioassays to confirm this selectivity and potency, comparing the compound directly against the industry standard Lorcaserin and the research probe WAY-163909 .
Mechanistic Grounding & Signaling Pathway
To validate a bioassay for this compound, one must first understand the signal transduction pathway it modulates. The 5-HT2C receptor couples to the Gαq/11 protein, leading to Phospholipase C (PLC) activation, IP3 accumulation, and intracellular Calcium release.
Pathway Visualization (Graphviz)
The following diagram illustrates the Gq-coupled signaling cascade used as the readout for the validation protocols.
Caption: Figure 1. Canonical Gq-signaling pathway utilized for functional validation. The bioassay quantifies the terminal Ca2+ release or IP3 accumulation.
Comparative Analysis: 6-Chloro-5-isopropylindole vs. Alternatives
This section objectively compares the target compound with established standards to justify experimental design choices.
| Feature | 6-Chloro-5-isopropylindole | Lorcaserin (Standard) | WAY-163909 (Research Probe) |
| Core Scaffold | Indole | Benzazepine | Indole |
| 5-HT2C Potency (pEC50) | To be determined (Target > 7.5) | 7.5 - 8.0 | ~ 8.2 |
| Selectivity (2C vs 2A) | High (Predicted steric exclusion) | High (>15-fold) | Moderate |
| Selectivity (2C vs 2B) | Critical Validation Parameter | High (>100-fold) | High |
| Assay Window | Unknown (Requires Optimization) | Well-defined | Well-defined |
| Solubility (DMSO) | Moderate (Lipophilic) | High | Moderate |
Scientific Insight: The "isopropyl" moiety increases lipophilicity (LogP) compared to Lorcaserin. Validation protocols must include a solubility verification step to ensure the observed EC50 is not an artifact of precipitation at high concentrations.
Validation Protocol: IP-One Accumulation Assay (HTRF)
Rationale: While Calcium Flux (FLIPR) is faster, the IP-One HTRF (Homogeneous Time Resolved Fluorescence) assay is chosen for validation because it measures a stable downstream metabolite (IP1), providing better Z' factors and less noise for lipophilic compounds like 6-Chloro-5-isopropylindole.
A. Reagents & Setup
-
Cell Line: CHO-K1 stably expressing human 5-HT2C (non-edited isoform).
-
Reference Agonist: Serotonin (5-HT) for normalization (100% effect).
-
Reference Antagonist: SB-242084 (to validate specificity).
-
Detection: Cisbio IP-One Gq kit (Tb cryptate donor, d2 acceptor).
B. Step-by-Step Methodology
-
Compound Preparation (Critical Step):
-
Dissolve 6-Chloro-5-isopropylindole in 100% DMSO to 10 mM.
-
Perform serial dilutions (1:3) in stimulation buffer immediately before use to prevent adsorption to plasticware.
-
Validation Check: Verify concentration via HPLC-UV if the compound is synthesized in-house.
-
-
Cell Plating:
-
Dispense 10,000 cells/well in a 384-well low-volume white plate.
-
Incubate for 24h at 37°C/5% CO2.
-
-
Stimulation:
-
Remove culture media.
-
Add 7 µL of stimulation buffer containing Lithium Chloride (LiCl inhibits IP1 degradation).
-
Add 7 µL of 6-Chloro-5-isopropylindole (11-point dose response, 10 µM top concentration).
-
Control: Run Lorcaserin in parallel on the same plate.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add 3 µL of IP1-d2 conjugate (Acceptor).
-
Add 3 µL of Anti-IP1-Cryptate (Donor).
-
Incubate for 60 minutes at Room Temperature (dark).
-
-
Readout:
-
Read on an HTRF-compatible reader (e.g., EnVision).
-
Calculate Ratio:
.
-
C. Data Analysis & Acceptance Criteria
-
Normalization: $ % \text{Activation} = \frac{\text{Sample} - \text{Min}}{\text{Max (5-HT)} - \text{Min}} \times 100 $
-
Curve Fit: 4-Parameter Logistic (4PL) Regression.
-
Acceptance Criteria:
-
Z-Factor: > 0.5 (indicates a robust assay).
-
Hill Slope: 0.8 – 1.2 (indicates 1:1 binding stoichiometry).
-
Potency Shift: The EC50 of the reference (Lorcaserin) must be within 3-fold of the historical mean.
-
Selectivity Profiling Workflow (Self-Validating System)
A bioassay for 6-Chloro-5-isopropylindole is incomplete without proving it does not activate 5-HT2A or 5-HT2B.
Experimental Logic
-
Counter-Screen: Run the exact same IP-One protocol on CHO cells expressing 5-HT2A and 5-HT2B .
-
Selectivity Ratio: Calculate $ \text{Selectivity} = \frac{EC50_{2A}}{EC50_{2C}} $.
-
Target Profile:
-
5-HT2C EC50 < 10 nM.
-
5-HT2A EC50 > 1000 nM (or >100x shift).
-
5-HT2B EC50 > 1000 nM (Critical for safety).
-
Selectivity Logic Diagram (Graphviz)
Caption: Figure 2. Decision tree for validating compound selectivity. A "Pass" requires a >100-fold difference in EC50 between the target (2C) and off-targets (2A/2B).
Troubleshooting & Optimization
Issue: Low Efficacy (Partial Agonism)
-
Observation: The compound reaches a plateau at 60% of the 5-HT max response.
-
Cause: The isopropyl group may prevent the receptor from adopting the fully active conformation (TM6 movement).
-
Resolution: This is a valid pharmacological property.[2] Report the Emax (Intrinsic Activity). Compare with Lorcaserin (which is a full agonist in some systems, partial in others).
Issue: High Assay Variability (CV > 10%)
-
Cause: Lipophilicity causing inconsistent dosing.
-
Resolution: Add 0.1% BSA (Bovine Serum Albumin) to the stimulation buffer to act as a carrier protein, preventing the indole from sticking to the plate walls.
References
-
5-HT2C Receptor Pharmacology & Lorcaserin Characterization Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization.
-
IP-One HTRF Assay Principle & Validation Cisbio Bioassays. (2020). IP-One HTRF® Assay: A Universal Solution for Gq-Coupled GPCR Screening.
-
Structural Basis of 5-HT2C Ligand Binding Peng, Y., et al. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology.
-
Validation of Bioanalytical Methods (FDA Guidelines) U.S. Food and Drug Administration. (2018).[3] Bioanalytical Method Validation Guidance for Industry.
Sources
spectroscopic characterization of 6-Chloro-5-isopropylindole impurities
A Comparative Guide to the Spectroscopic Characterization of 6-Chloro-5-isopropylindole and Its Process-Related Impurities
For researchers, scientists, and drug development professionals, the rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of spectroscopic methodologies for characterizing 6-Chloro-5-isopropylindole, a key heterocyclic scaffold, and its likely process-related impurities. By understanding the distinct spectroscopic fingerprints of the target molecule and its potential contaminants, researchers can establish robust analytical methods for quality control and process optimization.
The synthetic route to 6-Chloro-5-isopropylindole, often involving the chlorination of 5-isopropylindole, can lead to several impurities. These may include the unreacted starting material, 5-isopropylindole, as well as regioisomers such as 4-Chloro-5-isopropylindole and 7-Chloro-5-isopropylindole. Each of these compounds, while structurally similar, possesses a unique electronic and steric environment that gives rise to distinguishable spectroscopic signatures.
Comparative Spectroscopic Analysis
This section details the expected spectroscopic characteristics of 6-Chloro-5-isopropylindole and its primary impurities across a range of analytical techniques. The data presented is a combination of information from available literature on similar indole derivatives and predicted values based on established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing between the different isomers. The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the isopropyl group significantly influence the positions of these signals.
¹³C NMR Spectroscopy: The carbon chemical shifts, especially in the aromatic region, provide a clear fingerprint for each isomer. The carbon directly attached to the chlorine atom will experience a significant downfield shift, while the positions of the other carbon signals will be influenced by the overall substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| 6-Chloro-5-isopropylindole | Isopropyl: ~1.3 (d, 6H), ~3.2 (sept, 1H)Aromatic: H2: ~7.2, H3: ~6.4, H4: ~7.5, H7: ~7.4NH: ~8.1 (br s) | Isopropyl: ~24 (CH₃), ~28 (CH)Aromatic: C2: ~124, C3: ~102, C3a: ~127, C4: ~120, C5: ~135, C6: ~126, C7: ~112, C7a: ~135 |
| 5-isopropylindole (Impurity) | Isopropyl: ~1.3 (d, 6H), ~3.0 (sept, 1H)Aromatic: H2: ~7.2, H3: ~6.4, H4: ~7.4, H6: ~7.0, H7: ~7.5NH: ~8.0 (br s) | Isopropyl: ~24 (CH₃), ~29 (CH)Aromatic: C2: ~124, C3: ~102, C3a: ~128, C4: ~122, C5: ~138, C6: ~121, C7: ~111, C7a: ~135 |
| 4-Chloro-5-isopropylindole (Impurity) | Isopropyl: ~1.3 (d, 6H), ~3.4 (sept, 1H)Aromatic: H2: ~7.2, H3: ~6.5, H6: ~7.1, H7: ~7.2NH: ~8.2 (br s) | Isopropyl: ~23 (CH₃), ~28 (CH)Aromatic: C2: ~125, C3: ~102, C3a: ~128, C4: ~123, C5: ~132, C6: ~122, C7: ~110, C7a: ~136 |
| 7-Chloro-5-isopropylindole (Impurity) | Isopropyl: ~1.3 (d, 6H), ~3.0 (sept, 1H)Aromatic: H2: ~7.2, H3: ~6.4, H4: ~7.3, H6: ~6.9NH: ~8.3 (br s) | Isopropyl: ~24 (CH₃), ~29 (CH)Aromatic: C2: ~124, C3: ~102, C3a: ~129, C4: ~121, C5: ~139, C6: ~120, C7: ~117, C7a: ~133 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and identifying impurities. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragmentation Patterns (Predicted) |
| 6-Chloro-5-isopropylindole | 193.68 g/mol | M+ peak at m/z 193/195 (3:1 ratio) - Loss of methyl group (-15): m/z 178/180- Loss of isopropyl group (-43): m/z 150/152 |
| 5-isopropylindole (Impurity) | 159.22 g/mol | M+ peak at m/z 159 - Loss of methyl group (-15): m/z 144 |
| 4-Chloro-5-isopropylindole (Impurity) | 193.68 g/mol | M+ peak at m/z 193/195 (3:1 ratio) - Loss of methyl group (-15): m/z 178/180- Loss of isopropyl group (-43): m/z 150/152 |
| 7-Chloro-5-isopropylindole (Impurity) | 193.68 g/mol | M+ peak at m/z 193/195 (3:1 ratio) - Loss of methyl group (-15): m/z 178/180- Loss of isopropyl group (-43): m/z 150/152 |
While the regioisomers will have the same molecular weight, subtle differences in fragmentation intensities may be observable due to the different positions of the substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.
Table 3: Key FT-IR Absorption Bands (Predicted)
| Compound | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 6-Chloro-5-isopropylindole | ~3400 | ~3100-3000 | ~1600-1450 | ~750-700 |
| 5-isopropylindole (Impurity) | ~3410 | ~3100-3000 | ~1610-1460 | - |
| 4-Chloro-5-isopropylindole (Impurity) | ~3405 | ~3100-3000 | ~1605-1455 | ~760-710 |
| 7-Chloro-5-isopropylindole (Impurity) | ~3395 | ~3100-3000 | ~1595-1445 | ~740-690 |
The most significant difference will be the absence of a C-Cl stretching band in the 5-isopropylindole impurity. The precise positions of the aromatic C-H and C=C stretching and bending vibrations will also vary slightly between the isomers.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups.
Table 4: Predicted UV-Vis Absorption Maxima (in a non-polar solvent)
| Compound | λmax (nm, Predicted) |
| 6-Chloro-5-isopropylindole | ~225, ~280 |
| 5-isopropylindole (Impurity) | ~220, ~275 |
| 4-Chloro-5-isopropylindole (Impurity) | ~228, ~282 |
| 7-Chloro-5-isopropylindole (Impurity) | ~223, ~278 |
The chloro and isopropyl groups act as auxochromes, causing slight shifts in the absorption maxima compared to the parent indole chromophore. These shifts, although small, can be used for differentiation with a high-resolution spectrophotometer.
Experimental Protocols
The following are detailed, self-validating protocols for the spectroscopic characterization of 6-Chloro-5-isopropylindole and its impurities.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Typical parameters: 30° pulse, 1-2 second acquisition time, 2-5 second relaxation delay, 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30° pulse, 1-2 second acquisition time, 2-5 second relaxation delay, 1024 or more scans (due to the low natural abundance of ¹³C).
-
Process and calibrate the spectrum as for ¹H NMR.
-
-
Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the data in Table 1 to identify the main component and any impurities.
Protocol 2: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-300).
-
Data Analysis:
-
Identify the molecular ion peak (M+). For chlorinated compounds, look for the characteristic M+ and M+2 isotopic pattern with a ~3:1 intensity ratio.
-
Analyze the fragmentation pattern and compare it to the expected fragments in Table 2.
-
Use high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition for unambiguous identification.
-
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/soluble samples: Cast a thin film on a salt plate (e.g., NaCl) by evaporating a solution of the sample.
-
-
Spectrum Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with the data in Table 3.
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane or ethanol) of a known concentration.
-
Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a range of 200-400 nm.
-
Use the pure solvent as a reference.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and compare with the data in Table 4. The molar absorptivity (ε) can also be calculated using the Beer-Lambert law for quantitative analysis.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization and impurity profiling of 6-Chloro-5-isopropylindole.
Caption: Workflow for impurity identification in 6-Chloro-5-isopropylindole.
Conclusion
The effective spectroscopic characterization of 6-Chloro-5-isopropylindole and its impurities relies on a multi-technique approach. While each method provides valuable information, it is the combination of NMR, MS, FT-IR, and UV-Vis data that allows for the unambiguous identification and differentiation of the target molecule from its process-related impurities. This guide serves as a foundational resource for developing robust analytical methods to ensure the quality and purity of this important pharmaceutical building block. Adherence to the principles of scientific integrity and the use of well-validated protocols are paramount in the pursuit of safe and effective drug development.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. 6-Chloroindole. [Link]
-
Chemguide. Mass Spectra - Fragmentation Patterns. [Link]
-
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]
- Hollas, J. M. (2004). Modern Spectroscopy. John Wiley & Sons.
-
University of Arizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]
A Technical Guide to the Comparative Binding Affinity of 6-Chloro-5-substituted-indole Analogs as Allosteric Activators of AMP-Activated Protein Kinase
This guide provides an in-depth comparison of the binding affinities of a series of 6-chloro-5-substituted-indole analogs that function as direct allosteric activators of AMP-activated protein kinase (AMPK). We will delve into the structure-activity relationships (SAR) of these compounds, the experimental methodologies used to determine their binding affinities, and the underlying signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic diseases, oncology, and medicinal chemistry.
Introduction: The Therapeutic Potential of Targeting AMPK with Indole Analogs
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] Its activation can be beneficial in various pathological conditions, including metabolic syndrome, diabetes, and certain cancers.[3] This has led to a significant interest in the discovery and development of small molecule AMPK activators.[4][5] Among the promising classes of direct AMPK activators are indole derivatives, which have been shown to allosterically activate the AMPK enzyme complex.[1]
This guide focuses on a series of 6-chloro-5-substituted-indole-3-carboxylic acid analogs, a chemical scaffold that has yielded potent and selective AMPK activators.[6][7] We will explore how structural modifications to this core scaffold influence binding affinity and ultimately, the activation of the AMPK α1β1γ1 isoform.[8] Understanding these structure-activity relationships is paramount for the rational design of next-generation AMPK modulators with improved therapeutic profiles.
Comparative Binding Affinity and Structure-Activity Relationship (SAR)
The development of the clinical candidate PF-06409577, a potent AMPK activator, has provided valuable insights into the SAR of the 6-chloro-5-substituted-indole scaffold.[6][7] The following table summarizes the binding affinities and activation potencies of key analogs, highlighting the impact of substitutions at the 5-position of the indole ring.
| Compound ID | R Group (at 5-position) | AMPK α1β1γ1 Activation (EC50, nM) | AMPK α1β1γ1 Binding (Kd, nM) |
| 4 | Phenyl | 100 | 180 |
| 5 | 4-(hydroxymethyl)phenyl | 29 | 45 |
| 6 | 4-(1-hydroxyethyl)phenyl | 13 | 25 |
| 7 (PF-06409577) | 4-(1-hydroxycyclobutyl)phenyl | 7 | 10 |
Data sourced from Cameron et al., 2016.[6]
Key SAR Insights:
-
The 6-Chloro Substituent: The presence of a chlorine atom at the 6-position of the indole ring is crucial for high potency. This is attributed to its binding within a buried lipophilic pocket of the AMPK protein.[6]
-
The 5-Position Aryl Group: The nature of the aryl substituent at the 5-position significantly impacts both binding affinity and activation potency.
-
An unsubstituted phenyl ring (Compound 4 ) provides a baseline level of activity.
-
Introduction of a hydroxyl-containing substituent on the phenyl ring, such as in Compounds 5 , 6 , and 7 , dramatically improves potency. This suggests a key hydrogen bond interaction within the allosteric binding site.
-
-
Blocking Metabolism and Enhancing Potency: The progression from a simple benzylic alcohol (Compound 6 ) to a more sterically hindered cyclobutyl alcohol (Compound 7 , PF-06409577) not only enhanced potency but also aimed to block potential metabolic liabilities at the benzylic position.[6] This highlights a common strategy in drug design to improve both pharmacodynamic and pharmacokinetic properties.
Experimental Methodologies: Elucidating Binding and Activation
The determination of binding affinity and functional activation of the 6-chloro-5-substituted-indole analogs for AMPK was achieved through a combination of robust biochemical and biophysical assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
A novel TR-FRET activation/protection assay was developed to identify both allosteric activators and compounds that protect the phosphorylated state of AMPK.[6]
Principle: This assay measures the phosphorylation of a peptide substrate by AMPK. An increase in the FRET signal indicates increased kinase activity.
Workflow Diagram:
Caption: Workflow for the TR-FRET based AMPK activation assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
To directly measure the binding affinity (Kd) and kinetics (kon, koff) of the analogs to the AMPK complex, surface plasmon resonance was employed.[6]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (the indole analog) binds to an immobilized ligand (biotinylated AMPK).
Step-by-Step Protocol:
-
Immobilization: Biotinylated human recombinant AMPK is captured onto a streptavidin-coated sensor chip.
-
Analyte Injection: A series of concentrations of the test compound (e.g., PF-06409577) are injected over the sensor surface.
-
Association Phase: The binding of the compound to AMPK is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: Buffer is flowed over the chip, and the dissociation of the compound from AMPK is monitored as a decrease in the SPR signal.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
Causality Behind Experimental Choices:
-
TR-FRET: This high-throughput assay is ideal for primary screening and for distinguishing between direct activators and compounds that merely protect the active state of the enzyme. Its homogeneous format simplifies automation.
-
SPR: This label-free technique provides detailed kinetic information about the binding interaction, which is crucial for understanding the mechanism of action and for lead optimization. It offers a more direct measure of binding affinity compared to activity-based assays.
Signaling Pathway Modulation
The 6-chloro-5-substituted-indole analogs act as direct allosteric activators of AMPK. They bind to a site distinct from the AMP binding site, located at the interface of the α and β subunits of the AMPK heterotrimer.[6]
Signaling Pathway Diagram:
Caption: Allosteric activation of AMPK by 6-chloro-5-substituted-indole analogs.
Upon binding, these analogs induce a conformational change in the AMPK complex that mimics the effect of AMP binding, leading to the phosphorylation of Thr172 on the α-subunit and subsequent enzyme activation.[6] Activated AMPK then phosphorylates downstream targets to switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways, thereby restoring cellular energy homeostasis.
Conclusion
The 6-chloro-5-substituted-indole-3-carboxylic acid scaffold represents a validated starting point for the design of potent and selective direct allosteric activators of AMPK. The structure-activity relationships discussed herein demonstrate the importance of the 6-chloro substituent for potent binding and the significant influence of the 5-position aryl group on optimizing potency. The use of complementary assay technologies like TR-FRET and SPR provides a robust framework for characterizing the binding affinity and functional activity of these analogs. Further exploration of this chemical space holds promise for the development of novel therapeutics for metabolic and other diseases where AMPK activation is beneficial.
References
-
Cameron, K. O., Kung, D. W., Kalgutkar, A. S., Kurumbail, R. G., Miller, R., Salatto, C. T., ... & Litchfield, J. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry, 59(17), 8068–8081. [Link]
-
CIBERER. (n.d.). New compounds for the treatment of Type 2 Diabetes and other diseases by modulation of the enzymatic complex AMPK. Retrieved February 29, 2024, from [Link]
-
Rong, J. (2025). Novel Indazole Propionic Acid Derivatives as AMPK Activators. ACS Medicinal Chemistry Letters, 16(9). [Link]
-
Request PDF. (2025, September 20). Novel Indazole Propionic Acid Derivatives as AMPK Activators. [Link]
-
Li, J. J., et al. (2013). Development of Novel Alkene Oxindole Derivatives As Orally Efficacious AMP-Activated Protein Kinase Activators. Journal of Medicinal Chemistry, 56(15), 6049-6063. [Link]
-
Kalgutkar, A. S., et al. (2018). Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1 H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives Are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK). Journal of Medicinal Chemistry, 61(16), 7273-7288. [Link]
-
PubMed. (2016, September 8). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. [Link]
-
ResearchGate. (n.d.). Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1 H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK). [Link]
-
ChEMBL. (n.d.). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. [Link]
-
BuyersGuideChem. (n.d.). 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid. [Link]
-
PubMed. (2018, December 15). 6-Chloro-5-[4-(1-Hydroxycyclobutyl)Phenyl]-1 H-Indole-3-Carboxylic Acid is a Highly Selective Substrate for Glucuronidation by UGT1A1, Relative to β-Estradiol. [Link]
-
ResearchGate. (n.d.). 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) is a Highly Selective Substrate for Glucuronidation by Uridine Diphosphoglucuronosyl Transferase (UGT) 1A1, Relative to b-Estradiol. [Link]
-
MDC Repository. (2021, November 1). Modeling Structure-Activity Relationship of AMPK Activation. [Link]
-
PubMed Central. (n.d.). Modeling Structure–Activity Relationship of AMPK Activation. [Link]
-
Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
CUNY Academic Works. (n.d.). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin. [Link]
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- 7. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1 H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide: Validating Purity of 6-Chloro-5-isopropylindole via GC-MS
Executive Summary
6-Chloro-5-isopropylindole is a critical scaffold in the synthesis of serotonin receptor modulators (specifically 5-HT2C agonists) and other pharmaceutical intermediates. Its validation presents a unique analytical challenge: distinguishing the target molecule from positional isomers (e.g., 4-chloro analogues) and de-halogenated byproducts which often co-elute in standard HPLC-UV assays.
This guide details the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method. While HPLC is the industry standard for non-volatile APIs, GC-MS offers superior specificity for this intermediate due to the distinct chlorine isotope pattern (
Part 1: Comparative Analysis (GC-MS vs. Alternatives)
Selecting the correct analytical technique is a decision based on the physicochemical properties of the analyte. For 6-Chloro-5-isopropylindole, the presence of a halogen and the need for isomer specificity drives the choice.
Performance Matrix
| Feature | GC-MS (Recommended) | HPLC-UV | H-NMR |
| Primary Utility | Impurity profiling & Isomer resolution | Routine purity assay (QC) | Structural elucidation |
| Specificity | High (Mass spectral fingerprint + RT) | Medium (Retention time only) | High (Structural) but Low (Trace detection) |
| Isomer Resolution | Excellent (Capillary columns resolve positionals) | Moderate (Requires specialized chiral/phenyl columns) | Poor for <1% impurities |
| Limit of Detection | High sensitivity (ppb range in SIM mode) | ppm range | >0.1% typically required |
| Throughput | Fast (<15 min runs) | Slow (20-40 min gradients) | Slow (Acquisition time) |
| Risk Factor | Thermal degradation (Indoles can oxidize) | Solvent artifacts | Solvent suppression issues |
The "Killer Feature": Chlorine Isotope Filtering
In GC-MS, the chlorine atom provides a built-in validation check. Natural chlorine exists as
-
Validation Check: Any peak identified as the product must exhibit a molecular ion cluster (
and ) with a 3:1 intensity ratio . -
Exclusion: Impurities lacking chlorine (e.g., 5-isopropylindole) will show no
peak. Impurities with two chlorines will show a 9:6:1 pattern ( ). -
HPLC-UV Failure Mode: HPLC-UV detects absorbance at a specific wavelength (e.g., 254 nm). A de-chlorinated impurity often has a nearly identical chromophore to the parent, leading to co-elution and false purity inflation.
Part 2: Experimental Protocol
This protocol is designed for an Agilent 7890/5977 or Shimadzu QP2020 NX system, but is transferable to any single-quadrupole GC-MS.
System Configuration
-
Inlet: Split/Splitless (maintained at 260°C).
-
Liner: Ultra-Inert Deactivated Liner with Glass Wool (Critical to prevent indole oxidation).
-
Column: DB-5ms or HP-5ms UI (30m
0.25mm 0.25 m).-
Why? The 5% phenyl phase provides the necessary polarity interaction to separate positional isomers without causing tailing common in amine-like indoles.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Temperature Program
-
Initial: 80°C (Hold 1 min) - Solvent venting.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 240°C - Critical resolution window for isomers.
-
Ramp 3: 30°C/min to 300°C (Hold 3 min) - Column bake-out.
Mass Spectrometer Settings
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Mode: Full Scan (40–400 amu) for identification; SIM (Selected Ion Monitoring) for trace impurity quantification.
-
Solvent Delay: 3.5 min (Must be determined experimentally to protect filament).
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol as it can react with chlorinated species in the hot injector.
-
Concentration: 0.5 mg/mL.
-
Derivatization (Optional but Recommended): If peak tailing is observed (asymmetry > 1.2), derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to cap the indole N-H proton.
-
Reaction: 100
L Sample + 50 L MSTFA, incubate 30 min @ 60°C.
-
Part 3: Validation Framework (ICH Q2(R1))
To ensure the method is scientifically defensible, follow this validation logic.
A. Specificity (Isomer Stress Test)
You must prove the method distinguishes the target from likely synthetic byproducts.
-
Experiment: Spike the pure 6-Chloro-5-isopropylindole with:
-
5-Isopropylindole (Des-chloro impurity).
-
4-Chloro-5-isopropylindole (Regioisomer).
-
-
Acceptance Criteria: Resolution (
) between the target and any isomer must be (Baseline resolution).
B. Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: Correlation coefficient (
) .
C. System Suitability Test (SST)
Before running any batch, the system must pass the SST.
-
Sensitivity: Signal-to-Noise (S/N) ratio of the lowest standard > 10.
-
Precision: 6 replicate injections of the standard. RSD of peak area
. -
Tailing Factor:
(Indicates inert flow path).
Part 4: Visualizing the Workflow
Decision Logic: Method Selection
When should you deploy this GC-MS method versus standard HPLC?
Caption: Decision matrix for selecting GC-MS over HPLC based on stability, sensitivity, and isomer resolution requirements.
Validation Workflow
The step-by-step path from sample to validated result.
Caption: End-to-end workflow for validating 6-Chloro-5-isopropylindole purity, emphasizing the isotope filter step.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]
-
Ferrer, I., & Thurman, E. M. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples.[2] Agilent Technologies Application Note.
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
Rao, R. N., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation.[3] Journal of Pharmaceutical and Biomedical Analysis. (Provides context on chloro-indole impurity profiling).
-
Phenomenex. (2025).[3] HPLC vs GC: What Sets These Methods Apart. (Comparative methodology guide).
Sources
Technical Comparison Guide: Infrared (IR) Characterization of 6-Chloro-5-isopropylindole
Executive Summary: The Regiochemical Challenge
6-Chloro-5-isopropylindole (CAS: 1202860-26-3) is a critical pharmacophore, often serving as a key intermediate in the synthesis of NS5B polymerase inhibitors (Hepatitis C) and other allosteric modulators. In synthetic pathways involving the Fischer indole synthesis or electrophilic halogenation, a common failure mode is the formation of regioisomers (e.g., 5-chloro-6-isopropylindole or 4/7-substituted variants).
While NMR is the gold standard for structure elucidation, FT-IR spectroscopy provides a rapid, cost-effective frontline defense for Quality Control (QC). This guide objectively compares the IR spectral performance of 6-Chloro-5-isopropylindole against its structural analogs, providing a self-validating protocol to confirm regiochemistry without immediate recourse to high-field NMR.
Theoretical vs. Experimental Spectral Analysis
To validate the identity of 6-Chloro-5-isopropylindole, we must deconstruct its spectrum into three distinct zones. The presence of the isopropyl group and the chlorine atom at specific positions alters the classic indole signature.
Zone A: The Functional Group Region (4000 – 1500 cm⁻¹)
This region confirms the presence of the core functional groups but is less effective for distinguishing regioisomers.
| Functional Group | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| N-H Stretch | 3400 – 3250 | Strong, Broad | Typical indole N-H. Broadening indicates hydrogen bonding.[1][2] In dilute CCl₄, this sharpens to ~3480 cm⁻¹. |
| C-H Stretch (Ar) | 3100 – 3000 | Weak | Aromatic C-H stretching vibrations from the benzene and pyrrole rings. |
| C-H Stretch (Alk) | 2970 – 2860 | Medium | Diagnostic: The isopropyl group introduces strong aliphatic signals distinct from the aromatic background. Look for the asymmetric stretch (~2960 cm⁻¹). |
| C=C / C=N Ring | 1620 – 1570 | Medium | Skeletal vibrations of the indole bicyclic system. Chlorine substitution often shifts these bands to slightly lower frequencies due to mass effects. |
Zone B: The Fingerprint Region (1500 – 600 cm⁻¹) – The Regio-Differentiator
This is the critical zone for distinguishing 6-Chloro-5-isopropylindole from its isomers (e.g., 5-Chloroindole or 6-Chloroindole).
1. The Isopropyl "Split" (1385 & 1375 cm⁻¹)
The isopropyl group (
-
Observation: Look for two distinct peaks of roughly equal intensity near 1385 cm⁻¹ and 1375 cm⁻¹.
-
Validation: A single peak here would indicate an ethyl or methyl group, flagging a synthesis error.
2. Aromatic Out-of-Plane (OOP) Bending
This is the primary method for confirming the 5,6-substitution pattern.
-
Structure: In 6-Chloro-5-isopropylindole, positions 5 and 6 are substituted. This leaves protons at positions 4 and 7 as isolated (no adjacent neighbors).
-
Prediction: Isolated aromatic protons typically absorb at 860 – 900 cm⁻¹ (weak/medium).
-
Contrast (The "Fail" State): If the product were 5-chloroindole (unsubstituted at 6,7), protons H6 and H7 would be adjacent (ortho). This produces a very strong band at 800 – 840 cm⁻¹ .
Comparative Performance Data
The following table contrasts 6-Chloro-5-isopropylindole with its most common process impurities/alternatives.
| Feature | 6-Chloro-5-isopropylindole (Target) | 5-Chloroindole (Precursor/Analog) | 5-Isopropylindole (De-chlorinated Impurity) |
| Aliphatic C-H | Strong (2960 cm⁻¹) | Weak/Absent (only aromatic) | Strong (2960 cm⁻¹) |
| Gem-Dimethyl | Doublet (1385/1375 cm⁻¹) | Absent | Doublet (1385/1375 cm⁻¹) |
| C-Cl Stretch | Present (1080 / 850 cm⁻¹) | Present (1080 / 850 cm⁻¹) | Absent |
| OOP Bending | 860–900 cm⁻¹ (Isolated H4, H7) | 800–840 cm⁻¹ (Adjacent H6, H7) | 800–840 cm⁻¹ (Adjacent H6, H7) |
| Result | Pass | Fail (Missing Alkyl, Wrong OOP) | Fail (Missing Cl, Wrong OOP) |
Analyst Note: The C-Cl stretch is often obscured in the fingerprint region. Rely on the OOP Bending pattern for definitive confirmation of the substitution pattern.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this specific ATR (Attenuated Total Reflectance) protocol. ATR is preferred over KBr pellets for this lipophilic compound to avoid moisture interference in the N-H region.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with Diamond ATR accessory.
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
-
Standard: Polystyrene film (for calibration check).
Step-by-Step Methodology
-
System Validation (Start of Shift):
-
Scan Polystyrene film. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.
-
Why: Ensures frequency accuracy crucial for distinguishing the 1385/1375 doublet.
-
-
Background Collection:
-
Clean crystal with Isopropanol; dry with lint-free tissue.
-
Collect background (Air) – 16 scans, 4 cm⁻¹ resolution.
-
-
Sample Preparation:
-
Place ~5 mg of solid 6-Chloro-5-isopropylindole on the crystal.
-
Critical: Apply high pressure using the anvil until the force gauge peaks.
-
Why: Indoles are crystalline solids; poor contact results in weak peaks and "derivative-shaped" distortions.
-
-
Data Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Scans: 32 (to improve Signal-to-Noise ratio).
-
Resolution: 4 cm⁻¹.
-
-
Post-Run Analysis (The Decision Gate):
-
Apply baseline correction.
-
Check for CO₂ doublet (2350 cm⁻¹). If high, purge and re-run.
-
Execute the Identity Decision Tree (see diagram below).
-
Visualized Workflow: QC Identity Decision Tree
The following logic flow represents the decision process for a QC chemist validating the synthesis batch.
Caption: Figure 1. Logic flow for confirming the identity and regiochemistry of 6-Chloro-5-isopropylindole using IR spectral features.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Isopropyl Alcohol (Gem-dimethyl doublet reference). National Institute of Standards and Technology.[3] Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
-
PubChem. (2023). Compound Summary: 6-Chloro-5-isopropylindole. National Library of Medicine. Link
-
Sigma-Aldrich. (2023). IR Spectrum of 5-Chloroindole (Comparative Reference). Merck KGaA. Link
-
UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. University of California, Los Angeles. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-5-isopropylindole
Hazard Assessment and Characterization
Due to the presence of a chlorinated indole scaffold, 6-Chloro-5-isopropylindole should be handled as a potentially hazardous substance. Structurally related compounds exhibit a range of toxicological profiles, including potential carcinogenicity, mutagenicity, and acute toxicity if swallowed, inhaled, or in contact with skin.[1] Therefore, it is imperative to treat this compound with a high degree of caution.
Key Potential Hazards:
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[2][3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6]
Based on these potential hazards, all waste containing 6-Chloro-5-isopropylindole must be treated as hazardous waste.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling 6-Chloro-5-isopropylindole and its associated waste.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile).[1] | Provides a barrier against skin contact and absorption. Double gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of liquids or contact with solid particulates. |
| Body Protection | A dedicated, buttoned lab coat. For larger quantities or in case of a spill, a disposable chemical-resistant suit is recommended.[1] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A respirator with cartridges appropriate for organic vapors and particulates should be used, especially when handling the solid compound or in poorly ventilated areas.[7] | Minimizes the risk of inhalation of airborne particles or vapors. |
Waste Segregation and Containerization: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
dot
Caption: Waste Segregation Workflow
Step-by-Step Segregation and Containerization Protocol:
-
Identify Waste Streams: At the point of generation, separate waste into three distinct streams:
-
Solid Waste: Unused 6-Chloro-5-isopropylindole, contaminated silica gel, filter paper, etc.
-
Liquid Waste (Halogenated): Solutions containing 6-Chloro-5-isopropylindole, and rinsates from cleaning contaminated glassware. Crucially, keep halogenated and non-halogenated solvent wastes separate. [8][9]
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated disposable items.[10]
-
-
Select Appropriate Containers:
-
Use containers made of a material compatible with the waste. For halogenated organic compounds, glass or high-density polyethylene (HDPE) containers are generally suitable.[8]
-
Ensure containers have tightly fitting screw caps to prevent leakage and evaporation.[11] Funnels should not be left in the container opening.
-
For contaminated PPE, use heavy-duty polyethylene bags.[12]
-
-
Proper Labeling:
Disposal Procedures
All waste containing 6-Chloro-5-isopropylindole must be disposed of through a licensed hazardous waste disposal company. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [13]
dot
Caption: Disposal Workflow
Step-by-Step Disposal Protocol:
-
Storage: Store sealed and labeled hazardous waste containers in a designated and properly ventilated satellite accumulation area.[11] Ensure secondary containment is used to prevent spills from reaching drains.[9][14]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[15]
-
Documentation: Maintain accurate records of the hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Contingency and Emergency Plan: Spills and Exposure
Accidents can happen, and a well-defined emergency plan is crucial for mitigating risks.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large, volatile, or in a poorly ventilated space.[16]
-
Control Ignition Sources: If the solvent is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Don Appropriate PPE: Before attempting to clean up a minor spill, don the appropriate PPE as outlined in Section 2.[16]
-
Contain the Spill: For liquid spills, use an absorbent material like spill pads or vermiculite to dike and absorb the material.[17] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: After removing the bulk of the spill, decontaminate the area with an appropriate solvent and wipe it down.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents and PPE, must be disposed of as hazardous waste.[12][15]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Conclusion: A Culture of Safety
The responsible disposal of 6-Chloro-5-isopropylindole is not merely a procedural task but a reflection of our commitment to a culture of safety. By understanding the potential hazards, adhering to these detailed protocols, and preparing for unforeseen incidents, we can ensure the well-being of our colleagues and the protection of our environment.
References
-
8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Lab Manager. Retrieved from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. Retrieved from [Link]
-
Chemical Waste Procedures. (2025, September 25). University of Illinois Urbana-Champaign, Division of Research Safety. Retrieved from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]
-
EPA Hazardous Waste Regulations. Study.com. Retrieved from [Link]
-
What are Federal and State Hazardous Waste Regulations? (2022, April 19). Veolia. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. Retrieved from [Link]
-
Guide for Chemical Spill Response. University of California, Berkeley, Environment, Health & Safety. Retrieved from [Link]
-
Laboratory General Chemical Minor Spill Clean Up Procedures (less than 1 gallon). (2022, August). Stony Brook University, Environmental Health & Safety. Retrieved from [Link]
-
Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania, Environmental Health & Radiation Safety. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center, Office of Clinical and Research Safety. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]
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Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. (2025, March 25). Medium. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.. Retrieved from [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. Retrieved from [Link]
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Safety Data Sheet according to REACH-Regulation (EC) 1907/2006 amended by regulation (EC) 2020/878 (DE). Rudolf Hensel GmbH. Retrieved from [Link]
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Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Los Angeles, EH&S. Retrieved from [Link]
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PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. Retrieved from [Link]
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OSHA Secondary Containment Requirements for Chemical Storage. (2023, February 28). Palmetto Industries. Retrieved from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
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What Are OSHA Biohazard Waste Disposal Guidelines? (2024, January 11). Compliancy Group. Retrieved from [Link]
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Chemical Waste Disposal Guidelines. Hamilton College. Retrieved from [Link]
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Hazardous chemicals - personal protective equipment (PPE). (2022, October 13). NT WorkSafe. Retrieved from [Link]
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6-Chloro-5-fluoro-1H-indole. PubChem. Retrieved from [Link]
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Chemical Properties of 6-Chloroindole (CAS 17422-33-2). Cheméo. Retrieved from [Link]
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Laboratory waste. (2025, May 28). Karolinska Institutet. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. Retrieved from [Link]
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6-Chloro-5-(2-chloroethyl)oxindole. Chemsrc. Retrieved from [Link]
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- 11. research.columbia.edu [research.columbia.edu]
- 12. westlab.com [westlab.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. palmetto-industries.com [palmetto-industries.com]
- 15. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. acs.org [acs.org]
Personal protective equipment for handling 6-Chloro-5-isopropylindole
As a Senior Application Scientist, I approach the handling of specialty building blocks like 6-Chloro-5-isopropylindole not just as a compliance checklist, but as a dynamic system of risk mitigation dictated by molecular structure. Halogenated indole derivatives are highly valued in the synthesis of bioactive molecules, particularly in the development of anti-infective agents and targeted therapeutics[1]. However, the specific functionalization of this molecule—an electron-withdrawing chlorine atom at the 6-position coupled with a lipophilic isopropyl group at the 5-position—creates unique physicochemical properties that demand strict personal protective equipment (PPE) and operational protocols.
Physicochemical & Hazard Profile
Before selecting PPE, we must understand the quantitative and qualitative nature of the threat. The table below summarizes the extrapolated hazard profile based on the behavior of closely related halogenated indoles.
| Property / Hazard | Characteristic / Classification | Operational Implication |
| Physical State | Crystalline Solid / Powder | High risk of aerosolization; requires strict draft control. |
| Lipophilicity (LogP) | Elevated (due to isopropyl group) | Increased dermal penetration risk; dictates glove material. |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant | Mandatory mucosal and dermal barrier protection. |
| Environmental | WGK 3 (Severe Hazard to Water) | Strict containment; no sink disposal permitted. |
The Causality of Protection: Why Standard PPE Fails
When designing a safety protocol, we must look at the molecule's behavior. The lipophilic nature of the isopropyl group enhances the compound's ability to permeate biological membranes and standard non-polar barriers. Furthermore, halogenated indoles are known to cause significant respiratory and ocular irritation upon exposure to fine dust particulates[2]. Therefore, relying on basic laboratory PPE (e.g., latex gloves and safety glasses) is scientifically unsound and operationally dangerous.
Mandatory Personal Protective Equipment (PPE) Framework
-
Dermal Protection (The Double-Glove System):
-
Requirement: Nitrile gloves (minimum 5 mil thickness) or Neoprene. Latex is strictly prohibited.
-
Causality: Nitrile provides superior chemical resistance against halogenated aromatics. We employ a self-validating double-gloving technique. The inner glove acts as a clean baseline. If the outer glove is contaminated or shows signs of degradation (swelling/discoloration), it is immediately discarded, leaving the inner glove intact to safely complete the doffing process without exposing the skin.
-
-
Respiratory Protection:
-
Requirement: N95 (US) or FFP3 (EN 149) particulate respirator, or handling exclusively within a certified Class II Type B2 biological safety cabinet or chemical fume hood.
-
Causality: 6-Chloro-5-isopropylindole is handled as a dry powder. Electrostatic forces during weighing can cause micro-particulates to become airborne, leading to inhalation and subsequent mucosal irritation.
-
-
Ocular Protection:
-
Requirement: Tight-fitting chemical splash goggles (ANSI Z87.1+).
-
Causality: Airborne dust can easily bypass the gaps in standard safety glasses, reacting with the moisture in the eyes to cause severe localized irritation.
-
Operational Workflow & Handling Protocol
The following workflow illustrates the critical decision points during the handling of halogenated indoles to ensure absolute containment.
Operational workflow and spill response matrix for 6-Chloro-5-isopropylindole handling.
Step-by-Step Methodology: Safe Weighing and Transfer
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system where each step confirms the safety of the previous one.
-
Environmental Preparation: Verify the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Line the weighing area with an anti-static, chemical-resistant bench pad to catch micro-spills.
-
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical container to neutralize charges. This prevents the lipophilic powder from "jumping" and aerosolizing.
-
Transfer: Using grounded stainless steel or disposable anti-static spatulas, carefully transfer the 6-Chloro-5-isopropylindole. Do not use plastic spatulas, as they generate static electricity.
-
Sealing: Once weighed, seal the weighing boat or vial inside the fume hood before transporting it to the reaction vessel. Never walk across the lab with an open container of halogenated powder.
-
Verification: Inspect the outer gloves for any visible powder. If clean, proceed; if contaminated, execute the doffing protocol immediately and replace the outer gloves.
Decontamination & Disposal Plan
Halogenated organic compounds require specific waste segregation to prevent environmental contamination and dangerous cross-reactions during waste processing.
-
Spill Response: Do not sweep dry powder, as this generates aerosols. Cover the spill with a damp absorbent pad (using a mild solvent like ethanol or isopropanol, depending on the specific reaction solubility) to suppress dust, then carefully wipe inward.
-
Waste Segregation: All contaminated materials (gloves, bench pads, empty vials, absorbent pads) must be disposed of in a clearly labeled "Halogenated Organic Solid Waste" container. Never mix with non-halogenated waste, as this severely complicates incineration and disposal processes[2].
-
Surface Decontamination: Wipe down the fume hood surface with an appropriate organic solvent (e.g., isopropanol) followed by a standard soap and water wash to ensure complete removal of lipophilic residues.
References
-
Molecularly Imprinted Electrochemical Sensors for Halogenated anti-Infective Agent Detection: A Review of Current Developments and Prospects | ACS Omega |[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
